2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Description
The exact mass of the compound 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNLMWAMQGHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23291-87-4 | |
| Record name | 2-methyl-1H-1,3-benzodiazol-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine and its dihydrochloride salt are pivotal building blocks in contemporary medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds, including anti-ulcer agents like omeprazole, anthelmintics such as albendazole, and a range of anticancer and antimicrobial agents[1][2]. The specific substitution pattern of a 2-methyl group and a 5-amino group provides a versatile platform for further chemical elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, grounded in established chemical principles and supported by practical, field-proven insights.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The dihydrochloride salt can be readily formed from the freebase, 2-Methyl-1H-benzo[d]imidazol-5-amine. The benzimidazole core is classically synthesized via the Phillips-Ladenburg condensation, which involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. In this case, the 2-methyl group can be introduced by using acetic acid or a derivative thereof. The required o-phenylenediamine is N-(2,4-diaminophenyl)acetamide, which can be obtained through the reduction of the corresponding nitro compound, N-(4-amino-2-nitrophenyl)acetamide. This intermediate, in turn, is accessible via the selective acetylation of 4-amino-2-nitroaniline.
Sources
Physicochemical properties of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The specific compound, 2-Methyl-1H-benzo[d]imidazol-5-amine, and its dihydrochloride salt, represent a key intermediate and potential active pharmaceutical ingredient (API) whose efficacy and developability are intrinsically linked to its fundamental physicochemical properties. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation development, and predicting in vivo behavior.
This guide provides a comprehensive analysis of the essential physicochemical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only established data where available but also the underlying scientific principles and field-proven experimental protocols for robust characterization. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just instructions, but self-validating systems for generating reliable and reproducible data.
Chemical Identity and Structure
The subject of this guide is the dihydrochloride salt of 2-Methyl-1H-benzo[d]imidazol-5-amine. The salt form is typically employed to enhance the aqueous solubility of the parent molecule, a common strategy in pharmaceutical development.[1] The free base possesses two primary basic centers: the endocyclic imidazole nitrogen and the exocyclic primary amine, allowing for the formation of a stable dihydrochloride salt.
Chemical Structures:
-
A) Free Base: 2-Methyl-1H-benzo[d]imidazol-5-amine
-
B) Dihydrochloride Salt: 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1H-benzimidazol-5-amine;dihydrochloride | N/A |
| Molecular Formula | C₈H₁₁Cl₂N₃ | PubChem[2] |
| Molecular Weight | 220.10 g/mol | Calculated (Free Base MW: 147.18 + 2x HCl MW: 72.92)[2][3] |
| CAS Number | 29043-48-9 (Free Base) | PubChem[2] |
Core Physicochemical Properties: Data and Scientific Insights
A molecule's journey through discovery and development is dictated by its physical and chemical nature. The following section synthesizes available data and provides expert interpretation of the expected properties of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride.
| Property | Expected/Observed Value | Implication in Drug Development |
| pKa¹ (Basic) | Two pKa values expected; precise values require experimental determination. | Governs ionization state, solubility, and membrane permeability at physiological pH. |
| Aqueous Solubility | High in acidic pH; decreases significantly as pH approaches and exceeds the pKa values. | Critical for formulation design, dissolution rate, and oral bioavailability. |
| Lipophilicity (LogD at pH 7.4) | Expected to be low due to ionization; LogP of the neutral free base would be moderate. | Influences absorption, distribution, metabolism, and excretion (ADME); key for predicting membrane transport. |
| Melting Point | Not reported in the searched literature. Requires experimental determination. | An indicator of purity, lattice energy, and solid-state stability. |
| Chemical Stability | Benzimidazole core is generally stable; subject to oxidation and pH-dependent degradation. | Determines shelf-life, storage conditions, and potential degradation products. |
¹pKa: The acid dissociation constant.
Ionization and pKa
The presence of two basic functional groups—the exocyclic amine and the sp²-hybridized nitrogen of the imidazole ring—means the molecule's ionization state is highly dependent on pH. The dihydrochloride salt form confirms that at low pH (pH < pKa₁), the molecule exists predominantly as a dication. As the pH increases, it will sequentially deprotonate to a monocation, and finally to the neutral free base at higher pH values.
This behavior is pivotal. The charge state dictates interactions with biological targets and influences its ADME profile. For instance, the charged species will exhibit higher aqueous solubility, while the neutral species is more likely to permeate lipid membranes via passive diffusion.
Aqueous Solubility
As a dihydrochloride salt, the compound is anticipated to be freely soluble in water and acidic buffers. This is a direct consequence of the high polarity of the dicationic form. However, this solubility is not constant. The critical factor for researchers is the pH-solubility profile . As the pH of the medium increases towards the first pKa, the equilibrium will shift towards the less-soluble monocationic and neutral forms, potentially leading to precipitation. This phenomenon, known as the "common ion effect" in reverse, is a crucial consideration for oral formulation, where the drug must transit from the acidic environment of the stomach to the near-neutral pH of the small intestine.
Lipophilicity (LogP & LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment.
-
LogP (Partition Coefficient): This is an intrinsic property of the neutral (free base) form of the molecule.
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic species. For an ionizable molecule, LogD is the more physiologically relevant parameter.
We can predict that the LogD of 2-Methyl-1H-benzo[d]imidazol-5-amine will be low at acidic and neutral pH (e.g., pH 7.4) because the charged species are highly polar and prefer the aqueous phase. As the pH becomes more basic, the neutral form will dominate, and the LogD value will rise to approach the LogP of the free base. This pH-dependent lipophilicity directly impacts the absorption and distribution of the drug.
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and scientific integrity, direct measurement of these properties is essential. The following protocols are presented as self-validating systems, grounded in authoritative standards.
Protocol: pKa Determination by Potentiometric Titration
-
Principle: This gold-standard method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base). The pKa values correspond to the pH at the half-equivalence points.
-
Methodology:
-
Accurately weigh and dissolve 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in deionized, degassed water to a final concentration of ~1-5 mM.
-
Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes (e.g., 10 µL) with an automated titrator.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions on the titration curve using appropriate software analysis (e.g., derivative plots).
-
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Principle: Based on the OECD Guideline 105, this method determines the saturation concentration of a compound in a specific solvent at equilibrium.
-
Methodology:
-
Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Add an excess amount of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride to each buffer in separate glass vials. The excess solid should be clearly visible.
-
Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility at that specific pH.
-
Protocol: LogD Determination (Shake-Flask Method)
-
Principle: This method measures the distribution of a compound between two immiscible phases, typically n-octanol (simulating a lipid environment) and an aqueous buffer.
-
Methodology:
-
Prepare an aqueous buffer at the desired pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and separating them.
-
Prepare a stock solution of the compound in the pre-saturated buffer.
-
In a glass vial, combine a known volume of the compound-containing buffer with a known volume of pre-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure partitioning reaches equilibrium.
-
Centrifuge the vial to achieve complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Visualization of Experimental Workflows
Diagrams provide a clear, logical overview of complex processes, enhancing reproducibility and understanding.
Caption: Logical workflow for the comprehensive physicochemical characterization of an API.
Caption: Relationship between pH, molecular charge state, and key physicochemical properties.
Conclusion
The physicochemical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride define its potential as a drug candidate. Its nature as a dicationic salt suggests favorable solubility in acidic conditions, a key attribute for potential oral delivery. However, the pH-dependent nature of its solubility and lipophilicity necessitates a thorough experimental investigation, as outlined in this guide. By employing these robust, validated protocols, researchers can generate the high-quality data required to de-risk development, guide formulation strategies, and ultimately unlock the full therapeutic potential of this promising benzimidazole derivative.
References
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PubChem (National Center for Biotechnology Information). 2-Methyl-1H-benzoimidazol-5-ylamine. Available at: [Link]
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The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. Available at: [Link]
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Chemsrc. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6. Available at: [Link]
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SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]
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International Journal of Advance Research in Science and Engineering (Ijarse). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
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An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific derivative, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. While direct, extensive research on this precise molecule is limited, this document synthesizes the vast body of knowledge surrounding structurally similar benzimidazole derivatives to propose and explore its likely mechanisms of action. By examining the established biological activities of 2-methyl and 5-amino substituted benzimidazoles, we can construct a robust investigational framework. This guide is designed not as a definitive statement of fact, but as a technical roadmap for researchers, providing hypothesized mechanisms grounded in authoritative literature and the detailed experimental protocols required to validate them.
Part 1: The Benzimidazole Core - A Foundation of Diverse Bioactivity
The fusion of a benzene ring with an imidazole ring creates the benzimidazole system, a structure that is both electronically versatile and capable of forming multiple non-covalent interactions with biological macromolecules.[2] This inherent flexibility allows benzimidazole derivatives to target a wide array of proteins and nucleic acids, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4] The specific biological profile of a benzimidazole derivative is heavily influenced by the nature and position of its substituents.[2] In the case of 2-Methyl-1H-benzo[d]imidazol-5-amine, the methyl group at the 2-position and the amine group at the 5-position are key determinants of its potential biological targets and, consequently, its mechanism of action.
Part 2: Hypothesized Mechanisms of Action
Based on extensive literature on analogous compounds, we can postulate several primary mechanisms through which 2-Methyl-1H-benzo[d]imidazol-5-amine may exert its biological effects.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most widely reported activity for benzimidazole derivatives is their potential as anticancer agents.[5] The proposed mechanisms are often multifaceted, targeting core processes of tumor growth and survival.
2.1.1 Inhibition of Human Topoisomerase I (Hu Topo I)
Many benzimidazole derivatives function as DNA topoisomerase inhibitors.[6] Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription.[6] By inhibiting Topoisomerase I, these compounds stabilize the transient "cleavable complex" formed between the enzyme and DNA.[7] This leads to an accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. The planar benzimidazole ring is well-suited to intercalate into the DNA helix at the site of enzyme action, disrupting the religation step of the topoisomerase catalytic cycle.
Caption: Proposed Topoisomerase I Inhibition Pathway.
2.1.2 Modulation of Cellular Redox Homeostasis
Cancer cells often exist in a state of heightened oxidative stress. Some benzimidazole derivatives have been shown to further disrupt the delicate redox balance within cancer cells, pushing them past a threshold of viability.[8] This can occur through the generation of reactive oxygen species (ROS) or by interfering with the cell's antioxidant defense systems, such as the glutathione and thioredoxin pathways. An increase in intracellular ROS can damage DNA, proteins, and lipids, leading to cell death. The amine substituent at the 5-position could potentially be involved in redox cycling, contributing to this effect.
Caption: Hypothesized Redox Disruption Mechanism.
Antioxidant Activity
Paradoxically, while some benzimidazoles can induce oxidative stress in cancer cells, others can act as potent antioxidants. This dual potential is a known characteristic of many phenolic and amino-aromatic compounds. The 5-amino group on the benzimidazole ring can act as a hydrogen or electron donor, allowing it to scavenge free radicals and terminate damaging chain reactions.[9] This property could be relevant in the context of diseases characterized by excessive oxidative stress, such as neurodegenerative disorders or inflammatory conditions.
| Compound Class | Reported Activity | Potential Mechanism | Reference |
| 2-methyl-1H-benzimidazole | Antioxidant, Cytotoxic | Radical Scavenging, Unspecified | [9] |
| 5-amino-1H-benzimidazole derivatives | Anti-cancer | DNA Intercalation, Topoisomerase Interaction | [10] |
| 2-substituted benzimidazoles | Anti-inflammatory | COX Inhibition, 5-LOX Modulation | [1][11] |
| Benzimidazole-carbohydrazides | Redox Homeostasis Modifiers (Trypanosoma cruzi) | Alteration of Cysteine and Glutathione levels | [8] |
Table 1: Summary of Biological Activities for Structurally Related Benzimidazole Derivatives.
Part 3: Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a systematic series of in vitro assays is required. The following protocols provide a self-validating framework for investigating the hypothesized activities.
Assessment of Cytotoxicity in Cancer Cell Lines
The foundational experiment is to determine the compound's ability to inhibit the growth of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[12][13][14][15][16]
Protocol 3.1.1: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Maintain selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a humidified incubator at 37°C with 5% CO₂.[12]
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only).
-
-
MTT Incubation and Measurement:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][14][15]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).[12]
-
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
DNA Topoisomerase I Inhibition Assay
To test the hypothesis that the compound targets Topo I, a DNA relaxation assay can be performed. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited by active compounds.[6][17]
Protocol 3.2.1: In Vitro DNA Relaxation Assay
-
Reaction Setup:
-
In a 1.5-mL microcentrifuge tube on ice, assemble the reaction mixture. For a 20 µL final volume, combine:
-
Add 1 unit of purified human Topoisomerase I enzyme to the tube.
-
-
Incubation and Termination:
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 0.8-1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).[17]
-
Run the gel at 5-10 V/cm until adequate separation is achieved.[17]
-
Include controls: supercoiled DNA (no enzyme), relaxed DNA (enzyme, no inhibitor), and a known Topo I inhibitor (e.g., Camptothecin).
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.[17]
-
Supercoiled DNA migrates fastest, followed by relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in a band pattern similar to the "DNA only" control.
-
Antioxidant Activity Assessment
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method to evaluate the radical scavenging ability of a compound.[20][21][22]
Protocol 3.3.1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a fresh working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep purple color.[22]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm.[22] The purple color of the DPPH radical fades in the presence of an antioxidant.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Directions
While the precise molecular interactions of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride remain to be fully elucidated, the evidence from the broader benzimidazole class provides a compelling and logical starting point for investigation. The proposed mechanisms—primarily focused on anticancer activity through topoisomerase inhibition and redox modulation, as well as potential antioxidant properties—are testable hypotheses. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path to characterizing the compound's bioactivity. Successful validation of any of these mechanisms would warrant further preclinical evaluation, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and eventually, in vivo studies to determine therapeutic efficacy and safety.
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The Biological Activity and Therapeutic Potential of the 2-Methyl-1H-benzo[d]imidazol-5-amine Scaffold
An In-depth Technical Guide
Abstract: The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle's unique structure facilitates interactions with various biological targets through mechanisms like hydrogen bonding and π-π stacking.[1] This guide focuses on 2-Methyl-1H-benzo[d]imidazol-5-amine, a key chemical intermediate, exploring the vast therapeutic potential unlocked through its chemical derivatization. While the core compound primarily serves as a versatile building block, its derivatives have demonstrated significant efficacy across several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4] This document will dissect the mechanisms of action, present key quantitative data, and provide detailed experimental protocols relevant to the evaluation of compounds derived from this promising scaffold.
Part I: The 2-Methyl-1H-benzo[d]imidazol-5-amine Scaffold: A Foundation for Bioactivity
The structural and chemical properties of the 2-Methyl-1H-benzo[d]imidazol-5-amine core make it an ideal starting point for drug discovery. The dihydrochloride salt form is often utilized to enhance aqueous solubility for pharmacological testing and formulation.[5]
-
The Benzimidazole Core: The fusion of a benzene ring with an imidazole ring creates a rigid, planar structure that can effectively interact with enzymatic pockets and nucleic acids.[1]
-
The 2-Methyl Group: This small alkyl group provides a site for steric interaction and can influence the electronic properties of the ring system.
-
The 5-Amine Group: This primary amine is a critical functional handle. It serves as a nucleophilic site for a wide array of chemical reactions, allowing for the facile introduction of diverse side chains and functional groups to modulate potency, selectivity, and pharmacokinetic properties.
The true value of this molecule is realized in its role as a precursor for more complex structures with tailored biological activities.
Part II: Therapeutic Applications of Derivatives
Research into derivatives of the benzimidazole scaffold has revealed a broad spectrum of biological activities.
Anticancer Activity
Benzimidazole derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms to inhibit cancer cell proliferation.[1]
Mechanism of Action: DNA Binding and Topoisomerase I Inhibition
A primary anticancer mechanism for many benzimidazole derivatives is the interference with DNA replication and repair.[3] Certain derivatives function as DNA minor groove-binding ligands (MGBLs), forming non-covalent bonds, particularly with AT-rich sequences.[3] This binding can physically obstruct the action of DNA-processing enzymes.
Furthermore, computational studies and functional assays have identified Human Topoisomerase I (Hu Topo I) as a key target.[3][6] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Benzimidazole inhibitors stabilize the covalent complex formed between Topoisomerase I and DNA, leading to single-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.[3][6]
Caption: Mechanism of Topoisomerase I Inhibition by Benzimidazole Derivatives.
Quantitative Data: Growth Inhibition (GI₅₀)
Several novel 1H-benzo[d]imidazole derivatives have been screened against the NCI-60 panel of human cancer cell lines, demonstrating potent growth inhibitory effects.[3][6]
| Compound | Cell Line Panel | GI₅₀ Range (µM) | Key Finding | Reference |
| 11a, 12a, 12b | NCI-60 | 0.16 - 3.6 | Potent growth inhibition and induction of G2/M cell cycle arrest. | [3][6] |
| 12b | (Functional Assay) | 16 (IC₅₀) | Direct inhibition of DNA relaxation by Human Topoisomerase I. | [3][6] |
Antiparasitic Activity
Derivatives of 2-methyl-1H-benzimidazole have shown promise in treating parasitic infections, notably Chagas disease, caused by Trypanosoma cruzi.[4]
Mechanism of Action: Disruption of Redox Homeostasis
The trypanocidal activity of certain benzimidazole carbohydrazide derivatives is attributed to their ability to alter the parasite's delicate redox balance.[4] Treatment of T. cruzi epimastigotes with these compounds leads to a significant increase in intracellular levels of cysteine and glutathione.[4] One particularly active compound also elevated levels of trypanothione, a key antioxidant in trypanosomes.[4] This disruption of redox homeostasis induces oxidative stress, which is lethal to the parasite.
Quantitative Data: Trypanocidal Activity
| Compound | Target | IC₅₀ (µM) | CC₅₀ (J774 cells, µM) | Selectivity Index (CC₅₀/IC₅₀) | Reference |
| Compound 6 | T. cruzi epimastigotes | 5.0 | 160.64 | 32.1 | [4] |
| Compound 7 | T. cruzi epimastigotes | 7.9 | 160.66 | 20.3 | [4] |
| Benznidazole | T. cruzi epimastigotes | 7.5 | - | - | [4] |
| Nifurtimox | T. cruzi epimastigotes | 3.6 | - | - | [4] |
Neurodegenerative Diseases
The benzimidazole scaffold is also being explored for the treatment of Alzheimer's disease by targeting specific enzymes implicated in its pathology.[7]
Mechanism of Action: Inhibition of 17β-HSD10
Human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is an enzyme overexpressed in the brains of Alzheimer's patients. A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed as inhibitors of this enzyme.[7] By inhibiting 17β-HSD10, these compounds can potentially mitigate neuronal damage. In vivo studies in mouse models showed that the lead compound could alleviate cognitive impairment induced by scopolamine.[7]
Quantitative Data: 17β-HSD10 Inhibition
| Compound | Target | IC₅₀ (µM) | HepaRG Cell Toxicity (IC₅₀, µM) | Key Finding | Reference |
| Compound 33 | 17β-HSD10 | 1.65 ± 0.55 | >100 | High inhibitory efficacy with low toxicity. | [7] |
Part III: Experimental Protocols and Workflows
Synthesizing and evaluating derivatives from the 2-Methyl-1H-benzo[d]imidazol-5-amine scaffold requires robust and validated experimental procedures.
General Synthetic Workflow
The synthesis of bioactive derivatives typically involves multi-step reactions starting from the core amine. A common approach is the condensation of the 5-amino group with various aldehydes or coupling with carboxylic acids to form imines or amides, respectively, thereby introducing diverse aryl or alkyl substituents.[8]
Caption: General Workflow for Synthesis and Screening of Benzimidazole Derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the growth-inhibitory effects of synthesized compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old media from the plates and add 100 µL of the media containing the various compound dilutions. Include wells for a "no-drug" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Protocol 2: DNA Topoisomerase I Relaxation Assay
This functional assay directly measures the inhibitory effect of a compound on the enzyme's activity.
Objective: To determine if a test compound inhibits the ability of Human Topoisomerase I to relax supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
10X Topo I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations (or DMSO for control)
-
1 unit of Human Topoisomerase I enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate at 50°C for 30 minutes to digest the enzyme.
-
Sample Preparation: Add 3 µL of 6X DNA loading dye to each sample.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Visualize the DNA bands under UV light.
-
Interpretation:
-
Negative Control (no enzyme): A single fast-migrating band of supercoiled DNA.
-
Positive Control (enzyme, no inhibitor): A slower-migrating band (or ladder) of relaxed DNA.
-
Inhibitor Present: A dose-dependent preservation of the supercoiled DNA band, indicating that the enzyme's relaxation activity was inhibited.
-
Part IV: Conclusion and Future Directions
The 2-Methyl-1H-benzo[d]imidazol-5-amine scaffold is a proven and versatile starting point for the development of potent, targeted therapeutics. Derivatives have demonstrated significant activity against cancer, parasites, and neurodegenerative disease targets.[3][4][7] The inherent chemical tractability of the 5-amine group allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and safety.
Future research should focus on:
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to advance lead compounds towards clinical trials.[9]
-
In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models to confirm their therapeutic potential and assess their safety profiles.[10]
-
Multi-Target Ligands: Given the scaffold's versatility, designing derivatives that can modulate multiple targets simultaneously (e.g., for complex diseases like Alzheimer's) represents an exciting frontier.[10]
By leveraging the foundational knowledge of this scaffold's biological potential and employing rigorous experimental validation, researchers can continue to develop novel and effective therapies for some of the most challenging human diseases.
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An In-depth Technical Guide to 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride: Structural Analogs and Derivatives in Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a key heterocyclic scaffold in medicinal chemistry. We will delve into its structural analogs and derivatives, exploring their synthesis, biological activities, and mechanisms of action, with a particular focus on their potential as anticancer agents and kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this promising class of compounds.
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a cornerstone of many biologically active molecules.[1] This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2][3] The 2-methyl-1H-benzo[d]imidazol-5-amine core, in particular, offers a versatile platform for chemical modification, enabling the development of targeted therapies. The dihydrochloride salt form enhances the solubility of the parent compound, a crucial property for pharmacological applications.[4]
Synthetic Strategies for Benzimidazole Analogs
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. These foundational methods, the Phillips-Ladenburg and Weidenhagen reactions respectively, have been refined over the years to improve yields and expand their applicability to a wider range of substrates.[5][6][7]
Phillips-Ladenburg Reaction: A Classic Approach
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1] This method is particularly well-suited for the synthesis of 2-alkyl-substituted benzimidazoles.
Detailed Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
This protocol outlines a two-step synthesis starting from 4-nitro-1,2-phenylenediamine.
Step 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
-
In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.
-
Add acetic acid (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate, 2-methyl-5-nitro-1H-benzo[d]imidazole, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the 2-methyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) from Step 1 in ethanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
To the filtrate, add a calculated amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Collect the 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Modern Synthetic Methodologies
To enhance reaction efficiency and accommodate a broader range of functional groups, modern synthetic approaches often employ microwave irradiation or ultrasonication.[5][8] These techniques can significantly reduce reaction times and improve yields. Catalysts such as lanthanum chloride and ammonium chloride have also been utilized to facilitate the condensation reaction under milder conditions.[5]
Experimental Workflow: Microwave-Assisted Benzimidazole Synthesis
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-methylbenzimidazole derivatives.
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cell proliferation. [9][10]Some benzimidazole derivatives have been found to interfere with this pathway, contributing to their anticancer effects. [2]
Caption: Potential modulation of the MAPK/ERK signaling pathway by 2-methylbenzimidazole derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 2-methyl-1H-benzimidazol-5-amine analogs, a series of in vitro assays are essential.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [8][11] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [12][13][14]This allows for the investigation of whether a compound induces cell cycle arrest.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the benzimidazole derivatives at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Kinase Inhibition Assay
Luminescence-based kinase assays are commonly used to screen for kinase inhibitors. [15][16]These assays measure the amount of ATP remaining after a kinase reaction; a higher luminescent signal indicates greater inhibition of the kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and the benzimidazole derivative at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luciferase will catalyze the conversion of the remaining ATP into a luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Characterization of Analogs and Derivatives
The structural elucidation and confirmation of newly synthesized benzimidazole derivatives are crucial for establishing structure-activity relationships. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compounds, confirming the presence of key functional groups and the overall molecular framework. [17][18][19][20][21]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. [17][18][19]* Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [17]
Conclusion and Future Directions
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and its derivatives represent a highly promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer therapies. The versatility of the benzimidazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area should focus on:
-
Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy Studies: Evaluating the most promising analogs in preclinical animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Development of Multi-Targeted Agents: Designing derivatives that can simultaneously inhibit multiple key targets in cancer-related pathways, potentially overcoming drug resistance.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
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An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride Interactions
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technical walkthrough for the in silico modeling of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride , a representative member of this privileged structural class. We will navigate the complete computational workflow, from ligand and target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale, empowering users to confidently apply these methods to their own research endeavors.
Introduction: The Rationale for In Silico Analysis
In modern drug discovery, computational methods, or in silico modeling, are indispensable for accelerating the identification and optimization of lead compounds.[3] These techniques allow us to predict and analyze the interactions between a small molecule (ligand) and its biological target (typically a protein) at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[4] This predictive power helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources.[5]
The subject of this guide, 2-Methyl-1H-benzo[d]imidazol-5-amine (and its dihydrochloride salt), belongs to the benzimidazole family. Compounds with this core structure are known to inhibit a variety of key enzymes, such as kinases, topoisomerases, and cyclo-oxygenase (COX), by interacting with their active sites.[2][6] Understanding precisely how this molecule binds to potential targets is crucial for elucidating its mechanism of action and guiding the design of more potent and selective derivatives.
This guide will provide a self-validating framework for modeling these interactions, emphasizing the causality behind each methodological choice to ensure robust and reproducible results.
The Computational Workflow: A Holistic Overview
The in silico investigation of a ligand-protein interaction is a multi-stage process. Each stage builds upon the last, progressively refining our understanding of the molecular recognition event. The overall workflow is a logical progression from static binding prediction to dynamic stability analysis.
Caption: A high-level overview of the in silico drug discovery workflow.
Phase 1: Ligand and Target Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparation phase is arguably the most critical step in the entire workflow.
Ligand Preparation Protocol
The ligand, 2-Methyl-1H-benzo[d]imidazol-5-amine, must be converted from a 2D representation into a valid 3D, energy-minimized conformation.
Step-by-Step Methodology:
-
Obtain 2D Structure: Retrieve the SMILES string or SDF file for 2-Methyl-1H-benzo[d]imidazol-5-amine from a chemical database like PubChem (CID: 315500).[7] The SMILES representation is CC1=NC2=C(N1)C=C(C=C2)N.[7]
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D structure.
-
Protonation and Tautomeric State: The dihydrochloride salt form indicates the molecule is protonated under certain conditions. However, for docking, the specific protonation state at physiological pH (~7.4) is crucial. Use a tool like MarvinSketch or PlayMolecule's ProteinPrepare to predict the dominant protonation state. For this guide, we will proceed with the neutral form, but it's essential to consider protonation's impact on hydrogen bonding.
-
Energy Minimization: The initial 3D structure is not energetically favorable. Perform an energy minimization using a force field like MMFF94 or UFF to obtain a low-energy conformer. This can be done within software like Avogadro or via command-line tools.
-
Save in Required Format: Save the final, minimized structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina.[8] This format includes atomic coordinates, partial charges, and torsional degrees of freedom.
Expertise & Experience (Causality):
-
Why Energy Minimize? A molecule's bioactive conformation is a low-energy state. Starting with an unminimized, high-energy structure can prevent the docking algorithm from finding the correct binding pose.
-
Why .pdbqt? This format pre-calculates information the docking program needs, such as atom types and rotatable bonds, which speeds up the docking process significantly.[9]
Target Identification and Preparation
Given the broad activity of benzimidazoles, we will select Human Topoisomerase I (Topo I) as a hypothetical target for this guide, as it is a validated anticancer target for this class of compounds.[6][10]
Step-by-Step Methodology:
-
Select a PDB Structure: Download the X-ray crystal structure of Human Topoisomerase I from the RCSB Protein Data Bank (PDB). For this example, we will use PDB ID: 1T8I , which is a complex of Topo I with DNA and a camptothecin derivative.[11]
-
Clean the PDB File: The raw PDB file contains non-essential molecules.
-
Remove water molecules.
-
Delete any co-crystallized ligands, ions, or cofactors that are not part of the primary biological unit.
-
If the structure is a multimer, retain only the chain(s) of interest for the binding site.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the standard protonation states of amino acid residues at physiological pH.
-
Assign Partial Charges: Assign atomic partial charges using a force field like Gasteiger.
-
Save in .pdbqt Format: As with the ligand, save the prepared protein structure in the .pdbqt format.
Trustworthiness (Self-Validation):
-
The cleaning process is critical. Leaving crystallographic water molecules in the binding site can sterically hinder the ligand from docking correctly, leading to false-negative results. Removing the original ligand is necessary to make the binding site available for our compound of interest. Tools like UCSF Chimera or AutoDock Tools provide robust, validated protocols for this preparation.[11]
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[5] It scores different binding poses based on a scoring function that estimates the binding affinity.
Caption: The workflow for a typical molecular docking experiment.
Step-by-Step Protocol (Using AutoDock Vina):
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D grid box that encompasses the active site of the protein. This is typically centered on the position of the co-crystallized ligand or on residues known to be critical for function.[8]
-
Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[12] vina --config conf.txt --log log.txt
-
Analyze the Results: Vina will generate an output .pdbqt file containing several predicted binding poses (modes), ranked by their binding affinity scores (in kcal/mol). The log.txt file will contain a table of these scores.[5]
Data Presentation: Example Docking Results
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.000 | ASP533, ARG364, ASN722 |
| 2 | -8.2 | 1.251 | ASP533, LYS425, ASN722 |
| 3 | -7.9 | 2.034 | TYR723, ARG364, THR718 |
Expertise & Experience (Causality):
-
Why a Grid Box? A "blind docking" (where the grid box covers the entire protein) is computationally expensive and often unnecessary. Focusing the search on the known active site (targeted docking) is more efficient and yields more relevant results.
-
Interpreting Binding Affinity: The scores are a calculated estimate of the Gibbs free energy of binding. More negative values indicate a stronger, more favorable interaction. A value below -6.0 kcal/mol is generally considered a promising starting point.[5]
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulation introduces dynamics, allowing us to observe the stability of the protein-ligand complex in a simulated physiological environment over time.[13]
Step-by-Step Protocol (Using GROMACS): This is a complex process, summarized here. For a full tutorial, refer to authoritative sources like the GROMACS tutorials by Dr. Justin A. Lemkul.[14][15]
-
Build the Complex: Merge the coordinate files of the protein and the best-ranked ligand pose from docking into a single complex .pdb file.
-
Generate Topologies: Create topology files for both the protein and the ligand. The protein topology can be generated using GROMACS's pdb2gmx tool with a force field like CHARMM36.[13] The ligand topology requires a separate parameterization step, often using servers like CGenFF or SwissParam.
-
Create the Simulation Box and Solvate: Place the complex in a simulation box of a defined shape (e.g., cubic) and fill it with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system, which is crucial for accurate electrostatic calculations.[13]
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.
-
Equilibration (NVT and NPT):
-
NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature. This stabilizes the temperature of the system.
-
NPT Ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density.[16]
-
-
Production MD Run: Once the system is stable, run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.
Trustworthiness (Self-Validation):
-
Why Equilibrate? Running a production simulation on an unstable system will produce meaningless results. The NVT and NPT equilibration steps are essential checks to ensure the system has reached the correct temperature and pressure before data collection begins. Monitoring temperature, pressure, and density plots during this phase validates the system's stability.[17]
Phase 4: Analysis and Interpretation
Key Analyses:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights flexible regions of the protein and can show if ligand binding reduces the flexibility of active site residues.
-
Hydrogen Bond Analysis: Quantify the number of hydrogen bonds formed between the ligand and protein throughout the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction.
-
Visualization: Create a movie of the trajectory to visually inspect the ligand's behavior in the binding pocket. This can reveal subtle conformational adjustments and key interactions that are not apparent from static models.
Conclusion
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of 2-Methyl-1H-benzo[d]imidazol-5-amine interactions with a biological target. By following a logical progression from ligand preparation and molecular docking to the dynamic validation provided by molecular dynamics, researchers can generate robust hypotheses about a compound's mechanism of action. Each step, from cleaning a PDB file to equilibrating a simulation box, is a critical point of control that ensures the final results are both reliable and reproducible. These computational insights are invaluable for guiding experimental efforts in the long and complex process of drug discovery and development.
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A Multi-Pronged Strategy for the Target Identification of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Abstract
The discovery of a phenotypically active small molecule is a critical first step in drug development; however, the journey from a "hit" to a validated lead candidate is contingent upon a thorough understanding of its mechanism of action. This technical guide addresses the pivotal challenge of target deconvolution for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a compound belonging to the pharmacologically significant benzimidazole class.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anticancer to antimicrobial.[3][4] Elucidating the precise molecular target(s) of this specific derivative is therefore essential for optimizing its therapeutic potential and predicting potential toxicities. This document outlines a comprehensive, multi-faceted strategy employing orthogonal biochemical, biophysical, and genetic methodologies to confidently identify and validate its protein targets. We will progress from hypothesis generation based on chemical precedent to direct target engagement assays and culminating in functional genomic validation, providing a robust and self-validating workflow for researchers in drug discovery.
Phase 1: Hypothesis Generation and Preliminary Target Class Assessment
Before embarking on resource-intensive proteome-wide screening, a logical first step is to leverage existing knowledge to narrow the field of potential targets. The benzimidazole core is known to interact with several key protein families.[1][3]
1.1. Known Benzimidazole Pharmacological Space Benzimidazole derivatives have been reported to exert their biological effects through various mechanisms, including:
-
Microtubule Inhibition: By binding to β-tubulin, they can disrupt microtubule polymerization, leading to cell cycle arrest.[4][5]
-
Enzyme Inhibition: They are known to inhibit crucial enzymes such as topoisomerases, poly(ADP-ribose) polymerase (PARP), and fumarate reductase.[3][5]
-
Kinase Inhibition: The scaffold is a common feature in many kinase inhibitors, targeting the ATP-binding pocket.[3]
-
DNA Intercalation: Some derivatives can bind directly to the minor groove of DNA.[3][6]
This historical data strongly suggests that kinases, polymerases, and cytoskeletal proteins are high-probability target classes.
1.2. Initial Experimental Triage: Broad Kinome Profiling Given that kinases are a highly "druggable" and common target class for heterocyclic compounds, an efficient initial experiment is to screen the compound against a large panel of recombinant kinases.[7][8] This provides a rapid assessment of potency and selectivity. Commercial services offer panels covering the majority of the human kinome, providing inhibitory activity data at one or more ATP concentrations.[9][10]
Data Presentation: Hypothetical Kinase Profiling Results
The table below illustrates hypothetical screening data for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride at a 1 µM concentration.
| Kinase Target | Family | % Inhibition @ 1 µM | Notes |
| Aurora Kinase A | Ser/Thr | 89% | Primary Hit Candidate |
| Aurora Kinase B | Ser/Thr | 75% | Potential secondary target |
| VEGFR2 | Tyr | 45% | Moderate activity |
| EGFR | Tyr | 12% | Low activity |
| CDK2 | Ser/Thr | 8% | Negligible activity |
| ... (300+ other kinases) | ... | < 5% | Generally inactive |
Interpretation: Such a result would immediately prioritize Aurora Kinase A as a primary candidate for further validation. The causality is clear: if the compound inhibits the purified enzyme in vitro, it is a potential direct binder.
Phase 2: Direct Target Identification and Engagement
While kinase profiling is informative, it is not exhaustive and does not confirm target binding within a native cellular milieu. Therefore, we must employ unbiased methods to identify binding partners in a complex proteome and confirm this engagement in live cells. We recommend a parallel workflow using an affinity-based method and a label-free biophysical method.
2.1. Affinity Purification-Mass Spectrometry (AP-MS)
This classic and powerful technique uses a modified version of the small molecule as "bait" to capture its interacting proteins ("prey") from a cell lysate.[11][12][13]
Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: AP-MS workflow for target identification.
Experimental Protocol: Photo-Affinity Pulldown
This protocol utilizes a photo-reactive crosslinker to form a covalent bond between the probe and its target upon UV irradiation, increasing the recovery of even transient interactors.[14]
-
Probe Synthesis:
-
Synthesize an analog of 2-Methyl-1H-benzo[d]imidazol-5-amine with a linker (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.
-
Conjugate the distal end of the linker to a biotin tag and a photo-reactive group (e.g., a diazirine). The biotin provides a high-affinity handle for purification.[11]
-
-
Control Compound Synthesis: Synthesize a control probe using a structurally similar but biologically inactive analog. This is a critical self-validating step to distinguish true targets from non-specific binders.
-
Cell Lysate Preparation: Grow the relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate using a mild detergent buffer.
-
Incubation: Incubate the cell lysate with the biotinylated photo-affinity probe (and separately with the control probe). A competition control, where lysate is pre-incubated with an excess of the original, unlabeled compound before adding the probe, is also essential.
-
UV Crosslinking: Expose the mixtures to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[14]
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its covalently bound proteins.[15]
-
Washing: Perform a series of stringent washes with buffers of increasing ionic strength to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution and Digestion: Elute the captured proteins from the beads using a denaturing buffer. The proteins are then typically run briefly on an SDS-PAGE gel, and the entire protein lane is excised and subjected to in-gel tryptic digestion.[16]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[12]
-
Data Analysis: Compare the list of proteins identified from the active probe pulldown against those from the inactive control and competition control pulldowns. True targets should be significantly enriched in the active probe sample and depleted in the control samples.
2.2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method that confirms direct target engagement in intact cells or cell lysates.[17] The principle is that when a small molecule binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[18][19]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for target engagement validation.
Experimental Protocol: CETSA with Western Blot Detection
This protocol is ideal for validating a candidate protein identified from the AP-MS experiment or kinase screen (e.g., Aurora Kinase A).
-
Cell Culture and Treatment: Culture cells in two groups: one treated with a saturating concentration of 2-Methyl-1H-benzo[d]imidazol-5-amine and a control group treated with the vehicle (DMSO).
-
Heating: Aliquot the cell suspensions from each group into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Collect the supernatants and analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction at each temperature point using Western Blotting.
-
Data Analysis: Quantify the band intensities and plot them against temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[20]
Data Presentation: Hypothetical CETSA Melt Curve Data
| Temperature (°C) | Soluble Aurora Kinase A (% of 40°C, DMSO) | Soluble Aurora Kinase A (% of 40°C, Compound) |
| 40 | 100% | 100% |
| 46 | 98% | 101% |
| 50 | 85% | 99% |
| 54 | 52% | 95% |
| 58 | 21% | 78% |
| 62 | 5% | 48% |
| 66 | <1% | 15% |
This data, when plotted, would show a clear thermal stabilization of Aurora Kinase A in the presence of the compound, providing strong evidence of direct binding in a cellular context.
Phase 3: Functional Genomic Validation
Identifying a direct binding partner is crucial, but it does not definitively prove that this interaction is responsible for the compound's observed phenotype (e.g., cell death). Functional genomics, particularly CRISPR-Cas9 screening, provides the causal link between target and phenotype.[21][22]
Workflow: Pooled CRISPR-Cas9 Knockout Screen
Caption: CRISPR-Cas9 screen for functional target validation.
Experimental Protocol: CRISPR Resistance Screen
If the compound is cytotoxic, a positive selection screen can identify gene knockouts that confer resistance.[23] The gene whose knockout rescues cells from the drug's effect is either the direct target or a critical upstream component of the target pathway.
-
Library and Cell Line Selection: Choose a cell line that is sensitive to the compound. Use a genome-wide or focused (e.g., kinome-focused) pooled sgRNA library delivered via lentivirus to generate a population of cells where each cell has a single gene knocked out.[21]
-
Transduction: Transduce the Cas9-expressing cell line with the sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.
-
Selection and Expansion: Select the transduced cells and expand the population, maintaining high coverage of the library (e.g., >300 cells per sgRNA).[21]
-
Drug Treatment: Split the cell population into two groups. Treat one with the compound at a concentration that causes significant cell death (e.g., IC80) and the other with vehicle (DMSO).
-
Culture Under Pressure: Culture the cells for a period sufficient for resistant clones to grow out (e.g., 14-21 days).[21]
-
Genomic DNA Extraction: Harvest the surviving cells from both populations and extract their genomic DNA.
-
NGS and Analysis: Amplify the sgRNA-encoding regions from the genomic DNA and sequence them using Next-Generation Sequencing. Compare the sgRNA counts between the compound-treated and DMSO-treated populations.
-
Hit Identification: sgRNAs that are significantly enriched in the compound-treated population correspond to genes whose loss confers drug resistance. If sgRNAs targeting Aurora Kinase A are highly enriched, this provides powerful functional evidence that it is the direct target responsible for the compound's cytotoxic effect.
Conclusion
Identifying the molecular target of a bioactive compound is a cornerstone of modern drug discovery. The strategy outlined in this guide provides a robust, multi-pronged approach to deconvolve the mechanism of action for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. By integrating hypothesis generation from chemical precedent with orthogonal, unbiased experimental techniques—Affinity Purification-Mass Spectrometry, Cellular Thermal Shift Assay, and CRISPR-Cas9 screening—researchers can build a powerful, self-validating case for a specific molecular target. The convergence of evidence from these distinct biochemical, biophysical, and genetic methods provides the highest degree of confidence, paving the way for rational lead optimization and further preclinical development.
References
- Al-Mekhlafi, F. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology.
- Lawo, S., et al. (n.d.). CRISPR-Cas9 screening for target identification. Revvity, Inc. Application Note.
- Yap, H. Y., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology.
- Kumar, R., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support.
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- Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology.
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- Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Webinar.
- Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube.
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
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- Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Oncolines B.V. (2024). Kinome Profiling. Oncolines.
- Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology.
- Kumar, R., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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- Mass Spectrometry Core Facility. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Fribourg.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
Introduction to 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
2-Methyl-1H-benzo[d]imidazol-5-amine is a substituted benzimidazole, a class of heterocyclic compounds renowned for a wide spectrum of biological activities.[1] The dihydrochloride salt enhances aqueous solubility, making it more amenable for certain biological assays and pharmaceutical formulations. Its molecular structure combines a rigid benzimidazole core with a nucleophilic amine, providing a versatile scaffold for synthesizing more complex, biologically active molecules.
Key Physicochemical Properties:
-
Molecular Formula (Free Base): C₈H₉N₃[2]
-
Molecular Weight (Free Base): 147.18 g/mol [2]
-
Molecular Formula (Dihydrochloride Salt): C₈H₁₁Cl₂N₃
-
Molecular Weight (Dihydrochloride Salt): 220.10 g/mol
The structural integrity of this molecule is the foundation of its function. Therefore, unambiguous characterization is the first critical step in its application.
Caption: Chemical structure of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this dihydrochloride salt, specific experimental choices are crucial for acquiring high-quality, interpretable data.
Expertise & Rationale: Experimental Design
Solvent Selection: The choice of a deuterated solvent is the most critical parameter. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this compound.[1]
-
Causality: As a polar aprotic solvent, DMSO-d₆ readily dissolves hydrochloride salts. Crucially, it allows for the observation of exchangeable protons (N-H and N⁺-H₃), which appear as broad singlets at a characteristic downfield chemical shift, often between 12.0 and 13.6 ppm for the imidazole N-H.[1][3] These signals would be lost upon exchange with deuterium if a protic solvent like D₂O or Methanol-d₄ were used exclusively.
Protonation Effects: The dihydrochloride form means the molecule will be protonated at its most basic sites: the sp² nitrogen of the imidazole ring and the primary amine at the C-5 position. This has predictable consequences on the NMR spectra:
-
¹H NMR: Protonation causes electron withdrawal from the entire ring system, leading to a general downfield shift (deshielding) of all aromatic and methyl protons compared to the neutral free base.
-
¹³C NMR: Similarly, all carbon atoms, particularly those adjacent to the protonated nitrogens (C2, C3a, C7a, C5), will be shifted downfield.[4]
Predicted ¹H NMR Spectrum
The following table details the predicted ¹H NMR signals for the target compound, based on data from related structures like 2-methyl-1H-benzo[d]imidazole.[5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| Imidazole N-H | 12.5 - 13.5 | br s | 1H | Highly deshielded due to aromaticity and protonation. Will exchange with D₂O.[1] |
| Amine N⁺-H₃ | 8.0 - 9.0 | br s | 3H | Broad signal due to quadrupolar coupling with ¹⁴N and exchange. Will exchange with D₂O. |
| H-4 | ~7.8 | d | 1H | Deshielded due to proximity to the protonated imidazole ring. |
| H-7 | ~7.6 | d | 1H | Deshielded due to proximity to the protonated imidazole ring. |
| H-6 | ~7.4 | dd | 1H | Coupled to both H-4 and H-7. Shifted downfield by the adjacent ammonium group. |
| Methyl C-CH₃ | ~2.6 | s | 3H | Singlet, shifted slightly downfield from the typical ~2.5 ppm of the free base due to overall electron withdrawal.[5] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Predictions are based on data for the free base and known substituent effects.[7][8]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| C2 | 152 - 155 | Imine-like carbon, significantly deshielded and adjacent to two nitrogen atoms.[5] |
| C3a / C7a | 135 - 145 | Quaternary carbons of the fused rings. Asymmetry due to the C5-amine may lead to two distinct signals.[4] |
| C5 | 130 - 135 | Attached to the electron-withdrawing ammonium group, causing a downfield shift. |
| C4 / C7 | 112 - 120 | Aromatic CH carbons. May appear as two distinct signals. |
| C6 | 110 - 118 | Aromatic CH carbon adjacent to the ammonium-substituted carbon. |
| Methyl C-CH₃ | ~14 | Typical chemical shift for a methyl group on a benzimidazole C2 position.[5] |
Experimental Protocols & Workflow
A self-validating approach ensures data integrity.
Caption: Workflow for NMR-based structural verification.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Accurately weigh 5–10 mg of the compound into a clean vial. Add ~0.6 mL of DMSO-d₆.[1] Vortex until fully dissolved.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a pipette into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers at least 0-14 ppm.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[9]
-
Analysis: Integrate all signals and assign the peaks according to the predictions in Table 1.
-
Validation (D₂O Exchange): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the signals for N-H and N⁺-H₃ confirms their assignment.
Mass Spectrometry (MS) Analysis
MS provides crucial information on molecular weight and fragmentation patterns, confirming the compound's identity and elemental composition.
Expertise & Rationale: Ionization Method
Electrospray Ionization (ESI): ESI is the method of choice for this analysis.
-
Causality: The compound is a pre-formed salt, meaning it is already ionic in solution. ESI is a soft ionization technique ideal for analyzing such polar, non-volatile compounds directly from solution, minimizing in-source fragmentation and yielding a clear molecular ion.[10][11] The analysis will be performed in positive ion mode.
Predicted Mass Spectrum and Fragmentation
In the ESI source, the dihydrochloride salt will dissociate, and the free base will be protonated. Therefore, the primary ion observed will be the protonated free base, [M+H]⁺.
-
Expected [M+H]⁺: The molecular formula of the free base is C₈H₉N₃.
-
Monoisotopic Mass: 147.080
-
Predicted m/z: 148.087 (for [C₈H₁₀N₃]⁺)
-
-
High-Resolution MS (HRMS): Acquiring data on an Orbitrap or TOF instrument is essential for confirming the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
The stable benzimidazole core is resistant to extensive fragmentation. However, tandem MS (MS/MS) experiments will induce characteristic losses.[12]
Caption: Key predicted fragmentations from the [M+H]⁺ ion.
Plausible Fragmentation Pathways:
-
Loss of HCN (m/z 121.071): A characteristic fragmentation of the imidazole ring.[12]
-
Loss of NH₃ (m/z 131.081): Cleavage of the amino group from the benzene ring.
-
Loss of Acetonitrile (CH₃CN) (m/z 107.059): A more complex rearrangement involving the cleavage of the imidazole ring following the loss of the C2-methyl group.
Step-by-Step ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the [M+H]⁺ ion.
-
MS/MS Acquisition: Select the [M+H]⁺ ion at m/z 148.1 as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
-
Data Analysis: Confirm the accurate mass of the parent ion and identify the major fragment ions, comparing them against the predicted pathways.
Conclusion
The structural characterization of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can be confidently achieved through a systematic application of NMR and MS. This guide provides a robust predictive framework and detailed, validated protocols for this task. By understanding the influence of the dihydrochloride salt on the spectroscopic data and employing the described methodologies, researchers can ensure the identity and purity of this important pharmaceutical intermediate, facilitating its successful application in drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. RSC Publishing. Available from: [Link]
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Perets, A., et al. (2018). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. Available from: [Link]
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Hida, Y., et al. (1998). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available from: [Link]
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Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. ScienceOpen. Available from: [Link]
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International Journal of Advance Research in Science and Engineering. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. Available from: [Link]
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PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). Supporting Information. Available from: [Link]
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Gau, B., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Journal of Mass Spectrometry, 47(5), 623-630. Available from: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. Available from: [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Available from: [Link]
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SpectraBase. (n.d.). 1H-Benzimidazol-5-amine, 2-methyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Poddar, S. et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
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ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available from: [Link]
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Al-Hourani, B. J., & Sharma, S. K. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals (Basel, Switzerland), 5(5), 460–469. Available from: [Link]
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Prabhakar, S., et al. (2007). Matrix-assisted laser desorption/ionization studies on transition metal complexes of benzimidazole thiosemicarbazones. European Journal of Mass Spectrometry, 13(4), 253-259. Available from: [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636-1646. Available from: [Link]
-
Borges, C. R., & Vessecchi, R. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 18-43. Available from: [Link]
-
Urban, N., et al. (2018). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. Available from: [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available from: [Link]
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ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available from: [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrobenzimidazole. NIST WebBook. Available from: [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl) methanone (1d). Available from: [Link]
-
Indian Journal of Chemistry. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available from: [Link]
-
PubChem. (n.d.). N-Methyl-1H-benzo[d]imidazol-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. National Center for Biotechnology Information. Available from: [Link]
-
NIST. (n.d.). 1H-Benzimidazol-2-amine. NIST WebBook. Available from: [Link]
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"2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" CAS number lookup and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and its significant role in the development of novel therapeutics. This document is intended to be a practical resource, offering not just data, but also insights into the rationale behind its application and handling.
Chemical Identity and Physicochemical Properties
The nomenclature and precise salt form of this compound can be a source of ambiguity. While the dihydrochloride is the subject of this guide, the monohydrochloride is more frequently cited in commercial and reference literature. For clarity, we will address both and the parent free base.
1.1. CAS Number and Nomenclature
-
2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base):
-
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride (Monohydrochloride):
-
CAS Number: 1571-93-3[2]
-
-
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride:
1.2. Physicochemical Data
The following table summarizes the key properties of the free base and the monohydrochloride salt. These values are crucial for designing experimental conditions, such as dissolution for bioassays or reaction setups.
| Property | 2-Methyl-1H-benzo[d]imidazol-5-amine (Free Base) | 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride |
| Molecular Formula | C₈H₉N₃ | C₈H₁₀ClN₃ |
| Molecular Weight | 147.18 g/mol [1] | 183.64 g/mol [2] |
| Appearance | Solid (form may vary) | Solid (form may vary) |
| Melting Point | Not readily available | Not readily available |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Expected to have higher aqueous solubility than the free base |
| Storage | Store at 2-8°C under an inert gas[2] | Store at 2-8°C under an inert gas[2] |
Expert Insight: The hydrochloride salts are utilized to enhance the aqueous solubility and stability of the parent amine, which is a common strategy in drug development to improve bioavailability and facilitate formulation. The choice between the monohydrochloride and dihydrochloride would depend on the desired pH and the specific application.
Synthesis of the Benzimidazole Core
The synthesis of the 2-methyl-1H-benzo[d]imidazol-5-amine core is a foundational process for obtaining the target compound and its derivatives. A common and efficient method involves the condensation of a substituted o-phenylenediamine with acetic acid.
2.1. General Synthesis Pathway
The following diagram illustrates a typical synthetic route.
Caption: General synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine and its dihydrochloride salt.
2.2. Step-by-Step Experimental Protocol (Illustrative)
This protocol is a generalized representation. Optimization of reaction times, temperatures, and purification methods is crucial for achieving high yields and purity.
-
Condensation:
-
To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or dilute hydrochloric acid), add an excess of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-methyl-5-nitro-1H-benzo[d]imidazole.
-
-
Reduction:
-
Suspend the crude nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
-
After the reduction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
-
Salt Formation:
-
Dissolve the resulting 2-methyl-1H-benzo[d]imidazol-5-amine in a suitable solvent (e.g., methanol or isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-aqueous solvent.
-
The hydrochloride salt will precipitate. The stoichiometry of the HCl will determine whether the monohydrochloride or dihydrochloride is formed.
-
Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Self-Validation and Trustworthiness: Each step of this synthesis should be monitored by appropriate analytical techniques. Thin-Layer Chromatography (TLC) is essential for tracking reaction progress. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4][5] 2-Methyl-1H-benzo[d]imidazol-5-amine serves as a versatile starting material for the synthesis of a wide range of therapeutic agents.
3.1. Role as a Key Building Block
The primary amino group at the 5-position is a key functional handle for further chemical modifications. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: Derivatization pathways of 2-Methyl-1H-benzo[d]imidazol-5-amine.
3.2. Therapeutic Targets and Biological Activities
Derivatives of 2-methyl-1H-benzo[d]imidazol-5-amine have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: Many benzimidazole derivatives have been investigated as anticancer agents.[3] Some have been shown to target human topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[3]
-
Antimicrobial Agents: The benzimidazole core is present in several antimicrobial drugs. Derivatives of the title compound have been synthesized and evaluated for their activity against various bacteria and fungi.
-
Antiparasitic Agents: Novel benzimidazole derivatives have been synthesized and tested for their in vitro activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[6]
-
Kinase Inhibitors: The structural features of benzimidazoles make them suitable scaffolds for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5] For example, derivatives have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[7]
Expert Insight: The planarity of the benzimidazole ring system allows for effective π-stacking interactions with biological targets such as DNA or the active sites of enzymes. The ability to easily modify the substituents at various positions of the ring system provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.
Safety and Handling
Proper handling of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is essential in a laboratory setting. The following information is based on available safety data sheets for the hydrochloride salt and related benzimidazole compounds.
4.1. Hazard Identification
Based on available data for the hydrochloride salt, the compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
4.2. Recommended Personal Protective Equipment (PPE)
Caption: Recommended Personal Protective Equipment (PPE).
4.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Use only in a well-ventilated area.[9] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Store at 2-8°C under an inert gas.[2]
4.4. First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, and its more commonly referenced monohydrochloride salt, are valuable reagents for the synthesis of biologically active molecules. Their utility stems from the privileged benzimidazole core and the reactive amino group that allows for extensive derivatization. While care must be taken regarding its handling due to potential hazards, its role in the development of new anticancer, antimicrobial, and antiparasitic agents is significant. Researchers utilizing this compound should ensure they have thoroughly characterized the specific salt form they are working with and consult relevant safety data sheets.
References
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Benitez, D., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry, 25(15), 4051-4058. Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethan-1-ones. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. Retrieved from [Link]
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Kim, H. J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114106. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Retrieved from [Link]
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Poddar, S., et al. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Retrieved from [Link]
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Saini, S., et al. (2025, August 6). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. Retrieved from [Link]
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Chemsrc. (2025, August 26). 2-Methyl-1H-benzo[d]imidazole. Retrieved from [Link]
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Ashok, S. R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives: Molecular Docking and its Biological Activities. Asian Journal of Chemistry, 31(7), 1539-1545. Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2947-2962. Retrieved from [Link]
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PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. Retrieved from [Link]
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Methodological & Application
Application Note: Quantifying the Anti-Proliferative Efficacy of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride via Cell-Based EGFR Inhibition Assay
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a multitude of biological targets, making it a focal point in drug discovery.[3] This application note provides a detailed protocol for evaluating the anti-proliferative potential of a specific benzimidazole derivative, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride , using a cell-based assay.
Given the well-documented role of benzimidazoles as kinase inhibitors, this protocol is designed to test the hypothesis that the compound exerts its effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Dysregulation of the EGFR pathway is a critical driver in the progression of various cancers, making it a key target for therapeutic intervention.[5][6][7] We will utilize the A549 human lung carcinoma cell line, which is known to express EGFR, as our model system.[8][9][10] The primary endpoint of this assay is the determination of the compound's half-maximal inhibitory concentration (IC50) through a colorimetric MTT cell viability assay.[11]
Principle and Strategy: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and migration.[6][12] In many cancers, EGFR is overexpressed or constitutively active, leading to uncontrolled cell growth.[13]
This protocol will assess the ability of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride to inhibit cell proliferation in A549 cells. The underlying scientific premise is that by inhibiting EGFR kinase activity, the compound will block downstream signaling, leading to a reduction in cell viability and growth. The MTT assay provides a quantitative measure of this effect. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a colorimetric quantification of cytotoxicity.
EGFR Signaling Pathway Diagram
The following diagram illustrates the canonical EGFR signaling cascade and the hypothesized point of inhibition.
Caption: EGFR signaling pathway and proposed point of inhibition.
Detailed Experimental Protocols
Materials and Reagents
-
Compound: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (MW: 220.10 g/mol )[15]
-
Cell Line: A549 (Human lung carcinoma), known to express EGFR[9]
-
Positive Control: Gefitinib (a known EGFR inhibitor)
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Protocol 1: Cell Culture and Plating
Causality: This step ensures a healthy, logarithmically growing, and evenly distributed monolayer of cells, which is critical for obtaining reproducible results.
-
Cell Maintenance: Culture A549 cells in T-75 flasks with complete F-12K medium. Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Harvesting: Aspirate the culture medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 7-8 mL of complete culture medium to the flask to neutralize the trypsin.
-
Cell Counting: Transfer the cell suspension to a conical tube, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in fresh medium. Determine the cell concentration and viability using a hemocytometer and Trypan Blue.
-
Plating: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
Protocol 2: Compound Preparation and Treatment
Causality: A serial dilution series is essential for generating a dose-response curve, which is required to calculate the IC50 value. DMSO is used as a solvent for the compound, and its final concentration must be kept low (<0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in DMSO. Similarly, prepare a 10 mM stock of Gefitinib (positive control).
-
Serial Dilutions: Perform a serial dilution of the compound stock solution in complete culture medium to prepare working concentrations that are 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Cell Treatment: After the 24-hour cell attachment period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as the treated wells (e.g., 0.1%). This represents 100% cell viability.
-
Positive Control: Add 100 µL of the Gefitinib dilutions.
-
Blank Control: Add 100 µL of medium to empty wells (no cells) for background absorbance correction.
-
-
Incubation: Return the plate to the incubator and incubate for 48-72 hours. The duration should be sufficient to observe significant effects on proliferation.
Protocol 3: MTT Cell Viability Assay
Causality: This colorimetric assay measures the metabolic activity of the cells, which serves as a proxy for cell viability. Only live cells can reduce MTT to formazan. The final solubilization step is necessary to dissolve the formazan crystals for accurate absorbance measurement.[17]
-
Add MTT Reagent: After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in the wells with viable cells.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well.[16]
-
Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[16]
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
Experimental Workflow Diagram
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- 2. isca.me [isca.me]
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"2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" for topoisomerase inhibition assay
Application Note & Protocol
Topic: 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride for Topoisomerase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Investigating 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride as a Novel Topoisomerase Inhibitor: A Comprehensive Methodological Guide
Introduction: The Critical Role of Topoisomerases in Oncology
DNA topoisomerases are indispensable nuclear enzymes that modulate the topological state of DNA, playing a pivotal role in replication, transcription, and chromosome segregation.[1][2] These enzymes resolve DNA supercoils and tangles by transiently cleaving and re-ligating the DNA backbone. Human cells express two major types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which generates double-strand breaks.[1][2] Due to their essential function in rapidly proliferating cancer cells, topoisomerases have become one of the most successful targets for chemotherapy.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its diverse biological activities, including anticancer effects.[3] Many benzimidazole derivatives function as DNA minor groove binders or enzyme inhibitors, making them attractive candidates for novel therapeutic agents.[3] This guide focuses on 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride , a compound whose benzimidazole core suggests potential interaction with the DNA-topoisomerase complex. While this specific molecule is not yet extensively characterized as a topoisomerase inhibitor, its structure warrants investigation.
This document provides a comprehensive framework for evaluating its inhibitory potential, detailing the rationale and step-by-step protocols for a multi-tiered assay cascade, from direct enzymatic inhibition to cellular target engagement and functional outcomes.
Compound Profile: 2-Methyl-1H-benzo[d]imidazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem[4] |
| Molecular Weight | 147.18 g/mol | PubChem[4] |
| Form | Dihydrochloride salt | - |
| Solubility | Soluble in water and DMSO | Assumed for experimental use |
Hypothesized Mechanism of Action
Topoisomerase inhibitors typically act by trapping the enzyme-DNA cleavage complex, a transient intermediate in the catalytic cycle.[1][2] This stabilization prevents the re-ligation of the DNA strand(s), transforming the enzyme into a cellular poison that generates permanent DNA breaks. These breaks, when encountered by the replication machinery, can lead to cell cycle arrest and apoptosis. It is hypothesized that 2-Methyl-1H-benzo[d]imidazol-5-amine, like other benzimidazoles, may function as an interfacial inhibitor, binding to the pocket formed between the enzyme and the DNA substrate.
Experimental Design: A Three-Tiered Validation Workflow
A rigorous evaluation of a potential topoisomerase inhibitor requires a logical progression from in vitro biochemical assays to cell-based validation. This ensures that the observed effects are due to direct, on-target activity within a physiologically relevant context.
Sources
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- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1H-benzoimidazol-5-ylamine | C8H9N3 | CID 315500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Discovery
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Among the diverse biological activities associated with benzimidazoles, their role as kinase inhibitors has garnered significant attention.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3]
This application note focuses on 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride , a key building block and potential pharmacophore for the discovery of novel kinase inhibitors. Patents have identified related structures as inhibitors of kinases such as Spleen Tyrosine Kinase (Syk), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).[2][4][5] This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize novel kinase inhibitors derived from or inspired by this benzimidazole scaffold. We will detail the scientific rationale, provide step-by-step protocols for primary and secondary assays, and outline a robust data analysis workflow.
The Scientific Rationale: Targeting the Kinase ATP-Binding Site
Most kinase inhibitors are designed to be competitive with adenosine triphosphate (ATP), the universal phosphate donor for phosphorylation reactions. The ATP-binding pocket of kinases shares a conserved structural fold, but subtle differences in the surrounding amino acid residues allow for the development of selective inhibitors. The benzimidazole core of our lead compound is well-suited to form key hydrogen bond interactions within this pocket, mimicking the adenine region of ATP. The amine group at the 5-position provides a crucial vector for chemical modification, enabling the exploration of chemical space to enhance potency and selectivity.
Our proposed HTS workflow is designed to first identify compounds that modulate the activity of a target kinase in a primary screen. Subsequently, a series of secondary assays will confirm the hits, elucidate their mechanism of action, and assess their selectivity and potential for off-target effects.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted below. This multi-step process is designed to efficiently identify and validate potent and selective kinase inhibitors from a large compound library.
Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.
Primary High-Throughput Screening Assay
For the primary screen, a robust, miniaturized, and cost-effective assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice as it is a homogeneous assay with high sensitivity and low background, making it ideal for HTS.[6]
Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of the kinase results in a decrease in the TR-FRET signal.
Caption: Principle of the TR-FRET Kinase Assay.
Protocol: Primary TR-FRET Screen
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Target Kinase (e.g., Syk)
-
Biotinylated Substrate Peptide
-
ATP
-
TR-FRET Donor: Europium-labeled anti-phospho-antibody
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (including 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and derivatives) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Add 50 nL of test compounds (at 2 mM in DMSO) to the appropriate wells of a 384-well plate. For controls, add 50 nL of DMSO (negative control) or positive control inhibitor.
-
Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 5 µL of the substrate and ATP solution (2X final concentration) in assay buffer to all wells. The final ATP concentration should be at the Km value for the kinase to detect competitive inhibitors.[7]
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the Eu-labeled antibody and streptavidin-acceptor) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis and Hit Identification
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Calculate Z'-factor: To assess the quality of the assay, calculate the Z'-factor using the positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Selection: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well | Balances throughput and reagent consumption. |
| Final Assay Volume | 20 µL | Suitable for 384-well format and reduces reagent costs. |
| Compound Concentration | 10 µM | A standard concentration for primary screening. |
| ATP Concentration | At Km | Increases sensitivity for ATP-competitive inhibitors.[7] |
| Z'-factor | > 0.5 | Ensures the assay is robust and reproducible. |
Secondary Assays: Hit Confirmation and Characterization
Hits from the primary screen must be subjected to a series of secondary assays to confirm their activity and eliminate false positives.
Dose-Response and IC₅₀ Determination
The potency of the confirmed hits is determined by generating a dose-response curve and calculating the IC₅₀ value. This is performed using the primary assay format with a serial dilution of the hit compounds.
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Perform the TR-FRET assay as described previously, using the diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Orthogonal Assay
An orthogonal assay with a different detection technology is crucial to rule out compound interference with the primary assay components. A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a suitable choice. This assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Procedure:
-
Perform the kinase reaction as in the primary assay.
-
Add the Kinase-Glo® reagent, which contains luciferase and luciferin. The remaining ATP is used by luciferase to generate a luminescent signal.
-
Measure the luminescence on a plate reader.
-
Calculate the IC₅₀ as described above. A similar IC₅₀ value in both the TR-FRET and luminescence assays provides strong evidence of true inhibition.
Mechanism of Action Studies
To determine if the inhibitors are ATP-competitive, the IC₅₀ is determined at various ATP concentrations. For an ATP-competitive inhibitor, the IC₅₀ will increase linearly with increasing ATP concentration.
Kinase Selectivity Profiling
To assess the selectivity of the lead compounds, they should be tested against a panel of other kinases. This is critical to identify potential off-target effects early in the drug discovery process. This can be done in-house or through commercial services.
Conclusion
This application note provides a comprehensive framework for a high-throughput screening campaign to identify novel kinase inhibitors based on the "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" scaffold. The proposed workflow, from a robust primary TR-FRET assay to detailed secondary and mechanistic studies, ensures the identification of well-characterized and promising lead compounds. By understanding the scientific principles behind each step, researchers can effectively leverage this versatile chemical scaffold for the discovery of next-generation kinase-targeted therapies.
References
-
Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved January 19, 2026, from [Link]
- Leveridge, M. V. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Combinatorial Chemistry & High Throughput Screening, 13(4), 346-355.
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
- Leveridge, M. V. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
-
Luchini, A., et al. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 11(16), 2734-2740. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 19, 2026, from [Link]
- Almstetter, M., et al. (2014). Heterocyclic compounds as kinase inhibitors. EP2699572A1.
- Almstetter, M., et al. (2014). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. WO 2014/060112 A1.
- Currie, K. S., et al. (2022). Small molecule inhibitors of dyrk/clk and uses thereof. US20220041590A1.
- Almstetter, M., et al. (2012). Pyrazolo[4,3-d]pyrimidines as kinase inhibitors. WO 2012/052139 A1.
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- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Introduction
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a heterocyclic amine of significant interest in contemporary pharmacological research and drug development. Its benzimidazole core is a key pharmacophore in numerous biologically active compounds. As a dihydrochloride salt, the compound's aqueous solubility and stability are enhanced, facilitating its use in a variety of experimental settings. However, achieving complete and consistent dissolution is paramount for generating reliable and reproducible data in biological assays. Improper solubilization can lead to inaccurate concentration measurements, precipitation in assay media, and ultimately, misleading experimental outcomes.
This comprehensive guide provides a detailed protocol for the dissolution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each procedural choice. This document aims to equip the user with the necessary knowledge to prepare stable, homogenous solutions suitable for a wide range of downstream applications, including cell-based assays, enzymatic assays, and other screening platforms.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is essential for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 220.10 g/mol | [2] |
| Form | Typically a solid | N/A |
| Storage | 2-8°C, under inert gas | [N/A] |
The dihydrochloride salt form of this amine-containing compound is intentionally designed to improve its solubility in aqueous media. The protonation of the amine groups by hydrochloric acid results in an ionic species that is more readily solvated by polar solvents like water.[3] The solubility of such salts is often pH-dependent.[4][5]
Solvent Selection and Rationale
The choice of solvent is the most critical factor in the successful dissolution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. The ideal solvent should fully dissolve the compound at the desired stock concentration without compromising its chemical integrity or interfering with the downstream biological assay.
| Solvent | Suitability and Considerations |
| Sterile, Deionized Water | Primary Choice: As a hydrochloride salt, the compound is expected to have its highest solubility in aqueous solutions. The use of water avoids potential solvent-induced artifacts in biological systems. |
| Dimethyl Sulfoxide (DMSO) | Secondary Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[6] It is a common vehicle for compound administration in biological assays. However, its hygroscopic nature can sometimes lead to the precipitation of hydrochloride salts. [N/A] |
| Ethanol | Alternative Co-solvent: Can be used in combination with water to aid in the dissolution of less soluble compounds. However, the final concentration of ethanol in the assay should be carefully controlled to avoid cellular toxicity. |
| Aqueous Buffers (e.g., PBS, Tris) | For Working Solutions: The solubility in buffered solutions can be influenced by the pH and the presence of other ions. It is crucial to test for precipitation when diluting a stock solution into the final assay buffer. |
Expert Insight: While DMSO is a versatile solvent, for hydrochloride salts, starting with an aqueous-based solvent is often preferable to avoid potential solubility issues upon dilution into aqueous assay media. A small amount of acid or base can be used to aid dissolution if necessary, but this must be compatible with the experimental system.[7]
Protocol for the Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. It is recommended to start with a small-scale trial to confirm solubility in the chosen solvent system before preparing a larger volume.
Materials and Equipment:
-
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride powder
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene or glass vial
-
Sterile, deionized water
-
Vortex mixer
-
Water bath sonicator
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile pipette tips and pipettors
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 220.10 g/mol * 1000 mg/g = 2.201 mg
-
-
-
Weighing the Compound:
-
Tare the analytical balance with the sterile vial.
-
Carefully weigh 2.201 mg of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride into the vial.
-
Expert Tip: Due to the small mass, it is advisable to weigh a larger quantity (e.g., 11.005 mg) and dissolve it in a proportionally larger volume (5 mL) to minimize weighing errors.
-
-
Initial Dissolution:
-
Add the calculated volume of sterile, deionized water to the vial containing the compound.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be applied, but prolonged heating should be avoided to prevent potential degradation.
-
Causality Explanation: Sonication uses high-frequency sound waves to create microbubbles that agitate the solution and break down solid aggregates, enhancing the rate of dissolution.
-
-
Sterile Filtration:
-
Once the compound is completely dissolved and the solution is clear, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile vial.
-
Trustworthiness Pillar: This step is critical for removing any potential microbial contamination and undissolved micro-precipitates, ensuring the integrity of cell-based assays.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Experience-Based Insight: Repeated freeze-thaw cycles can lead to compound precipitation from the solution, especially for compounds with borderline solubility.
-
Visualizing the Dissolution Workflow
The following diagram illustrates the key steps and decision points in the dissolution protocol.
Caption: A decision tree to guide the selection of an appropriate solvent system.
Troubleshooting and Best Practices
-
Precipitation upon Dilution: If the compound precipitates when diluted from a DMSO stock into an aqueous buffer, it indicates that the aqueous solubility limit has been exceeded. To mitigate this, consider preparing a more dilute stock solution in DMSO or preparing the stock solution directly in an acidic aqueous buffer (e.g., pH 4-5), if compatible with your assay.
-
pH Considerations: As an amine dihydrochloride, the compound's solubility is influenced by pH. In highly alkaline solutions, the free base may precipitate. [3]It is advisable to maintain the pH of the stock and working solutions in the acidic to neutral range.
-
Verification of Concentration: For critical applications, the concentration of the final stock solution can be verified using UV-Vis spectrophotometry, provided a molar extinction coefficient is known or can be determined.
-
Safety Precautions: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The successful preparation of a homogenous and stable solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a critical first step for any experimental investigation. By understanding the chemical properties of this dihydrochloride salt and following a systematic dissolution protocol, researchers can ensure the quality and reliability of their stock solutions. The guidelines presented in this document, from solvent selection to storage, are designed to provide a robust framework for the effective use of this compound in research and development.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Kumari, A. (n.d.). Practice Procedures for Making Stock Solution.
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Chemsrc. (2026, August 26). 2-Methyl-1H-benzo[d]imidazole. Retrieved from [Link]
- Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Courvoisier, L., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from a CORE (Connecting Repositories)
-
Alichem. (n.d.). 2-methyl-1H-benzimidazol-5-amine hydrochloride. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride as a Putative Chemical Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Untapped Potential of a Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry and, increasingly, in the realm of chemical biology.[1][2] Its inherent fluorescence, coupled with a high degree of synthetic tractability, makes it an attractive starting point for the development of novel fluorescent probes.[1] While the specific compound, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, is not yet established in the literature as a cellular imaging agent, its structural motifs suggest significant potential. This document serves as a forward-looking guide, grounded in the established principles of related benzimidazole probes, to unlock its utility in cellular imaging. We will explore its putative mechanisms, provide detailed protocols for its application, and offer insights into the causality behind our experimental design.
Scientific Foundation: Why 2-Methyl-1H-benzo[d]imidazol-5-amine?
The promise of this molecule lies in the synergistic interplay of its constituent parts: the benzimidazole core and the 5-amino group.
-
The Benzimidazole Core: A Fluorophoric Hub The fused bicyclic system of benzimidazole provides a rigid, planar structure that is conducive to fluorescence. The electronic properties of this core are sensitive to the local microenvironment, a key characteristic for a chemical probe.[1]
-
The 5-Amino Group: A Handle for Targeting and Modulation The primary amine at the 5-position is a critical functional group. It can act as a protonation site, making the molecule's fluorescence potentially pH-sensitive. Furthermore, this amine provides a reactive handle for bioconjugation, allowing for the attachment of targeting moieties to direct the probe to specific organelles or proteins.
Based on these features, we hypothesize two primary applications for this probe:
-
A Putative pH-Sensitive Probe for Acidic Organelles: The amino group can be protonated in acidic environments, such as lysosomes or endosomes. This protonation event can alter the electronic structure of the benzimidazole ring system, leading to a detectable change in fluorescence intensity or a spectral shift.[3]
-
A Building Block for Targeted Probes: The amine can be readily derivatized to attach ligands for specific cellular targets. For example, coupling it to a peptide sequence could target it to the mitochondria, or a specific antibody fragment could direct it to a cell surface receptor.
Proposed Mechanism of Action as a pH Probe
The proposed mechanism for pH sensing is based on the principle of Photoinduced Electron Transfer (PET). In its deprotonated (basic) state, the lone pair of electrons on the amino group can quench the fluorescence of the benzimidazole core. Upon protonation in an acidic environment, this lone pair is no longer available to participate in PET, leading to an increase in fluorescence intensity ("turn-on" probe).
Characterization of the Probe
Prior to cellular application, it is imperative to characterize the fundamental photophysical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
| Property | Experimental Method | Expected Outcome & Significance |
| Absorption Spectrum | UV-Vis Spectrophotometry | Determine the wavelength of maximum absorbance (λmax) for efficient excitation. |
| Emission Spectrum | Fluorometry | Identify the wavelength of maximum fluorescence emission for setting up imaging detectors. |
| Quantum Yield | Comparative method using a known standard (e.g., quinine sulfate) | Quantify the efficiency of fluorescence emission. A higher quantum yield is desirable. |
| Photostability | Time-lapse fluorometry under continuous excitation | Assess the probe's resistance to photobleaching. High photostability is crucial for long-term imaging. |
| pH Titration | Fluorometry in buffers of varying pH | Determine the pKa of the probe and its dynamic range of pH sensitivity. |
Experimental Protocols: A Step-by-Step Guide
These protocols are designed to be self-validating, with built-in controls to ensure the reliability of your results.
Preparation of Stock Solutions
Rationale: Proper preparation and storage of the probe are critical for reproducibility. The dihydrochloride salt should enhance water solubility.
-
Prepare a 10 mM stock solution: Dissolve 2.20 mg of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (MW: 220.10 g/mol ) in 1 mL of sterile, nuclease-free water.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Culture and Staining Protocol
Rationale: The optimal staining concentration and time must be determined empirically to achieve sufficient signal without inducing cytotoxicity.
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, A549) onto a suitable imaging vessel (e.g., glass-bottom dishes) at a density that will result in 60-70% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium. We recommend testing a range of final concentrations from 1 to 20 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
-
Imaging: Add fresh, pre-warmed imaging solution to the cells. Proceed to imaging.
Confocal Microscopy and Image Acquisition
Rationale: Proper microscope settings are crucial for optimal signal-to-noise and minimizing phototoxicity.
-
Excitation and Emission: Based on the pre-determined spectra, set the excitation laser and emission detector to the appropriate wavelengths. For many benzimidazole derivatives, excitation is in the near-UV or blue range (e.g., 405 nm or 458 nm), with emission in the blue-green range.[3]
-
Control Group: Image a set of unstained cells using the same acquisition settings to determine the level of cellular autofluorescence.
-
Image Acquisition: Acquire images using a 40x or 63x oil immersion objective. Optimize laser power and detector gain to obtain a good signal without saturation.
-
Co-localization (Optional): To confirm localization to acidic organelles, co-stain with a commercially available lysosomal marker (e.g., LysoTracker™ Red).
Workflow for Assessing pH-Sensing Capability
Protocol for pH Manipulation:
-
Lysosomal Neutralization: Treat stained cells with Bafilomycin A1 (50-100 nM) for 30-60 minutes prior to imaging. This inhibitor of the vacuolar-type H+-ATPase will prevent the acidification of lysosomes. A decrease in fluorescence intensity compared to untreated cells would support the proposed pH-sensing mechanism.
-
In Situ pH Calibration: To determine the intracellular pKa of the probe, treat cells with a nigericin/high K+ buffer at a range of known pH values. This will equilibrate the intracellular and extracellular pH. Measure the fluorescence intensity at each pH and plot the results to generate a calibration curve.
Data Analysis and Interpretation
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or specific organelles.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes in fluorescence.
-
Interpretation:
-
A significant increase in fluorescence in punctate structures that co-localize with a lysosomal marker would suggest the probe is accumulating in acidic organelles.
-
A decrease in this fluorescence upon treatment with Bafilomycin A1 would provide strong evidence for its pH-dependent fluorescence.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient probe concentration or incubation time.- Incorrect excitation/emission wavelengths.- Probe is not cell-permeable. | - Increase probe concentration and/or incubation time.- Verify spectral properties.- If necessary, consider permeabilization (for fixed cells). |
| High Background | - Incomplete washing.- Probe binding non-specifically. | - Increase the number and duration of washes.- Add a blocking agent like BSA to the imaging medium. |
| Phototoxicity | - Laser power is too high.- Prolonged exposure to excitation light. | - Reduce laser power to the minimum necessary for a good signal.- Use a more sensitive detector.- Minimize the duration of time-lapse imaging. |
| Cytotoxicity | - Probe concentration is too high. | - Perform a dose-response curve and assess cell viability (e.g., with a LIVE/DEAD assay). Use the lowest effective concentration. |
Future Directions: Beyond a Simple Stain
The true power of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride may lie in its potential as a scaffold for more sophisticated probes.
By coupling this core molecule to targeting moieties, a new generation of probes can be developed for specific applications in drug discovery and disease diagnostics.[4][5]
References
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. Available at: [Link]
-
Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. ResearchGate. Available at: [Link]
-
Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. PubMed. Available at: [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. Available at: [Link]
-
A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Semantic Scholar. Available at: [Link]
-
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Available at: [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Available at: [Link]
-
2-Methyl-1H-benzoimidazol-5-ylamine. PubChem. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Center for Biotechnology Information. Available at: [Link]
-
2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem. Available at: [Link]
-
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. MySkinRecipes. Available at: [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: A Research Framework for Evaluating the Epigenetic Potential of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
For: Researchers, scientists, and drug development professionals in epigenetics and oncology.
Executive Summary
While "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" is not currently established as an active epigenetic modulator, its core chemical structure, the benzimidazole scaffold, is a highly privileged pharmacophore in the design of potent inhibitors targeting key epigenetic enzymes.[1][2][3][4] This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this, or any novel benzimidazole-containing compound, for its potential role in epigenetic research and therapeutic development. We will outline a logical progression from theoretical assessment and in silico screening to robust in vitro biochemical assays and confirmatory cell-based validation. This guide is designed to empower researchers to unlock the potential of new chemical entities within the epigenetic landscape.
Part 1: The Benzimidazole Scaffold in Epigenetics - A Rationale for Investigation
The benzimidazole nucleus is a recurring motif in a multitude of clinically relevant inhibitors of epigenetic targets. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal anchor for binding within the active sites of enzymes that regulate chromatin state. Derivatives of this scaffold have been successfully developed into potent inhibitors of several major classes of epigenetic regulators:
-
Histone Methyltransferases (HMTs): These "writer" enzymes transfer methyl groups to histone tails, a fundamental modification in gene regulation.
-
Histone Deacetylases (HDACs): As "erasers," HDACs remove acetyl groups, leading to chromatin compaction and transcriptional repression.
-
DNA Methyltransferases (DNMTs): These enzymes methylate DNA itself, a stable epigenetic mark critical for gene silencing.
Given this precedent, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride serves as a valid starting point for an investigative screening campaign to identify new epigenetic modulators.
Conceptual Workflow for Compound Evaluation
The following diagram illustrates a high-level strategy for assessing the epigenetic activity of a novel compound.
Caption: High-level workflow for evaluating a novel compound's epigenetic activity.
Part 2: In Vitro Biochemical Screening - A Focus on Histone Methyltransferases
Histone methyltransferases (HMTs) are a logical starting point for screening due to the prevalence of benzimidazole cores in known HMT inhibitors.[1][2] A radioisotope-based filter binding assay is a robust and sensitive method for primary screening.[5][6][7]
Protocol 2.1: Primary HMT Activity Assay (Radiolabel-Based)
This protocol is designed to screen the test compound for inhibitory activity against a specific HMT, for example, EZH2, the catalytic subunit of the PRC2 complex which mediates H3K27 trimethylation.
Principle: The assay measures the transfer of a tritiated methyl group ([³H]-CH₃) from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate. Inhibition of the HMT results in a reduced radioactive signal.
Materials:
-
Recombinant EZH2 complex.
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 protein.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Test Compound: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT.
-
Phosphocellulose filter paper.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare the reaction mix on ice. For each 25 µL reaction:
-
12.5 µL of 2x Assay Buffer.
-
2.5 µL of Histone H3 substrate (to a final concentration of 1 µg).
-
2.5 µL of Test Compound (e.g., at a final screening concentration of 10 µM) or DMSO (vehicle control).
-
5.0 µL of recombinant EZH2 enzyme (concentration to be optimized for linear reaction kinetics).
-
-
Initiate Reaction: Add 2.5 µL of [³H]-SAM (to a final concentration of 1 µCi) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Spotting: Stop the reaction by adding 10 µL of 7.5% acetic acid. Spot the entire volume of each reaction onto a sheet of phosphocellulose filter paper.
-
Washing: Wash the filter paper 3 times for 5 minutes each in a bath of 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM. Perform a final rinse with ethanol.
-
Drying and Counting: Allow the filter paper to air dry completely. Cut out the individual spots, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition relative to the DMSO control. A significant reduction in counts per minute (CPM) indicates potential inhibitory activity.
Protocol 2.2: IC₅₀ Determination
For compounds that show significant activity in the primary screen ("hits"), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Follow the procedure outlined in Protocol 2.1.
-
Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Hypothetical Screening Data:
| Compound | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| 2-Methyl-1H-benzo[d]imidazol-5-amine | 85% | 2.5 |
| Known EZH2 Inhibitor (Control) | 98% | 0.05 |
| Negative Control Compound | 5% | > 100 |
Part 3: Cell-Based Target Engagement and Phenotypic Assays
Biochemical hits must be validated in a cellular context to confirm target engagement and assess their effect on cell biology.
Visualizing the Cellular Validation Workflow
Caption: Workflow for cellular validation of a candidate epigenetic inhibitor.
Protocol 3.1: Western Blot for Histone Mark Modulation
This protocol determines if the compound can reduce the levels of a specific histone mark in cells, providing direct evidence of target engagement. For an EZH2 inhibitor, we would measure the global levels of H3K27me3.[8][9][10][11][12]
Materials:
-
Cancer cell line known to be sensitive to EZH2 inhibition (e.g., KARPAS-422).
-
Complete cell culture medium.
-
Test compound and appropriate vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed KARPAS-422 cells in 6-well plates. Allow them to adhere and grow to ~70% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 48-72 hours.
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer to obtain whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for H3K27me3 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control to ensure equal amounts of histone protein were loaded in each lane.
Expected Outcome: A potent EZH2 inhibitor will show a dose-dependent decrease in the H3K27me3 signal, while the Total H3 signal remains unchanged.[8][9]
Protocol 3.2: Cell Viability/Proliferation (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[13][14][15][16] It is used to determine the phenotypic consequence of inhibiting the epigenetic target.
Materials:
-
Cells, culture medium, and test compound.
-
96-well clear-bottom plates.
-
MTS reagent solution (containing MTS and an electron coupling reagent like PES).[14][15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing the test compound at 2x the final desired concentrations (creating a serial dilution). Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO₂.[14]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[13][15]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.[13][16]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[15][16]
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percent viability. Plot percent viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Data Interpretation and Future Directions
A successful candidate compound will demonstrate:
-
Potent inhibition of a specific epigenetic enzyme in biochemical assays (low µM to nM IC₅₀).
-
Clear on-target activity in cells, evidenced by the modulation of a specific epigenetic mark (e.g., decreased H3K27me3).
-
A corresponding anti-proliferative or cytotoxic effect in cancer cell lines known to be dependent on that target.
If 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride yields positive results through this screening cascade, subsequent steps would involve medicinal chemistry efforts for lead optimization, broader selectivity profiling against other epigenetic and non-epigenetic targets, and more advanced mechanism of action studies to fully characterize its potential as a novel epigenetic probe or therapeutic lead.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
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Bio-protocol (2011). Histone Methyltransferase Assay in vitro. Available at: [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]
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Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In Vitro Histone Methyltransferase Assay. Cold Spring Harbor Protocols. Available at: [Link]
-
Bitesize Bio (2025). Five Simple Steps For a Successful MTS Assay!. Available at: [Link]
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Fingerman, I. M., Du, H. N., & Briggs, S. D. (2015). In Vitro Histone Methyltransferase Assay. ResearchGate. Available at: [Link]
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Li, Y., et al. (2022). EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. Frontiers in Oncology. Available at: [Link]
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Richart, L., et al. (2016). EZH2 inhibition reduces global H3K27me3 levels, however standard.... ResearchGate. Available at: [Link]
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Gibaja, V., et al. (2016). Restoration of cellular H3K27Me3 correlated with resistance to EZH2.... ResearchGate. Available at: [Link]
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Klepsch, F., et al. (2013). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. ResearchGate. Available at: [Link]
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Chen, X., et al. (2016). Inhibition of EZH2 Promotes Human Embryonic Stem Cell Differentiation into Mesoderm by Reducing H3K27me3. Stem Cell Reports. Available at: [Link]
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Klink, T. A., et al. (2011). Assay Development for Histone Methyltransferases. Assay and Drug Development Technologies. Available at: [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Available at: [Link]
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Di Benedetto, S., et al. (2022). EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation. International Journal of Molecular Sciences. Available at: [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. National Center for Biotechnology Information. Available at: [Link]
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Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. Available at: [Link]
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ChemSrc. 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride Price. Available at: [Link]
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Assiut University, Faculty of Pharmacy. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available at: [Link]
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YMER. In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents. Available at: [Link]
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Amole Biotechnology. 1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-amine. Available at: [Link]
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PubChem. 2-Methyl-1H-benzoimidazol-5-ylamine. Available at: [Link]
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Application Notes and Protocols for Antimicrobial Activity Screening of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Discovery
The benzimidazole nucleus, a bicyclic scaffold composed of fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] The structural similarity of the benzimidazole core to purine allows it to interact with various biological targets, potentially disrupting essential cellular processes in pathogens.[1] Modifications at the 2- and 5-positions of the benzimidazole ring have been shown to significantly influence this biological activity, making compounds like 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride prime candidates for antimicrobial screening programs.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. The protocols herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will detail the essential in vitro assays required to build a robust antimicrobial profile: determination of the Minimum Inhibitory Concentration (MIC), assessment of the rate of microbial killing through Time-Kill Kinetic assays, and evaluation of potential host cell toxicity via a cytotoxicity assay.
The causality behind this multi-assay approach is rooted in the fundamental requirements for a viable antimicrobial drug candidate. A low MIC value is the first gatekeeper, indicating potency. However, understanding whether the compound merely inhibits growth (bacteriostatic) or actively kills the pathogen (bactericidal) is critical for clinical application and is elucidated by time-kill analysis.[2][3] Finally, a promising antimicrobial must exhibit selective toxicity, meaning it must be potent against the pathogen while being non-toxic to host mammalian cells, a crucial safety parameter assessed by cytotoxicity screening.[4]
Phase 1: Determining Potency via Minimum Inhibitory Concentration (MIC) Assay
The first step in characterizing a novel compound is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07, is the gold standard for this determination due to its efficiency and the quantitative nature of its results.[8][9][10][11][12]
Scientific Rationale
This assay operates on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. By identifying the lowest concentration at which growth is inhibited, we establish a quantitative measure of the compound's potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is crucial as these ions can influence the activity of certain antimicrobial agents. The inoculum density is standardized to a 0.5 McFarland standard to ensure that the bacterial challenge is consistent and reproducible across experiments.[5]
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganism: Select a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and Quality Control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer/turbidity meter, 35-37°C incubator.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Compound Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in 100 µL of varying compound concentrations in each well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentration by half.
-
Include the following controls:
-
Growth Control: Wells with CAMHB and inoculum, but no test compound.
-
Sterility Control: Wells with CAMHB only.
-
Positive Control: A standard antibiotic with known MIC for the test strains.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. A button of cells at the bottom of a well indicates growth.
-
The MIC is the lowest concentration of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride at which no visible growth is observed.[5][6][13]
Data Presentation: MIC Summary
Results should be collated into a clear, tabular format. The following is a template with hypothetical data.
| Test Microorganism | Gram Stain | Compound Tested | Positive Control | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Positive | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | Vancomycin | 8 | 1 |
| Escherichia coli ATCC 25922 | Negative | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | Ciprofloxacin | 16 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | Gentamicin | 32 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | Linezolid | 8 | 2 |
Phase 2: Assessing Bactericidal vs. Bacteriostatic Activity with Time-Kill Kinetics Assay
While the MIC provides information on the concentration required for inhibition, it does not describe the rate or extent of killing. The time-kill kinetics assay is a dynamic method used to assess these pharmacodynamic properties.[14][15] It helps to classify the compound as either bactericidal (causing cell death) or bacteriostatic (inhibiting cell growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2][16]
Scientific Rationale
This assay involves exposing a standardized bacterial population to the test compound at various concentrations (usually multiples of the predetermined MIC) and quantifying the number of viable bacteria at different time points. By plotting the log₁₀ CFU/mL against time, a curve is generated that illustrates the killing dynamics. A steep decline indicates rapid killing, whereas a plateau near the initial inoculum level suggests a bacteriostatic effect.[14][17]
Experimental Protocol: Time-Kill Kinetics Assay
1. Preparation:
-
Prepare a standardized inoculum of the test microorganism to ~5 x 10⁵ CFU/mL in CAMHB, as described in the MIC protocol.
-
Prepare flasks or tubes containing CAMHB with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride at concentrations of 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
2. Assay Procedure:
-
Inoculate each flask/tube with the prepared bacterial suspension.
-
Incubate all samples in a shaking incubator at 35-37°C to ensure aeration and prevent cell settling.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each culture.
3. Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
4. Data Collection and Analysis:
-
Following incubation, count the colonies on plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Time-Kill Curve Data
The quantitative data should be presented in a table and visualized in a semi-logarithmic plot.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.50 | 6.10 | 5.65 | 5.10 | 4.50 |
| 4 | 7.80 | 6.90 | 5.50 | 4.20 | 3.10 |
| 6 | 8.90 | 7.50 | 5.45 | 3.50 | <2.70 |
| 8 | 9.10 | 8.20 | 5.40 | 3.10 | <2.70 |
| 12 | 9.20 | 8.80 | 5.35 | 2.90 | <2.70 |
| 24 | 9.30 | 9.00 | 5.30 | 2.80 | <2.70 |
(Note: <2.70 represents the lower limit of detection for this hypothetical experiment)
Workflow Visualization
Caption: Workflow for the Time-Kill Kinetics Assay.
Phase 3: Evaluating Host Cell Safety via Cytotoxicity Assay
A critical aspect of antimicrobial drug development is ensuring the compound is not harmful to the host.[8] Cytotoxicity assays are essential for determining the concentration at which a compound becomes toxic to mammalian cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[18][19][20][21][22]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the test compound on cell viability. A decrease in signal indicates a reduction in cell viability, i.e., cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Cell Line: Use a relevant mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells).
-
Culture the cells in the appropriate medium (e.g., DMEM with 10% Fetal Bovine Serum) at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Exposure:
-
Prepare serial dilutions of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in cell culture medium.
-
After 24 hours, remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Positive Control: A known cytotoxic agent (e.g., Triton X-100).
-
-
Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).
3. MTT Assay Procedure:
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[22]
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]
-
Mix gently on an orbital shaker to ensure complete solubilization.
4. Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[18][20]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) × 100
-
-
Plot the % Viability versus the compound concentration (on a log scale) to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
Data Presentation: Cytotoxicity Profile
The results are best presented in a table and a dose-response curve.
| Compound Concentration (µg/mL) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.210 | 96.8% |
| 50 | 1.050 | 84.0% |
| 100 | 0.700 | 56.0% |
| 200 | 0.350 | 28.0% |
| 400 | 0.150 | 12.0% |
From this hypothetical data, the CC₅₀ would be estimated to be slightly above 100 µg/mL.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Benzimidazole derivatives have been reported to exert their antimicrobial effects by targeting essential bacterial enzymes.[23] A well-established target for many antibacterial agents is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair.[24][25] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[26] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that drives the enzymatic reaction.
We hypothesize that 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, like other compounds in its class, may act as an inhibitor of the DNA gyrase B subunit (GyrB). By binding to the ATP-binding pocket of GyrB, the compound could prevent ATP hydrolysis, thereby halting the supercoiling process. This leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.
Visualizing the Hypothetical Pathway
Sources
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Application Notes and Protocols for the Investigation of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
A Strategic Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
The compound 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are a noteworthy structural motif in medicinal chemistry, forming the core of various FDA-approved drugs with a wide range of biological activities, including anti-tuberculosis, anticancer, antimicrobial, and antidiabetic properties.[1] The inherent flexibility of the benzimidazole scaffold to interact with a multitude of biological targets, such as kinases and cyclo-oxygenase, makes any new derivative a person of interest in drug discovery.[1]
This document provides a comprehensive research protocol for the systematic evaluation of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. As a new chemical entity (NCE), little is known about its specific biological activities, pharmacokinetic profile, and potential toxicities.[2][3] Therefore, the following protocols are designed as a roadmap for a thorough investigation, from initial characterization to preclinical evaluation. The objective is to guide researchers in making informed decisions at each stage of the development process.
Part 1: Physicochemical Characterization and Compound Handling
A fundamental understanding of the physicochemical properties of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is paramount for the successful execution and interpretation of subsequent biological assays.
1.1. Compound Identity and Purity Verification: Before initiating any biological studies, it is crucial to confirm the identity and purity of the compound.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Spectra consistent with the proposed structure of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% purity |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determination of solubility in various aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO). |
| Stability | HPLC-based stability assay | Assess stability in solution (e.g., assay buffer, DMSO) and under storage conditions. |
1.2. Stock Solution Preparation Protocol:
-
Accurately weigh the required amount of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
-
Dissolve the compound in an appropriate solvent, such as sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For aqueous assays, prepare fresh working solutions by diluting the DMSO stock in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Part 2: In Vitro Biological Evaluation: A Tiered Screening Approach
Given that the biological targets of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride are unknown, a tiered in vitro screening approach is recommended. This strategy allows for a broad initial assessment of biological activity, followed by more focused mechanistic studies.
Tier 1: Broad-Spectrum Primary Screening
The objective of Tier 1 is to identify the general biological activities of the compound.
2.1. Cytotoxicity Profiling: Conducting cytotoxicity assays is a critical first step to determine the compound's effect on cell viability and to establish a suitable concentration range for subsequent cell-based assays.[4]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., representing different tissue origins) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
2.2. Kinase Panel Screening: Many benzimidazole derivatives are known to be kinase inhibitors.[1] A broad kinase panel screen can efficiently identify potential kinase targets.
Workflow: Kinase Panel Screening
Caption: Workflow for primary kinase panel screening.
Tier 2: Hit Confirmation and Validation
Once initial "hits" are identified from the primary screens, the next step is to confirm these findings and begin to elucidate the mechanism of action.
2.3. Dose-Response and IC50 Determination: For any confirmed hits from the kinase panel or cytotoxicity screens, perform detailed dose-response studies to accurately determine the IC50 value.
Protocol: In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate (peptide or protein), and varying concentrations of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[5]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Note: Non-radiometric methods such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET) are also widely used and can be adapted for this purpose.[6]
2.4. Cellular Target Engagement Assays: To confirm that the compound interacts with its putative target in a cellular context, target engagement assays are essential.
Example Workflow: Western Blot Analysis of Target Phosphorylation
Caption: Western blot workflow to assess target phosphorylation.
Part 3: In Vivo Efficacy, Pharmacokinetics, and Preliminary Toxicology
Based on promising in vitro data, the investigation can proceed to in vivo studies to evaluate the compound's efficacy, pharmacokinetic properties, and safety profile in a living organism.[7][8]
3.1. In Vivo Efficacy Models: The choice of the in vivo model is critical and depends on the therapeutic area suggested by the in vitro data.[9][10] For example, if the compound shows potent anti-proliferative activity against cancer cell lines and inhibits a key oncogenic kinase, a xenograft mouse model would be appropriate.[7][9]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride at various doses and schedules (e.g., once daily oral gavage).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
3.2. Pharmacokinetic (PK) Studies: Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11][12]
Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer a single dose of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.[13]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[14]
3.3. Preliminary Toxicology Assessment: Early assessment of a compound's toxicity is crucial for identifying potential safety liabilities.[2][3]
Protocol: Acute Toxicity Study in Rodents
-
Dose Escalation: Administer single, escalating doses of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride to groups of rodents.
-
Clinical Observation: Closely monitor the animals for any signs of toxicity, such as changes in behavior, appearance, and body weight, for a period of up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
-
Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause unacceptable toxicity.
In Silico Genotoxicity Prediction: Before extensive in vitro and in vivo toxicology studies, in silico methods can be used to predict the potential for genotoxicity based on the chemical structure of the compound.[15] This can help to prioritize compounds and guide further testing.
Conclusion: A Pathway to a Preclinical Candidate
The research protocol outlined in these application notes provides a systematic and logical framework for the comprehensive evaluation of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. By following this tiered approach, researchers can efficiently characterize the compound's biological activity, identify its molecular targets, and assess its potential as a therapeutic agent. The data generated from these studies will be critical for making go/no-go decisions and for the potential advancement of this novel chemical entity into formal preclinical and clinical development.[16][17]
References
- Biocompare. (2025, December 15). In Vivo Models. Biocompare.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.
- Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Charles River Laboratories. (n.d.). Cancer Models.
- Mac-Kay, C., & Solis-Paredes, G. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions.
- Anwar, M., et al. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PubMed Central.
- Breitkopf, S. B., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars.
- Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
- Namboodiri, H. V., et al. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Open Access Journals. (n.d.). New Chemical Entity and Valuation of the Development. Open Access Journals.
- National Toxicology Program. (n.d.).
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Teasdale, A., et al. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control.
- Bio-protocol. (n.d.). Murine Pharmacokinetic Studies. Bio-protocol.
- MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics.
- MySkinRecipes. (n.d.). 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. MySkinRecipes.
- Benchchem. (n.d.). 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride. Benchchem.
- National Institute of Allergy and Infectious Diseases. (n.d.). Protocol Development Program: A Novel Approach to Overcoming Barriers to Clinical Research. PubMed Central.
- Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem.
- PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. PubChem.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- MDPI. (n.d.). Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. MDPI.
- Comac Medical. (2025, May 15). Clinical Trial Protocol Development Best Practices for Success. Comac Medical.
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- Bentham Science. (2021, February 4).
- CCRPS. (2025, July 9). Clinical Trial Protocol Development: PI's Comprehensive Guide. CCRPS.
- Poddar, S., et al. (2016, June). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- PubChem. (n.d.). 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride. PubChem.
- Al-Said, M. S., et al. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PubMed Central.
- BLD Pharm. (n.d.). 2-Methyl-1H-imidazol-5-amine dihydrochloride. BLD Pharm.
- PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. PubChem.
- Ashok, S. R., et al. (n.d.).
- BLDpharm. (n.d.). 2-Methyl-1H-benzo[d]imidazol-7-amine. BLDpharm.
- BLDpharm. (n.d.). 2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine. BLDpharm.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this specific synthetic pathway. As a key intermediate in various pharmaceutical and materials science applications, achieving a high yield and purity of this compound is critical.
This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, the scientist, are likely to encounter. We will delve into the causality behind each procedural choice, providing a framework for rational problem-solving and optimization. Our goal is to empower you with the expertise to not only execute the synthesis but to understand and control it.
The synthesis is typically a two-step process followed by salt formation:
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Condensation/Cyclization: Formation of the benzimidazole ring from 4-nitro-1,2-phenylenediamine and acetic acid to yield 2-methyl-5-nitro-1H-benzo[d]imidazole.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding primary amine, 2-methyl-1H-benzo[d]imidazol-5-amine.
-
Salt Formation: Conversion of the free amine to the more stable and often more easily purified dihydrochloride salt.
This guide will address challenges at each of these critical stages.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Ring Formation (Phillips Condensation)
Question 1: My yield for the 2-methyl-5-nitro-1H-benzo[d]imidazole intermediate is low. What are the common causes?
Low yield in the initial condensation step typically points to one of three areas: reaction conditions, reactant quality, or workup procedure.
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Causality of Reaction Conditions: The Phillips condensation of a phenylenediamine with a carboxylic acid is a dehydration reaction.[1] The use of a strong acid catalyst like HCl or running the reaction in a high-boiling acidic medium (like acetic acid itself) is crucial. The acid protonates the carbonyl of the acetic acid, making it a more potent electrophile for the initial attack by the diamine. Inadequate acid or insufficient heat will result in a slow or incomplete reaction.
-
Troubleshooting:
-
Ensure Anhydrous Conditions (Initially): While water is a byproduct, starting with wet reactants can hinder the reaction equilibrium. Use glacial acetic acid.
-
Temperature Control: The reaction typically requires reflux (around 118 °C for acetic acid). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. A lower temperature will drastically reduce the reaction rate.
-
Reaction Time: While many procedures suggest 2-4 hours, monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux time.
-
-
-
Reactant Quality: The starting material, 4-nitro-1,2-phenylenediamine, can degrade over time, often darkening in color due to oxidation.
-
Troubleshooting: Use starting material that is light in color (yellow/orange). If it is dark brown or black, consider purifying it by recrystallization from an ethanol/water mixture before use.
-
-
Workup & Isolation: The product is amphoteric. During workup, you neutralize the reaction mixture to precipitate the product.
-
Troubleshooting: Neutralize the cooled reaction mixture slowly with a base like ammonium hydroxide or sodium carbonate solution while keeping the flask in an ice bath. A rapid, exothermic neutralization can lead to side reactions or the formation of very fine, hard-to-filter particles. Adjust the pH carefully to the isoelectric point (typically around pH 6-7) to maximize precipitation.
-
Question 2: My isolated nitro-intermediate is a dark, tarry substance instead of a solid. How do I fix this?
This is a common issue resulting from polymerization or side reactions, often due to excessive heat or oxidative degradation.
-
Causality of Impurity Formation: At high temperatures and under acidic conditions, nitro-aromatics can be susceptible to side reactions. The diamine starting material is also easily oxidized.
-
Troubleshooting:
-
Strict Temperature Control: Do not overheat the reaction. A vigorous, steady reflux is sufficient. Avoid heating so strongly that the reaction mixture darkens significantly within minutes.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent air oxidation and improve the color and purity of the crude product.
-
Purification Strategy: If you obtain an oily or tarry crude product, do not discard it. Attempt to purify it. Column chromatography using silica gel with a mobile phase like ethyl acetate/hexane or dichloromethane/methanol is often effective.[2] Alternatively, you can attempt to "crash out" the product by dissolving the tar in a minimal amount of a polar solvent (like DMF or methanol) and adding it dropwise to a large volume of ice-cold water with vigorous stirring.
-
-
Part 2: Nitro Group Reduction
Question 3: The reduction of the nitro group is incomplete. My TLC/LC-MS shows both starting material and product. What should I do?
Incomplete reduction is a frequent challenge. The choice of reducing agent dictates the specific troubleshooting steps. We will focus on the common tin(II) chloride (SnCl₂) method.
-
Causality of Incomplete Reduction (SnCl₂/HCl Method): This reduction requires a stoichiometric amount of the reducing agent (Sn²⁺ is oxidized to Sn⁴⁺). The reaction is typically run in a strong acid like concentrated HCl, which also serves to dissolve the starting material and the tin salts.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O. A common ratio is 3 to 5 equivalents relative to the nitro-intermediate.
-
Inadequate Acidity: The reaction requires a highly acidic environment. Use concentrated HCl and a co-solvent like ethanol to ensure all reactants remain in solution.
-
Low Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exotherm but may require warming to room temperature or gentle heating (40-50 °C) to go to completion.
-
| Parameter | Recommended Range | Rationale |
| SnCl₂·2H₂O (Equivalents) | 3.0 - 5.0 | Stoichiometry requires at least 3 eq., but an excess drives the reaction to completion. |
| Solvent System | Conc. HCl / Ethanol | Ensures solubility of the organic substrate and the inorganic reducing agent. |
| Temperature | 0 °C to 50 °C | Control the initial exotherm, then provide sufficient energy to complete the reaction. |
| Reaction Time | 2 - 6 hours | Monitor by TLC until the starting material spot has completely disappeared. |
Question 4: The workup of my tin reduction is difficult, resulting in a gelatinous precipitate and low isolated yield. How can I improve this?
This is the most common pitfall of the SnCl₂ reduction. The workup aims to remove the tin salts (Sn⁴⁺) which are highly insoluble at neutral pH.
-
Causality of Workup Issues: When you neutralize the acidic reaction mixture, tin hydroxides (Sn(OH)₄) precipitate as a thick, gelatinous solid that can trap your product, making filtration nearly impossible.
-
Troubleshooting - The pH-Controlled Workup:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully add a concentrated solution of NaOH or KOH. The goal is to raise the pH to >12.
-
Why this works: At very high pH, the amphoteric tin(IV) hydroxide redissolves to form soluble stannate complexes (e.g., [Sn(OH)₆]²⁻).
-
Once the solution is strongly basic and the initial precipitate has redissolved, you can extract the free amine product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude free amine.
-
-
Troubleshooting Decision Tree for Nitro Reduction
Caption: Decision tree for troubleshooting the nitro reduction step.
Part 3: Purification and Salt Formation
Question 5: My final product, the dihydrochloride salt, has a poor color (e.g., brown or gray). How can I improve its purity and appearance?
Color in the final product usually indicates the presence of oxidized impurities or residual tin salts.
-
Troubleshooting Purification:
-
Charcoal Treatment: During the final purification step, which is typically a recrystallization, adding a small amount of activated charcoal can be highly effective.[2] Dissolve the crude dihydrochloride salt in a minimal amount of hot solvent (e.g., methanol or ethanol/water). Add 1-2% w/w activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool slowly to obtain purer, colorless crystals.
-
Recrystallization Solvent: The choice of solvent is critical. For the dihydrochloride salt, polar protic solvents are usually best. Experiment with methanol, ethanol, or mixtures with a small amount of water or ethyl acetate to find a system where the product is soluble when hot but sparingly soluble when cold.[3]
-
Handling the Free Amine: The free amine intermediate is susceptible to air oxidation, which can lead to colored impurities. It is often best to handle it quickly. After extraction and drying, proceed to the salt formation step without prolonged storage.
-
Question 6: How do I ensure the formation of the dihydrochloride salt and not a mixture of mono- and di-salts?
The benzimidazole ring contains two basic nitrogen atoms: the amine at the 5-position and one of the imidazole nitrogens. Both can be protonated.
-
Causality of Salt Stoichiometry: To ensure full protonation of both basic sites, you must use at least two equivalents of HCl relative to the free amine. Using an excess is standard practice.
-
Protocol for Salt Formation:
-
Dissolve the crude free amine in a suitable solvent like methanol, ethanol, or isopropanol.
-
Cool the solution in an ice bath.
-
Add an excess (e.g., 3-4 equivalents) of concentrated HCl or a solution of HCl in isopropanol, dropwise, with stirring.
-
The dihydrochloride salt will typically precipitate from the solution. Stir for 30-60 minutes in the ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove excess acid, and dry under vacuum. To increase water solubility for biological assays, the compounds can be converted to their hydrochloride salts.[4]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Add glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of diamine).
-
Heat the mixture to a steady reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add concentrated ammonium hydroxide (NH₄OH) solution with vigorous stirring until the pH of the mixture is ~7.
-
A yellow-brown solid should precipitate. Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product, which can be used directly in the next step or purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
-
To a round-bottom flask, add the 2-methyl-5-nitro-1H-benzo[d]imidazole (1.0 eq) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Place the flask in an ice bath and add concentrated hydrochloric acid (HCl, ~10 volumes) and ethanol (~5 volumes) to dissolve the solids.
-
Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material. Gentle heating (~40 °C) may be required.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Crucial Workup: Very slowly, add a 50% w/v NaOH solution. The mixture will exotherm and a thick white precipitate will form and then redissolve. Continue adding base until the pH is >12 and the solution is clear or only slightly hazy.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free amine as a solid or oil.
-
Dissolve the crude amine in a minimal amount of methanol or isopropanol.
-
Cool the solution in an ice bath and add concentrated HCl (2.5 eq) dropwise.
-
The dihydrochloride salt will precipitate. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol or diethyl ether and dry under vacuum to yield the final product. For high purity, this solid can be recrystallized as described in the FAQ section.
References
-
Journal of Chemical & Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]
-
PrepChem. Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]
-
Taylor & Francis Online. Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis. [Link]
-
MDPI. Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. MDPI. [Link]
- Patsnap. Process for producing 2-methyl-5-nitroimidazole.
- Google Patents. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
-
PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
-
National Institutes of Health. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. [Link]
-
SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]
-
ResearchGate. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
PubMed. 2-nitroimidazol-5-ylmethyl as a potential bioreductively activated prodrug system: reductively triggered release of the PARP inhibitor 5-bromoisoquinolinone. PubMed. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
ResearchGate. (PDF) Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. ResearchGate. [Link]
-
DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. [Link]
-
National Institutes of Health. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Welcome to the technical support guide for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when preparing this compound in aqueous buffers for experimental use. As a benzimidazole derivative provided in a dihydrochloride salt form to aid in its handling and initial solubility, understanding its chemical behavior, particularly its pH-dependent properties, is paramount for successful experimental outcomes.[1][2]
This guide provides foundational knowledge, troubleshooting workflows, and detailed protocols to ensure you can prepare clear, stable solutions for your assays.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the solubility of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. Understanding why solubility issues arise is the first step to overcoming them.
Q1: Why is my 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride not dissolving in my neutral pH buffer (e.g., PBS, pH 7.4)?
A: This is the most common issue and is rooted in the compound's molecular structure. The molecule has two basic amine groups: one on the benzimidazole ring system and one at the 5-position of the benzene ring. In its dihydrochloride salt form, both of these amines are protonated (positively charged), which makes the molecule highly polar and thus soluble in water.[3]
However, this solubility is maintained only at a low pH. When you introduce the compound to a neutral or alkaline buffer (pH > 7), the buffer's basic components will deprotonate the amine groups. This neutralization of charge converts the molecule back to its free base form, which is significantly less polar and has very low intrinsic solubility in water, causing it to precipitate out of solution.[4][5] Benzimidazole derivatives as a class are known for this pH-dependent solubility, with much greater solubility in acidic media.[6][7]
Q2: What is the purpose of the "dihydrochloride" if the compound still precipitates?
A: The dihydrochloride salt form is crucial for initial handling and creating concentrated, acidic stock solutions. Salt formation is a standard pharmaceutical strategy to improve the dissolution rate and aqueous solubility of ionizable, poorly soluble parent drugs.[8][9] By providing the compound in a pre-protonated state, manufacturers ensure that it can be readily dissolved in an appropriate acidic solvent. The challenge arises not from the salt form itself, but from the subsequent change in pH when this acidic stock is diluted into a higher-pH experimental buffer.
Q3: Can I use heat or sonication to force the compound into solution?
A: While gentle warming or brief sonication can increase the rate of dissolution, it may not solve the underlying problem of low intrinsic solubility at an unfavorable pH. If the pH of your buffer is too high, the compound will likely precipitate again as the solution cools or equilibrates. Furthermore, excessive heat can risk thermal degradation of the compound, compromising the integrity of your experiment. This approach should be used with caution and only after optimizing the pH conditions.
Q4: I'm using a buffer with a high chloride concentration. Could this be a problem?
A: Yes, this is a possibility due to the "common ion effect."[8][10] The compound is a dihydrochloride salt. According to Le Châtelier's principle, if your buffer (e.g., a high-salt buffer containing NaCl or KCl) already has a high concentration of chloride ions (Cl⁻), it can shift the equilibrium away from the dissolved ions and towards the solid, un-dissolved salt form, thereby reducing its maximum solubility. While pH is the primary factor, if you are working at the edge of solubility, a high background chloride concentration could exacerbate the issue.
Section 2: Troubleshooting Workflow & Experimental Protocols
Navigating solubility issues requires a logical, stepwise approach. The following workflow and protocols provide clear instructions for preparing your solutions.
Decision-Making Workflow for Solubilization
This diagram outlines the recommended path for troubleshooting.
Caption: Troubleshooting workflow for dissolving 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Protocol 1: The pH Adjustment Method (Primary Recommendation)
This method is the most robust as it directly addresses the chemical nature of the compound. The strategy is to create a highly concentrated, clear stock solution in an acidic vehicle and then perform a stepwise dilution into your final, higher-pH buffer.
Causality: By fully dissolving the compound at a low pH where it is completely protonated and stable, you achieve maximum initial solubility. The subsequent dilution into the final buffer may create a "supersaturated" state, where the compound remains in solution at a concentration higher than its intrinsic solubility at that final pH, at least for the duration of the experiment.
Step-by-Step Methodology:
-
Prepare Acidic Solvent: Prepare a small volume of sterile, deionized water adjusted to a pH between 2 and 4. A simple way to do this is to add 5-10 µL of 1 N HCl to 10 mL of water. Alternatively, a 50 mM citrate buffer at pH 3.0 can be used.
-
Prepare Concentrated Stock: Weigh the required amount of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and add it to your acidic solvent to create a concentrated stock (e.g., 10-50 mM). Vortex or mix thoroughly.
-
Verify Dissolution: Ensure the solution is completely clear with no visible particulates. If it is not, add another small aliquot of 1 N HCl and mix. The goal is complete dissolution.
-
Perform Serial Dilution: This step is critical. Do not add the concentrated stock directly to your final volume of neutral buffer. Instead, perform a serial or stepwise dilution. For example, add a small volume of your stock to an intermediate volume of buffer, mix, and then transfer that to the final vessel. This gradual pH change minimizes localized high concentrations that can trigger precipitation.
-
Final Check: Observe the final solution. It should remain clear. It is advisable to prepare the final solution fresh, shortly before use in your experiment, to minimize the risk of time-dependent precipitation.
Protocol 2: The Co-Solvent Method (Secondary Recommendation)
This method is useful if pH manipulation is not possible for your experimental system. It relies on using a water-miscible organic solvent to dissolve the compound.
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are less polar than water and can dissolve the less-polar free base form of the compound more effectively.[11] This creates a stock solution that can then be diluted into an aqueous buffer.
Step-by-Step Methodology:
-
Select a Co-solvent: High-purity, anhydrous DMSO is the most common choice. Ethanol can also be used.
-
Prepare Concentrated Stock: Dissolve the 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride directly in 100% DMSO to a high concentration (e.g., 50-100 mM). The compound should dissolve readily.
-
Dilute Carefully: As with the pH method, careful dilution is key. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological systems.
-
Monitor for Precipitation: When the DMSO stock is added to the aqueous buffer, the compound may "crash out" or precipitate as it is exposed to the aqueous environment where it is less soluble. If this happens, you may need to lower the final concentration or increase the percentage of co-solvent (if your experiment can tolerate it).
Section 3: Data & Reference Tables
Table 1: Recommended Starting Solvents & Buffer Systems
| Solvent/System | Recommended Use | Pros | Cons |
| Deionized Water (pH adjusted to 2-4 with HCl) | Primary method for stock solutions | Directly addresses the pH-solubility profile; introduces minimal confounding variables. | Requires careful pH adjustment; may not be suitable for direct cell application. |
| 50 mM Citrate Buffer (pH 3.0) | Alternative acidic stock solvent | Buffered system provides stable low pH; physiologically relevant ions. | Buffer components may interfere with some downstream assays. |
| 100% DMSO | Secondary method for stock solutions | Excellent solubilizing power for many organic molecules. | Can precipitate upon aqueous dilution; potential for cytotoxicity or assay interference. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Not recommended for stock solutions. Use only as the final, dilute experimental buffer. | Physiologically relevant. | Will cause precipitation of the compound at moderate to high concentrations. |
Table 2: Quick Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Compound won't dissolve in water/PBS. | pH is too high, causing the formation of the insoluble free base. | Use Protocol 1: Prepare a stock solution in an acidic solvent (pH 2-4). |
| A clear stock solution in DMSO precipitates when added to the final buffer. | The compound is not soluble in the final aqueous environment at the target concentration. | Lower the final concentration; perform a stepwise dilution; ensure the final DMSO concentration is consistent and low. |
| A clear acidic stock solution precipitates when added to the final buffer. | The final pH is too high to support the desired concentration. The buffering capacity is insufficient. | Lower the final concentration of the compound. Check the final pH of the solution. |
Section 4: Visualizing the Chemical Equilibrium
The solubility of 2-Methyl-1H-benzo[d]imidazol-5-amine is governed by the equilibrium between its uncharged and charged forms. This can be visualized as follows:
Caption: Equilibrium shift of the compound from insoluble to soluble forms as pH decreases.
References
-
The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
- Use of co-solvents in amine N-oxide solutions. (n.d.). Google Patents.
-
Effects of different pH and surfactants on the solubility of albendazole (n = 3). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. (n.d.). Insight Medical Publishing. Retrieved January 18, 2026, from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018). NIH. Retrieved January 18, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). NIH. Retrieved January 18, 2026, from [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2021). NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2015). NIH. Retrieved January 18, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 18, 2026, from [Link]
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Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Retrieved January 18, 2026, from [Link]
-
Tactics to Improve Solubility. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
2-Methyl-1H-benzoimidazol-5-ylamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Control of poorly soluble drug dissolution in conditions simulating the gastrointestinal tract flow. 2. Cocompression of drugs with buffers. (1998). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (2019). SciSpace. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). NIH. Retrieved January 18, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). NIH. Retrieved January 18, 2026, from [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved January 18, 2026, from [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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"2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" stability and degradation in solution
Introduction
Welcome to the technical support guide for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and handling of this compound in solution. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes information from foundational chemical principles of the benzimidazole class and data from structurally analogous compounds to provide robust, scientifically grounded advice. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
FAQ 1: How should I store the solid compound and its solutions?
Answer:
-
Solid Form: The solid dihydrochloride salt is expected to be relatively stable. For long-term storage, keep the compound in a tightly sealed container in a cool (4°C), dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1][2] Benzimidazole derivatives in solid form are generally more stable than in solution, especially concerning light exposure.[3][4]
-
Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot solutions into tightly sealed vials, purge with inert gas, and store at -20°C or -80°C in the dark.[2] Short-term storage (up to 24-48 hours) at 4°C may be acceptable, but stability should be verified for your specific solvent and concentration. Avoid repeated freeze-thaw cycles.[2]
FAQ 2: What are the primary degradation pathways I should be concerned about?
Answer: Based on the benzimidazole core and the 5-amino substituent, the primary degradation concerns are oxidation and photodegradation .[1]
-
Oxidation: The aromatic amine group (-NH₂) is susceptible to oxidation, which can be accelerated by air (oxygen), trace metal ions, or peroxide contaminants in solvents. This process can lead to the formation of colored impurities, typically quinone-imine structures, causing solutions to change color (e.g., yellow, brown, or pink).
-
Photodegradation: Benzimidazole compounds are known to be highly sensitive to light, especially in solution.[3][4][5] Exposure to UV or even ambient laboratory light can induce photochemical reactions, including dimerization or ring-opening reactions.[6]
-
pH-Related Instability: While the benzimidazole ring itself is generally stable to hydrolysis, extreme pH conditions can affect the ionization state of the molecule, potentially influencing its reactivity and solubility.[7][8][9]
FAQ 3: Why is my solution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride turning yellow/brown?
Answer: This is a classic indicator of oxidative degradation. The 5-amino group on the benzimidazole ring is easily oxidized, forming highly colored conjugated species. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures. To mitigate this, use de-gassed solvents, handle solutions under an inert atmosphere, and protect them from light.
FAQ 4: What is the expected pH of a solution when I dissolve the dihydrochloride salt in water?
Answer: As a dihydrochloride salt, dissolving the compound in a neutral solvent like water will result in an acidic solution . The two hydrochloride components will dissociate, releasing protons (H⁺) into the solution. The final pH will depend on the concentration, but you should expect it to be in the range of pH 2-4. This acidic environment is generally favorable for the stability of the amino group against oxidation but may influence other properties.
FAQ 5: Which solvents are recommended for this compound?
Answer: The dihydrochloride salt form enhances solubility in polar protic solvents.
-
Recommended: Deionized water, methanol, ethanol. Dimethyl sulfoxide (DMSO) is also a common solvent for benzimidazole derivatives, and studies have shown stability for some derivatives in 0.2% DMSO for up to 96 hours.[10][11]
-
Use with Caution: Acetonitrile is a common HPLC solvent but ensure it is high purity. Avoid solvents with peroxide contaminants (e.g., older ethers like THF or dioxane), as these will accelerate oxidative degradation.
Section 2: Troubleshooting Guide
This guide provides structured advice for common experimental problems.
Issue 1: Inconsistent results or loss of compound potency over time in biological assays.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation in Assay Media | Analyze a sample of the compound incubated in the assay media (without cells/reagents) over the time course of the experiment using HPLC. Look for a decrease in the parent peak area and the appearance of new peaks. | Prepare fresh dilutions of the compound in assay media immediately before each experiment. If the compound is unstable in the media, investigate the addition of antioxidants (if compatible with the assay) or reduce incubation times. |
| Adsorption to Labware | Quantify the compound concentration in the solution before and after transferring it between different types of labware (e.g., polypropylene vs. glass). | Use low-adsorption plasticware or silanized glass vials. Pre-conditioning the labware with a solution of the compound can sometimes help saturate binding sites. |
| Photodegradation from Lab Lighting | Run a parallel experiment where one set of plates/tubes is completely protected from light (e.g., wrapped in aluminum foil). Compare the results to a set exposed to normal lab light. | Use amber-colored vials and plates. Minimize exposure to ambient light during all handling, dilution, and incubation steps.[3][4] |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
This troubleshooting workflow helps identify the source of unexpected peaks.
Caption: Decision tree for troubleshooting unknown HPLC peaks.
Issue 3: Poor solubility or precipitation of the compound in buffered solutions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| pH-Dependent Solubility | The compound is a base. As the pH of the solution increases towards its pKa, the neutral, less soluble form will dominate. | The dihydrochloride salt is most soluble in acidic conditions (pH < 5). If you must work at neutral or basic pH, consider using a co-solvent like DMSO or ethanol (ensure compatibility with your experiment). Prepare a concentrated stock in DMSO and perform the final dilution into the aqueous buffer immediately before use to avoid precipitation. |
| Common Ion Effect | High concentrations of chloride ions in the buffer (e.g., from NaCl) can reduce the solubility of a hydrochloride salt. | If possible, use a buffer system that does not contain high concentrations of chloride, such as a phosphate or citrate buffer. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol is designed to minimize initial degradation.
-
Preparation: Work in a low-light environment or use amber vials. Use high-purity, de-gassed solvents. To de-gas a solvent, sparge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Weighing: Weigh the required amount of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the de-gassed solvent to the solid. Vortex or sonicate briefly until fully dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in amber, low-adsorption vials. Purge the headspace of each vial with inert gas before sealing tightly. Store at -20°C or -80°C.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding stability and developing a stability-indicating analytical method.[1][12][13] It involves intentionally stressing the compound under various conditions.[14][15]
Caption: Workflow for a forced degradation study.
Key Steps for Forced Degradation: [1]
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol:water.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solution at 80°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines, keeping a control sample in the dark.[3]
-
Analysis: At specified time points, withdraw an aliquot (neutralizing the acid/base samples), dilute, and analyze by a suitable HPLC-UV method. Aim for 5-20% degradation of the parent compound to ensure significant degradants are formed without being overly complex.[14]
Protocol 3: Recommended HPLC Method for Stability Testing
High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability analysis of benzimidazole derivatives.[1][3][10][11]
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH to ensure the compound and its amino-containing degradants are protonated, leading to sharp peak shapes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start with a low % of B (e.g., 5-10%) and ramp up to a high % (e.g., 95%) over 15-20 minutes. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Detection | UV/Vis or Diode Array Detector (DAD) at ~280-290 nm and a lower wavelength like 220 nm. | DAD allows for peak purity analysis. Monitoring at a low wavelength can help detect degradants that may have lost the primary chromophore.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but avoid excessive heat which could cause on-column degradation. |
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(17), 1901-1912. [Link]
-
Slanina, T., et al. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 12(3), 1075-1082. [Link]
-
ResearchGate. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
-
Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. [Link]
-
Çabuk, M., & Avcı, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Lapinski, L., Nowak, M. J., & Reva, I. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2947-2958. [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
MDPI. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]
-
ResearchGate. (2007). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. [Link]
-
ResearchGate. (2025). Oxidative formation of benzimidazole paired with the reduction of CO2. [Link]
-
Royal Society of Chemistry. (2016). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. [Link]
-
Chem-Impex. (n.d.). 5-Aminobenzimidazole. [Link]
-
Bohrium. (2019). An electrochemical study on the redox chemistry of cyclic benzimidazole derivatives with potent anticancer activity. [Link]
- Google Patents. (2011).
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
National Institutes of Health. (2012). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. [Link]
-
Scribd. (2024). Influence of PH On The Stability of Pharmaceutical. [Link]
-
SciSpace. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link]
-
PubChem. (n.d.). 2-Methyl-1H-benzoimidazol-5-ylamine. [Link]
-
Chemsrc. (n.d.). 5-Aminobenzimidazole. [Link]
-
PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. [Link]
-
PubChem. (n.d.). 5-Aminobenzimidazole. [Link]
-
MDPI. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
ResearchGate. (2021). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
Research Results in Pharmacology. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
PubMed. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]
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Technical Support Center: Optimizing Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical heterocyclic motif. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you might be encountering at the bench.
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a frequent challenge stemming from several potential factors. A systematic approach to optimization is crucial.
Causality & Explanation: The formation of the benzimidazole core involves a condensation followed by a cyclization and an oxidation/dehydrogenation step. Each of these stages is sensitive to the reaction environment. An inefficient catalyst won't sufficiently activate the carbonyl group of the aldehyde, a poor solvent choice can hinder the solubility of reactants or stabilize undesired intermediates, and incorrect temperature or time can lead to incomplete conversion or degradation of products.
Troubleshooting Steps:
-
Evaluate Your Catalyst: The catalyst is often the most critical factor. In the absence of a catalyst, reactions can be slow with low conversion rates[1][2].
-
Acid Catalysis: Simple Brønsted or Lewis acids are effective. If you are using a mild acid, consider switching to a stronger one or increasing the catalyst loading. Many protocols report success with catalysts like erbium(III) triflate (Er(OTf)₃) or various metal chlorides (ZrCl₄, TiCl₄) which act as Lewis acids to activate the carbonyl component[1][3].
-
Heterogeneous Catalysts: For easier purification and catalyst recovery, consider a solid-supported catalyst like MgO@DFNS (engineered MgO on dendritic fibrous nanosilica)[2][4]. These offer high surface area and active sites, often allowing for milder reaction conditions[4].
-
-
Perform a Solvent Screen: The solvent impacts reactant solubility and can mediate the reaction mechanism.
-
Polar protic solvents like ethanol and methanol are often excellent choices and have been shown to produce high yields[2][4].
-
However, the optimal solvent is system-dependent. It is highly recommended to screen a panel of solvents (e.g., Ethanol, Methanol, Acetonitrile, DMF, CHCl₃) to find the best fit for your specific substrates and catalyst[2].
-
-
Optimize Temperature and Time: Many modern protocols achieve high yields at ambient temperatures, but some substrate combinations may require heating[5][6]. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended heating can sometimes lead to byproduct formation and degradation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields[7].
Q2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
This is a classic selectivity problem in benzimidazole synthesis, particularly when reacting o-phenylenediamine with aldehydes[1][3]. The initial product is the 2-substituted benzimidazole, which can then react with a second molecule of the aldehyde to form a 1,2-disubstituted product.
Causality & Explanation: Selectivity is governed by the reactivity of the intermediate and the reaction conditions. The N-H of the newly formed 2-substituted benzimidazole can act as a nucleophile, attacking another aldehyde molecule. The electronic nature of the aldehyde and the choice of catalyst are the primary levers for controlling this secondary reaction.
Strategies for Controlling Selectivity:
-
Catalyst Choice: Certain Lewis acids have been shown to selectively produce one product over the other. For example, using Er(OTf)₃ as a catalyst can drive the reaction towards the 1,2-disubstituted product, especially under solvent-free conditions[3].
-
Electronic Properties of the Aldehyde: The aldehyde's electronics play a significant role.
-
Stoichiometry: Carefully controlling the reactant ratio is essential. To favor the 2-substituted product, use a slight excess of the o-phenylenediamine or a 1:1.1 ratio of diamine to aldehyde[3]. To favor the 1,2-disubstituted product, an excess of the aldehyde (2.2 equivalents or more) is required.
-
Solvent and Temperature: In some systems, changing the solvent from a polar medium like ethanol to a solvent-free condition can significantly enhance the formation of the 1,2-disubstituted product[3].
Q3: I'm struggling with purifying my final product due to catalyst contamination or colored impurities. What can I do?
Purification can be complicated by residual catalyst, tenacious byproducts, or the formation of highly colored species, which are often oxidation products of the diamine starting material.
Causality & Explanation: Homogeneous catalysts can be difficult to remove via standard chromatography. Colored impurities often arise from the air-oxidation of o-phenylenediamine, which is highly susceptible to forming intensely colored polymeric materials.
Purification Solutions:
-
Switch to a Heterogeneous Catalyst: This is the most effective solution for catalyst removal. Solid-supported catalysts like MgO@DFNS or silica-supported catalysts can be removed by simple filtration after the reaction is complete, yielding a crude product that is much cleaner[2][4]. Many of these catalysts can also be washed and recycled[4].
-
Minimize Colored Impurities:
-
Use high-purity o-phenylenediamine. If necessary, recrystallize or sublime the starting material before use.
-
Consider using o-phenylenediamine dihydrochloride salt, which is more stable against air oxidation and can lead to cleaner reactions with reduced color[2][7].
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the starting material.
-
-
Optimize Chromatography: If byproducts have similar polarity to your desired product, adjust your column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase if silica gel is not providing adequate separation.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about benzimidazole synthesis.
Q1: What are the foundational synthetic methods for benzimidazoles?
The two most classic and widely adapted methods are:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (like esters or anhydrides), typically under acidic conditions and with heating[5][6].
-
Weidenhagen Reaction: This method uses an aldehyde as the carbonyl source to condense with the o-phenylenediamine[5][6]. Modern variations of this reaction often employ an oxidant to facilitate the final aromatization step.
Most contemporary methods are variations of these two fundamental approaches, optimized with different catalysts and conditions to improve yields, selectivity, and environmental friendliness[5][6].
Q2: How does the choice of solvent impact the reaction?
The solvent plays a multifaceted role in the synthesis, and there is no single "best" choice for all reactions[2].
| Solvent Type | Examples | Role & Impact | Common Scenarios |
| Polar Protic | Ethanol, Methanol, Water | Can act as a proton source, stabilize charged intermediates, and often provides good solubility for reactants. | Widely used in many catalytic systems and often leads to high yields. Water is an excellent "green" solvent choice[4][7]. |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Can dissolve a wide range of reactants but does not participate in proton transfer. | Useful for specific catalytic cycles. DMSO can sometimes act as both a solvent and an oxidant[7]. |
| Non-Polar | Toluene, Chloroform | Less common, but can be effective in specific cases, particularly in reactions where water is a byproduct and needs to be removed. | May be chosen to minimize side reactions or for compatibility with certain catalysts[2]. |
| Solvent-Free | Neat reaction mixture | Environmentally friendly ("green") approach that can accelerate reaction rates and sometimes alter selectivity. | Often used with microwave heating or for selectively synthesizing 1,2-disubstituted benzimidazoles[1][3]. |
A solvent screen is always recommended during the optimization phase of a new benzimidazole synthesis[2].
Q3: What is the general mechanism for the reaction between o-phenylenediamine and an aldehyde?
The reaction proceeds through a well-established pathway involving condensation, intramolecular cyclization, and oxidation.
Mechanism Steps:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered ring. This intermediate is a dihydrobenzimidazole, often called a benzimidazoline.
-
Dehydrogenation (Aromatization): The benzimidazoline intermediate must lose two hydrogen atoms to form the stable, aromatic benzimidazole ring. This final step is an oxidation and is often the rate-limiting step. It can occur via air oxidation or be accelerated by adding a specific oxidant (e.g., H₂O₂, Oxone, I₂)[7].
Q4: Are there "green" or more environmentally friendly approaches to benzimidazole synthesis?
Yes, the development of sustainable synthetic methods is a major focus in modern organic chemistry.
-
Green Solvents: Using water or ethanol as the reaction solvent is a significant improvement over hazardous chlorinated solvents[7][8].
-
Solvent-Free Conditions: Performing the reaction neat (without any solvent) is an excellent green alternative, often accelerated by microwave irradiation[1][8].
-
Biorenewable Reagents: D-Glucose has been successfully used as a biorenewable C1 source (in place of an aldehyde), reacting with o-phenylenediamines in water to produce benzimidazoles in high yields[7].
-
Recyclable Catalysts: The use of heterogeneous catalysts that can be easily filtered and reused for multiple reaction cycles significantly reduces waste[4].
Visualizations & Workflows
General Benzimidazole Synthesis Workflow
The following diagram illustrates the typical experimental sequence for the synthesis of a 2-substituted benzimidazole.
Caption: A typical experimental workflow for benzimidazole synthesis.
Troubleshooting Logic for Low Reaction Yield
This flowchart provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-1H-benzo[d]imidazole using a Heterogeneous Catalyst
This protocol is adapted from a procedure using MgO@DFNS, highlighting a green, recyclable catalyst system[4].
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
10 wt% MgO@DFNS catalyst (5 wt% relative to OPDA)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1 mmol) and the MgO@DFNS catalyst (5 wt%) in ethanol (5 mL).
-
Add the corresponding benzaldehyde (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse[2].
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield the pure 2-aryl-1H-benzo[d]imidazole.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]
-
Kusuma, S., Bawiskar, D. B., Singh, C., Panneerselvam, P., Sinha, P., Samal, A. K., & Jadhav, A. H. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33695-33708. Available from: [Link]
-
Alam, M., Singh, P., & Siddiqui, N. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(23), 8536. Available from: [Link]
-
Piñero, L., Gola, G. E., Mandolesi, S. D., & Podestá, F. E. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2250–2257. Available from: [Link]
-
Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6393. Available from: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). Available from: [Link]
-
Ghate, M. D., Barot, K. P., Nikolova, S., & Ivanov, I. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2205-2213. Available from: [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1H-benzo[d]imidazol-5-amine Dihydrochloride
Introduction: Welcome to the technical support guide for the purification of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (C₈H₉N₃·2HCl). This molecule is a critical intermediate in pharmaceutical research and development, often serving as a building block for biologically active compounds.[1] Its purification, however, presents unique challenges due to the presence of a reactive amine group and its formulation as a dihydrochloride salt, which significantly influences its solubility and stability.
This guide provides field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our approach emphasizes the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride? A1: The two most effective purification strategies are recrystallization and column chromatography . The choice between them depends on the impurity profile and the desired scale. Recrystallization is often suitable for removing bulk impurities and for larger-scale operations. Column chromatography offers higher resolution for removing closely related impurities but is typically used for smaller to medium scales.[2]
Q2: My isolated product is off-white, yellow, or even brown. What causes this discoloration and how can I obtain a white solid? A2: The discoloration is almost certainly due to the oxidation of the aromatic amine (-NH₂) group, a common issue with aniline-type compounds. These oxidized impurities are often highly colored and can persist even in small quantities.
Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[2]
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during steps involving heating, to minimize air exposure and prevent further oxidation.[2]
-
Reducing Agents: In challenging cases, a small quantity of a mild reducing agent like sodium dithionite (Na₂S₂O₄) can be added during the workup or the initial stages of recrystallization to convert oxidized impurities back to the desired amine.[2]
Q3: Should I purify the dihydrochloride salt directly, or is it better to purify the free base first? A3: This is an excellent question and the answer depends on the nature of your impurities.
-
Direct Purification of the Salt: This is the most straightforward method. The dihydrochloride salt is typically soluble in polar protic solvents like methanol, ethanol, or water, making recrystallization feasible.[3] This is often the first method to try.
-
Purification of the Free Base: If impurities co-crystallize with the salt, it is highly effective to convert the salt to its free base, purify the less polar free base (often by column chromatography using solvents like ethyl acetate/hexane or DCM/methanol), and then convert it back to the pure dihydrochloride salt.[4][5] This multi-step process often yields the highest purity product.
Q4: What analytical techniques are standard for confirming the purity of the final product? A4: A combination of methods is essential for a complete purity assessment.
-
HPLC (High-Performance Liquid Chromatography): The primary tool for quantitative purity analysis.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and helps in identifying impurities.[7]
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Very Low or No Crystal Formation During Recrystallization
-
Potential Cause: The chosen solvent is too good, keeping the compound dissolved even at low temperatures.
-
Solution & Scientific Rationale: The ideal recrystallization solvent should fully dissolve your compound at its boiling point but dissolve it very poorly at low temperatures (0-4 °C).[2]
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For the dihydrochloride salt, start with polar protic solvents like methanol, ethanol, or isopropanol. Water/ethanol mixtures are also excellent candidates.[3]
-
Use an Anti-Solvent: If you can find a solvent that dissolves the compound well (e.g., methanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate or diethyl ether) to the warm solution until it becomes cloudy. Gently warm to redissolve, then allow to cool slowly. This technique induces crystallization when a single perfect solvent cannot be found.
-
Induce Crystallization: If the solution is supersaturated, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previous pure batch is also highly effective.
-
Issue 2: Product "Oils Out" Instead of Crystallizing
-
Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound (or a eutectic mixture with impurities), causing it to melt before dissolving.
-
Solution & Scientific Rationale:
-
Lower the Solvent Boiling Point: Switch to a lower-boiling solvent system.
-
Increase Solute Concentration: "Oiling out" can also happen when the solution is not sufficiently concentrated. Try using less solvent so that the saturation point is reached at a lower temperature.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can sometimes shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Issue 3: Poor Separation or Streaking During Silica Gel Column Chromatography
-
Potential Cause: The amine group on your compound is basic and is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes irreversible adsorption or significant tailing of the peak.
-
Solution & Scientific Rationale:
-
Basify the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly with a much-improved peak shape.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized (reverse-phase) silica gel.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of the Dihydrochloride Salt
This protocol is the recommended first approach for purifying the title compound.
-
Solvent Selection: Begin by identifying a suitable solvent. Ethanol or a mixture of ethanol and water are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature, with constant stirring.
-
Decolorization (Optional but Recommended): If the solution is colored, remove it from the heat source. Add a very small amount (1-2% w/w) of activated charcoal.
-
Scientist's Note: Do not add charcoal to a boiling solution, as it can cause violent bumping. Be aware that adding too much charcoal can adsorb your product and reduce the yield.[2]
-
-
Hot Filtration: Re-heat the mixture to reflux for 5-10 minutes. Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities.
-
Scientist's Note: This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.[9]
-
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 45 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under high vacuum.
Protocol 2: Purification via Free Base and Re-Salting
This is a highly effective workflow for removing stubborn impurities.
-
Basification: Dissolve the crude dihydrochloride salt in water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution with stirring until the pH is ~8-9. The free base will precipitate out.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Scientist's Note: The free base is significantly more soluble in organic solvents than its salt form. Check the aqueous layer by TLC to ensure all product has been extracted.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification of Free Base: Purify the crude free base using either recrystallization (from a solvent system like ethyl acetate/hexane) or column chromatography (see Protocol 3).
-
Re-Salting: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol. Add a stoichiometric amount (2.0-2.2 equivalents) of hydrochloric acid (either as a solution in isopropanol or as ethereal HCl) dropwise. The pure dihydrochloride salt will precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum.
Protocol 3: Column Chromatography of the Free Base
This protocol provides the highest resolution for impurity separation.
-
Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Develop an eluent system using TLC. A good starting point for benzimidazoles is a mixture of ethyl acetate/hexane or dichloromethane/methanol.[2][10] Add 0.5% triethylamine to the eluent to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude free base (from Protocol 2, Step 3) in a minimum amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding it to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base, which can then be converted to the dihydrochloride salt as described in Protocol 2, Step 5.
Section 4: Visual Guides & Data
Diagrams
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: Workflow for purification via the free base intermediate.
Data Summary Table
| Purification Method | Target Form | Recommended Solvents / Eluents | Key Considerations |
| Recrystallization | Dihydrochloride Salt | • Ethanol• Methanol• Ethanol/Water mixtures | Excellent for removing less polar or insoluble impurities. Use charcoal for color removal. |
| Recrystallization | Free Base | • Ethyl Acetate/Hexane• Toluene | Useful if the salt does not crystallize well. The free base is less polar. |
| Column Chromatography | Free Base | • Ethyl Acetate/Hexane (0.5% Et₃N)• Dichloromethane/Methanol (0.5% Et₃N) | Best for removing structurally similar impurities. Adding a basic modifier is critical for good peak shape. |
Section 5: References
-
BenchChem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.com.
-
BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.com.
-
BenchChem. (n.d.). 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride. Benchchem.com.
-
Organic Syntheses. (n.d.). Benzimidazole. Org Synth.
-
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.
-
IJARSE. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse.com.
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals (Basel, Switzerland), 5(5), 460–469. [Link]
-
Chemsrc. (2025). 2-Methyl-1H-benzo[d]imidazole. Chemsrc.com.
-
BenchChem. (2025). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. Benchchem.com.
-
MySkinRecipes. (n.d.). 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. MySkinRecipes.
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [Link]
-
BLDpharm. (n.d.). 96013-05-7|2-Methyl-1H-benzo[d]imidazol-7-amine. BLDpharm.
Sources
- 1. 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijarse.com [ijarse.com]
- 7. 96013-05-7|2-Methyl-1H-benzo[d]imidazol-7-amine|BLD Pharm [bldpharm.com]
- 8. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Welcome to the technical support resource for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to inconsistent and unreliable assay results. My goal is to provide you with the causal explanations and field-proven protocols necessary to ensure the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when using 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride?
Based on our experience, variability typically stems from three primary areas:
-
Reagent Instability and Improper Handling: This compound, like many benzimidazole derivatives, can be sensitive to pH, light, and repeated freeze-thaw cycles.[1] Degradation or precipitation of your stock solution is a frequent cause of shifting EC50 values or decreased signal.
-
Assay Buffer pH and Composition: The benzimidazole core has ionizable nitrogens, meaning its protonation state, solubility, and even its intrinsic fluorescence can change dramatically with pH.[2][3] Inconsistent buffer preparation can lead to significant experimental drift.
-
Interaction with Assay Components: Non-specific binding to plates or other proteins, or interference with the detection method (e.g., fluorescence quenching/enhancement), can introduce artifacts.
Q2: How should I properly prepare and store stock solutions of this compound?
Proper preparation and storage are critical. Due to its dihydrochloride salt form, the compound has improved initial solubility in aqueous solutions. However, its stability in these solutions can be limited.
-
Solvent Choice: For initial stock solutions (typically 10-50 mM), we recommend using DMSO or water. While many benzimidazoles are stable in DMSO, it is crucial to validate this for your specific lot and storage conditions.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C, protected from light.[6] We strongly advise performing a stability check on a new batch of stock solution after a set period (e.g., 1 month) to ensure its integrity.
Q3: My assay involves fluorescence. Can the compound itself be interfering with the signal?
Yes, this is a critical consideration. Benzimidazole derivatives are known to be fluorescent, and their fluorescence properties are highly dependent on pH.[2] At low pH (<6), the protonated form may fluoresce at a different wavelength (e.g., ~365 nm) than the unprotonated form at higher pH (>8) (~305 nm).[2] It is imperative to run controls containing only the compound in your assay buffer to quantify its background fluorescence at the excitation/emission wavelengths of your reporter fluorophore.
Q4: How can I quickly validate that my compound is the source of inconsistency?
The most straightforward method is to prepare a fresh stock solution from the powder and compare its performance head-to-head against your existing, stored stock solution in a simple, well-characterized assay. If the fresh stock restores the expected activity or reduces variability, it strongly indicates a problem with the stability or storage of your original stock solution. For a more rigorous analysis, High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products.[1][7]
Systematic Troubleshooting Guide
This workflow is designed to help you systematically identify the source of inconsistency in your assay.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Section 1: Reagent Preparation and Handling
The quality of your results is fundamentally dependent on the integrity of your reagents.
Issue: High variability between experiments or a gradual loss of compound activity.
-
Possible Cause 1: Stock Solution Degradation.
-
Explanation: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride can be susceptible to hydrolysis or oxidation over time, especially when in solution. All benzimidazole drugs are known to be sensitive to light, which can cause demethylation and decarboxylation.[1] Repeated freeze-thaw cycles can accelerate this degradation.[5]
-
Solution:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from powder for your critical experiments and compare it to the older stock.
-
Aliquot Properly: When making a new stock, create small, single-use aliquots to minimize freeze-thaw cycles.[5]
-
Protect from Light: Store all solutions in amber vials or wrap tubes in foil to prevent photodegradation.[1][6]
-
-
Validation Check: Perform a stability analysis as detailed in Protocol 1 . A significant change in the main peak area (>5-10%) or the appearance of new peaks via HPLC confirms degradation.
-
-
Possible Cause 2: Poor Solubility or Precipitation.
-
Explanation: While the dihydrochloride salt improves water solubility, the compound's solubility is highly pH-dependent.[3] When a concentrated DMSO stock is diluted into an aqueous assay buffer, it can crash out of solution if the final concentration exceeds its solubility limit at the buffer's pH. This is often invisible to the naked eye and leads to a lower effective concentration.
-
Solution:
-
Check Final Concentration: Ensure the final concentration of the compound in your assay is well below its solubility limit in the final buffer.
-
Modify Dilution Scheme: Use a serial dilution method in a solvent compatible with both the stock and the final buffer (e.g., dilute DMSO stock into a small volume of DMSO before adding to the aqueous buffer).
-
pH Adjustment: For some benzimidazoles, adjusting the pH of the buffer can dramatically increase solubility.[3] However, this must be balanced with the pH requirements of the assay itself.
-
-
Validation Check: After preparing the final working dilution, centrifuge the tube at high speed (e.g., >10,000 x g for 10 minutes). Carefully take a sample from the supernatant and measure its concentration (e.g., via UV-Vis absorbance or HPLC). A significant drop from the expected concentration indicates precipitation.
-
| Solvent | General Solubility Profile for Benzimidazoles | Notes |
| Water | Solubility is pH-dependent; higher at lower pH.[3] | The dihydrochloride form enhances initial aqueous solubility. |
| DMSO | Generally good solubility. | Recommended for high-concentration stock solutions.[4] |
| Ethanol/Methanol | Freely soluble.[8] | Good for intermediate dilutions; check for assay compatibility. |
| Aqueous Buffers (pH 7.4) | Can be limited; risk of precipitation from DMSO stock. | Always check the final percentage of organic solvent (e.g., <1% DMSO). |
Section 2: Assay Conditions and Execution
Subtle variations in the assay environment can have a profound impact on results.
Issue: High background signal, low signal-to-noise ratio, or inconsistent replicates.
-
Possible Cause 1: Intrinsic Fluorescence and pH Effects.
-
Explanation: As a benzimidazole derivative, the compound is fluorescent, and its spectral properties are linked to its protonation state, which is dictated by the buffer pH.[2] If your assay buffer pH varies slightly between experiments, the background fluorescence from the compound can change, altering your signal-to-noise ratio.
-
Solution:
-
Strict pH Control: Calibrate your pH meter before every use and ensure your buffer has sufficient capacity to resist pH changes.
-
Run Controls: Always include wells with the highest concentration of the compound but without other assay components (e.g., cells, enzymes) to measure its direct contribution to the signal.
-
Choose Optimal Wavelengths: If possible, select excitation/emission wavelengths for your assay's reporter dye that minimize spectral overlap with the benzimidazole's intrinsic fluorescence.[9]
-
-
Validation Check: Plot the fluorescence of the compound alone across its concentration range in your assay buffer. This will reveal if it contributes significantly to the background and if that contribution is concentration-dependent.
-
Caption: pH influences the protonation state, solubility, and fluorescence of benzimidazoles.
-
Possible Cause 2: Non-Specific Binding.
-
Explanation: Small molecules can adsorb to the plastic of microplates, especially at lower concentrations, reducing the effective concentration available to interact with the biological target.
-
Solution:
-
Use Low-Binding Plates: Test non-treated or low-binding surface plates to see if this improves consistency.
-
Include a Carrier Protein: Adding a small amount of BSA (e.g., 0.01-0.1%) to the assay buffer can help block non-specific binding sites on the plate.
-
Pre-incubation Check: Compare results where the compound is added last versus pre-incubated in the plate with buffer alone. A significant loss of activity in the pre-incubated sample suggests non-specific binding.
-
-
Validation Check: Run an experiment with isotype control antibodies or a secondary antibody-only control to differentiate specific staining from non-specific background.[10]
-
Appendices
Protocol 1: Preparation and Stability Testing of Stock Solutions
This protocol provides a method for preparing a stock solution and assessing its stability over time.
Materials:
-
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride powder
-
High-purity DMSO
-
Sterile, amber, screw-cap microtubes
-
Calibrated analytical balance and pipettes
-
HPLC system with a C18 column and UV detector (optional, but recommended)
Procedure:
-
Preparation of Master Stock (e.g., 50 mM):
-
Allow the compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a precise amount of the powder (e.g., 5 mg).
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
-
-
Aliquoting and Storage:
-
Immediately dispense the master stock into single-use aliquots (e.g., 10 µL) in amber microtubes.
-
Store the aliquots at -80°C. One aliquot should be designated as the "T=0" reference.
-
-
Stability Assessment (Example: 4-week time point):
-
HPLC Method (Preferred):
-
Thaw the "T=0" aliquot and a "T=4 weeks" aliquot.
-
Dilute both samples to an appropriate concentration (e.g., 100 µM) in the mobile phase.
-
Inject equal volumes onto the HPLC system.
-
Analysis: Compare the chromatograms. Look for:
-
A decrease in the area of the main parent compound peak in the T=4 weeks sample.
-
The appearance of new peaks (degradation products) in the T=4 weeks sample. A loss of >10% of the parent peak area suggests significant degradation.[1]
-
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
Thaw and dilute both aliquots to a concentration that gives an absorbance reading in the linear range (e.g., 0.2-0.8 AU).
-
Perform a full wavelength scan (e.g., 200-400 nm).
-
Analysis: Compare the spectra. A significant change in the absorbance maximum (λmax) or a change in the overall shape of the spectrum can indicate degradation.
-
-
References
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. Available at: [Link]
-
Hycult Biotech. Troubleshooting Immunofluorescence. Available at: [Link]
-
ResearchGate. Accuracy and Precision Data from HPLC Assay of Benzimidazole Drugs. Available at: [Link]
-
MDPI (2014). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Available at: [Link]
-
Acta Poloniae Pharmaceutica (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]
-
Amzole. 2-Methyl Imidazole MSDS. Available at: [Link]
-
Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. Analytical Biochemistry, 48(1), 199–201. Available at: [Link]
-
MDPI (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]
-
Stella, V. J., & Rao, V. M. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical research, 10(2), 305–308. Available at: [Link]
-
PubChem. Benzimidazole. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
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- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. hycultbiotech.com [hycultbiotech.com]
How to prevent precipitation of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" in cell culture media
Technical Support Center: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Welcome to the technical support guide for working with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome challenges related to compound precipitation in cell culture media, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride precipitating when I add it to my cell culture media?
A1: This is the most common issue researchers face with this compound, and it is almost always related to a pH-driven solubility shift. Here's the underlying science:
-
Amine Salt Chemistry : The compound is supplied as a dihydrochloride salt. In this salt form, the amine groups on the benzimidazole core are protonated (positively charged), which makes the molecule highly soluble in acidic aqueous solutions.[1][2][3]
-
The pH of Cell Culture Media : Standard cell culture media is buffered to a physiological pH, typically between 7.2 and 7.4.[4]
-
Conversion to Free Base : When the acidic, highly soluble salt form is introduced into the neutral-to-slightly-basic media, the higher pH causes the amine groups to be deprotonated. This converts the compound to its neutral, "free base" form. The free base of this molecule is significantly less water-soluble than the dihydrochloride salt, causing it to precipitate out of the solution.[2][5]
Q2: What is the best solvent to use for my initial stock solution?
A2: For creating a concentrated primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7] It is a powerful organic solvent capable of dissolving the compound in its free base or salt form. However, it's critical to manage the final concentration of DMSO in your culture, as it can be toxic to cells at higher levels.[8][9][10]
Q3: What is a safe final concentration of DMSO for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though 0.1% is often recommended as a safer starting point, especially for sensitive or primary cell lines.[6][11] It is always best practice to run a vehicle control (media + DMSO at the final concentration) to ensure the solvent itself is not affecting your experimental results.[7]
Q4: Can I just heat the media to get the precipitate to redissolve?
A4: Heating the media is strongly discouraged. While it might temporarily force the compound back into solution, it can have several negative consequences:
-
Compound Degradation : Heat can degrade the 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
-
Media Component Breakdown : Essential and heat-labile components of the media, such as vitamins, amino acids, and growth factors (especially in serum), can be irreversibly damaged.[12]
-
Re-precipitation : The compound will likely precipitate again as the medium cools to the standard incubation temperature of 37°C.[13]
In-Depth Troubleshooting Guides
This section addresses specific precipitation scenarios with step-by-step solutions.
Scenario 1: Precipitate Forms Immediately Upon Adding Stock to Media
This is a classic sign of "shock" precipitation due to a rapid pH and polarity change. The highly concentrated DMSO stock is being diluted too quickly in the aqueous, buffered media.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Serum for Cell and Tissue Culture FAQs [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lifetein.com [lifetein.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Welcome to the technical support center for researchers utilizing 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential off-target effects that may be encountered during your experiments. As this is a novel compound with a currently uncharacterized specific target and off-target profile, this guide leverages established knowledge of the broader benzimidazole chemical class to inform a rational approach to identifying and mitigating unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride?
At present, there is no publicly available information identifying a specific primary biological target for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. The PubChem database entry for this compound primarily lists its chemical properties and hazard classifications, such as being a potential skin, eye, and respiratory irritant.[1] The absence of a defined target necessitates careful experimental design and a proactive approach to identifying its mechanism of action and potential off-target liabilities.
Q2: My cells are exhibiting a phenotype inconsistent with my hypothesis (e.g., unexpected cytotoxicity, cell cycle arrest at a different phase). Could this be due to off-target effects?
This is a critical question when working with any small molecule, particularly one with an uncharacterized target profile. The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets.[2][3] Therefore, an unexpected phenotype is a strong indicator of potential off-target activity. Members of the benzimidazole class have been reported to act as:
-
Kinase Inhibitors: Many benzimidazole derivatives are ATP-competitive inhibitors of various protein kinases, which could lead to a broad range of cellular effects.[4][5][6][7]
-
Microtubule-Targeting Agents: Some benzimidazoles are known to destabilize or, less commonly, stabilize microtubules, leading to mitotic arrest and apoptosis.[8][9][10][11]
-
Topoisomerase Inhibitors: These compounds can interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[2][12][13][14][15]
-
G-Quadruplex Stabilizers: Certain benzimidazoles can bind to and stabilize G-quadruplex structures in telomeres and oncogene promoters, affecting telomerase activity and gene expression.[16][17][18][19][20]
An unexpected phenotype should prompt a systematic investigation into these and other potential off-target classes.
Q3: I'm observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect. What could be the cause?
High cytotoxicity can be a result of either potent on-target effects that are detrimental to cell health or significant off-target toxicity. It is crucial to differentiate between these two possibilities. General cytotoxicity could be mediated by mechanisms unrelated to a specific signaling pathway, such as mitochondrial dysfunction or membrane disruption.[21][22][23][24][25] It is advisable to perform a dose-response curve for cytotoxicity in parallel with your functional assays to determine the therapeutic window of the compound.
Troubleshooting Experimental Inconsistencies
This section provides a structured approach to troubleshooting common issues that may arise from the use of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, with a focus on discerning on-target versus off-target effects.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results can stem from compound handling or experimental setup. Before investigating complex biological reasons, it's essential to rule out these common sources of error.
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your assay medium is not causing cellular stress (typically <0.5%). Visually inspect for any precipitation.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase, as these can significantly impact cellular responses to small molecules.
Issue 2: Observed Phenotype Does Not Correlate with Putative Target Pathway
If you have a hypothesized target for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, but the observed cellular phenotype does not align with the known biology of that target, it is a strong indication of off-target activity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Experimental Protocols for Off-Target Identification and Validation
The following protocols are designed to help you systematically investigate the potential off-target effects of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
Given that the benzimidazole scaffold is common in kinase inhibitors, assessing the compound's activity against a panel of kinases is a crucial first step.[4][5][6][7]
Objective: To identify potential kinase off-targets of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Methodology: A competitive binding assay using a "kinobeads" approach is recommended for broad profiling.[26][27]
Step-by-Step Protocol:
-
Prepare Cell Lysate: Culture a relevant cell line (e.g., HEK293, HeLa, or a cell line relevant to your research) and prepare a native cell lysate.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control.
-
Kinase Enrichment: Add kinobeads (sepharose beads with immobilized, non-selective kinase inhibitors) to the lysates. Kinases not bound by the test compound will bind to the beads.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent inhibition for each identified kinase by comparing the amount of kinase pulled down in the presence of the compound to the DMSO control. This will yield IC50 values for potential off-target kinases.[28][29]
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | 2,300 |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[30][31][32][33][34]
Objective: To validate the engagement of potential off-targets identified in the kinase screen within intact cells.
Methodology: This assay measures the change in the thermal stability of a protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride at a concentration where the off-target effect was observed, alongside a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific kinase of interest using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
Protocol 3: General Cytotoxicity and Safety Pharmacology Profiling
It is essential to assess the general toxicity and safety profile of the compound to understand if the observed phenotypes are due to specific off-target interactions or broader cytotoxic mechanisms.
A. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration at which 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride induces cell death.
-
Methodology: Use a standard cytotoxicity assay such as an MTT, XTT, or LDH release assay.[21][22][23][24][25] These assays measure metabolic activity or membrane integrity, respectively. Perform a dose-response experiment with a wide range of compound concentrations to determine the GI50 (concentration for 50% growth inhibition) or IC50.
B. hERG Channel Inhibition Assay
-
Objective: To assess the risk of cardiac toxicity, a common off-target effect of many small molecules.[35][36][37][38][39]
-
Methodology: Use an automated patch-clamp system to measure the effect of the compound on the hERG potassium channel current in a stable cell line (e.g., HEK293-hERG).
C. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.[40][41][42][43][44]
-
Methodology: Incubate the compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Measure the formation of the substrate's metabolite via LC-MS/MS to determine the IC50 for each CYP enzyme.
Conclusion
References
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New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. (2013). Acta Poloniae Pharmaceutica. [Link]
-
Stabilization and Structural Alteration of the G-Quadruplex DNA Made from the Human Telomeric Repeat Mediated by Tröger's Base Based Novel Benzimidazole Derivatives. (2012). Journal of Medicinal Chemistry. [Link]
-
Benzimidazole derivatives as topoisomerase inhibitors. (2021). ResearchGate. [Link]
-
Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy. (2023). American Chemical Society. [Link]
-
Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2021). PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). PubMed Central. [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). National Center for Biotechnology Information. [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. (2012). PubMed. [Link]
-
Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. (2024). Taylor & Francis Online. [Link]
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Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. (2024). PubMed Central. [Link]
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Benzimidazole derivatives used as microtubule inhibitors. (2021). ResearchGate. [Link]
-
Not all benzimidazole derivatives are microtubule destabilizing agents. (2023). PubMed. [Link]
-
Stabilization and Structural Alteration of the G-quadruplex DNA Made From the Human Telomeric Repeat Mediated by Tröger's Base Based Novel Benzimidazole Derivatives. (2012). PubMed. [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science. [Link]
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed. [Link]
-
Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. (2024). PubMed. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]
-
Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. (2017). ResearchGate. [Link]
-
Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. [Link]
-
hERG Assay. (2015). SlideShare. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]
-
2-Methyl-1H-benzoimidazol-5-ylamine. (n.d.). PubChem. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2022). PubMed Central. [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors. (2014). ResearchGate. [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
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Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011). PubMed. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). Food and Drug Administration. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (2016). Semantic Scholar. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2016). ACS Publications. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2019). PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). PubMed Central. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
Principle of the cellular thermal shift assay (CETSA). (2023). ResearchGate. [Link]
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- 44. enamine.net [enamine.net]
Technical Support Center: Addressing Batch-to-Batch Variability of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Welcome to the technical support center for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet challenging issue of batch-to-batch variability with this critical chemical intermediate. As a seasoned application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to diagnose issues, validate new batches, and ensure the consistency and integrity of your experimental results.
Part 1: Understanding the Compound: 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
Core Chemical Attributes
Before delving into troubleshooting, a firm grasp of the compound's fundamental properties is essential.
| Property | Value | Source |
| CAS Number | 1571-93-3 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Typically a solid | [1] |
| Storage | Recommended at 2-8°C, under inert gas | [NA] |
| Key Structural Features | Benzimidazole core, methyl group at C2, amine group at C5, dihydrochloride salt | [1] |
The Role in Research and Development
2-Methyl-1H-benzo[d]imidazol-5-amine is a valued building block in medicinal chemistry. The benzimidazole scaffold is a "privileged structure" known to interact with a wide range of biological targets. This compound serves as a key intermediate in the synthesis of biologically active molecules with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents. [NA] Given its role as a foundational piece in multi-step syntheses, any variability in its quality can have a cascading effect on downstream reactions and the final product's purity and yield.[2]
A Plausible Synthetic Pathway and Potential Impurities
A common and efficient method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 2-Methyl-1H-benzo[d]imidazol-5-amine, a plausible route starts with the reduction of 2,4-dinitroaniline to 1,2,4-triaminobenzene, followed by cyclization with acetic acid. The final step involves the formation of the dihydrochloride salt.
This synthetic route highlights several potential sources of batch-to-batch variability:
-
Impurity A (Unreacted Starting Material): Incomplete cyclization can lead to residual 1,2,4-triaminobenzene in the final product.
-
Impurity B (Partially Reduced Intermediates): If the initial reduction of 2,4-dinitroaniline is incomplete, species like 4-amino-3-nitroaniline may carry through and potentially form undesired benzimidazole derivatives.
-
Impurity C (Side-Reaction Products): Over-acetylation on the 5-amino group is a possibility under certain conditions.
-
Impurity D (Process-Related Impurities): Residual catalysts (e.g., Palladium) or solvents used during synthesis and purification can be present in the final product.
Part 2: Troubleshooting Guide for Batch-to-Batch Variability
This section addresses common issues encountered by researchers when working with different batches of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Inconsistent Reaction Yields or Kinetics
"My downstream reaction, which uses the 5-amino group, has a significantly lower yield and slower kinetics with a new batch. What should I investigate?"
-
Root Cause Analysis:
-
Lower Purity: The most likely cause is a lower molar content of the active compound in the new batch. This means you are adding less of the desired reactant than calculated by weight.
-
Presence of Inhibitory Impurities: Certain impurities, such as residual catalysts or acidic/basic species, could be interfering with your reaction mechanism. For instance, residual acid could protonate your catalyst or other reagents, rendering them inactive.
-
Incorrect Salt Form/Stoichiometry: While specified as the dihydrochloride, an incorrect salt stoichiometry (e.g., a mix of mono- and dihydrochloride) would alter the molecular weight and, consequently, the molar amount you are adding.
-
-
Recommended Analytical Workflow:
Step 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment This is the most critical first step to quantify the main component and detect organic impurities.
Protocol: HPLC Purity Analysis
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject both the old (good) and new (problematic) batches. Compare the peak area percentage of the main peak and the impurity profiles.
Step 2: Quantitative NMR (qNMR) If you have access to a suitable internal standard, qNMR can provide a highly accurate measure of the absolute purity (potency) of the batch, independent of the response factor issues that can affect HPLC.
-
-
Data Interpretation Guide:
| Observation in New Batch | Potential Cause |
| Main peak area % is <98% (or lower than the "good" batch). | Lower overall purity. |
| Multiple new impurity peaks are observed. | Poor purification during synthesis. |
| The main peak is broad or shows tailing. | Potential co-elution with an impurity or issues with the compound's stability on the column. |
Unexpected Side Products
"I am observing an unknown peak in my LC-MS analysis of the crude reaction mixture that wasn't present with the previous batch. What could it be?"
-
Root Cause Analysis:
-
Reactive Impurities: An impurity in the starting material batch could be participating in your downstream reaction, leading to a new, unexpected derivative. For example, if Impurity B (4-amino-3-nitroaniline) were present, it might react to form a nitro-containing version of your desired product.
-
Structural Isomers: It's possible for isomers (e.g., 2-Methyl-1H-benzo[d]imidazol-4 -amine) to be present if the starting materials were not regiochemically pure. These isomers would likely have similar reactivity but produce a different final product.
-
-
Recommended Analytical Workflow:
Step 1: Characterize the Starting Material by LC-MS Before running your reaction, analyze the new batch of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride by LC-MS to identify any pre-existing impurities.
Protocol: LC-MS Analysis
-
System: HPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Method: Use the same HPLC method as described in 2.1.
-
MS Settings: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range that includes the expected compound (m/z ~148 for the free base) and potential impurities.
-
Analysis: Look for masses corresponding to the potential impurities predicted in Figure 1.
Step 2: Isolate and Characterize the Unknown Product If the unknown peak is significant, consider preparative HPLC or column chromatography to isolate it for structural elucidation by NMR.
-
-
Data Interpretation Guide:
| Mass Observed (m/z) in New Batch | Possible Identity (Free Base) |
| ~123 | Unreacted 1,2,4-triaminobenzene |
| ~178 | A nitro-containing benzimidazole derivative |
| ~148 (but at a different RT) | A structural isomer |
Poor Solubility or Altered Physical Appearance
"The new batch is a different color (e.g., tan instead of off-white) and is much harder to dissolve in my reaction solvent. What does this indicate?"
-
Root Cause Analysis:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and dissolution rate. This can be influenced by the final crystallization and drying steps of the synthesis.
-
Inorganic Impurities or Different Salt Form: The presence of inorganic salts (from buffers or side reactions) can alter the physical appearance and solubility. An incorrect hydrochloride stoichiometry can also affect solubility.
-
Hygroscopicity and Water Content: The dihydrochloride salt is likely hygroscopic. Different batches may have absorbed varying amounts of water, affecting their physical state and effective concentration.
-
-
Recommended Analytical Workflow:
Step 1: Karl Fischer Titration This is the standard method for accurately determining water content.
Step 2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) These thermal analysis techniques can reveal information about residual solvents, water content, and polymorphism by showing different thermal events (melting points, decomposition temperatures) for different batches.
Step 3: Powder X-Ray Diffraction (PXRD) PXRD is the definitive technique for identifying different polymorphic forms. If you observe different PXRD patterns between a "good" and a "bad" batch, polymorphism is a likely cause of your issues.
-
Data Interpretation Guide:
| Observation in New Batch | Potential Cause |
| Higher water content by Karl Fischer. | Inadequate drying; hygroscopicity. |
| Different melting point in DSC. | Polymorphism or significant impurity. |
| Different diffraction pattern in PXRD. | Different crystalline form (polymorph). |
Part 3: Proactive Quality Control and Batch Validation Workflow
To prevent batch-to-batch variability from impacting your research, a proactive QC workflow is essential.
Recommended Incoming Quality Control (QC) Tests
When you receive a new batch, consider it unvalidated until you have confirmed its key attributes. Compare the results to your trusted reference lot or the supplier's Certificate of Analysis (CoA).
| Test | Specification (Typical) | Purpose |
| Appearance | White to off-white solid | Visual check for gross contamination or degradation. |
| Identity (¹H NMR) | Conforms to structure | Confirms the chemical structure is correct. |
| Purity (HPLC) | ≥ 98.0% (area %) | Quantifies the main component and detects organic impurities. |
| Water Content (Karl Fischer) | ≤ 1.0% | Ensures accurate weighing and prevents water-sensitive reactions. |
| Residual Solvents (GC-HS) | Per ICH Q3C limits | Ensures no reactive or inhibitory solvents are present. |
| Solubility | Soluble in specified solvent at a set concentration | Functional test to ensure suitability for your specific application. |
Step-by-Step Protocol for Comparative Batch Analysis using HPLC
This protocol allows for a direct, head-to-head comparison of a new batch against a previously validated, high-performing "golden" batch.
-
Prepare Stock Solutions: Accurately prepare stock solutions of both the new batch and your reference batch at the same concentration (e.g., 1.0 mg/mL) in a suitable solvent.
-
Create Working Solutions: Dilute both stock solutions to the working concentration for your HPLC method (e.g., 0.5 mg/mL).
-
System Suitability: Before running your samples, inject a standard to ensure the HPLC system is performing correctly (check retention time, peak shape, and efficiency).
-
Inject Samples: Inject the reference batch and the new batch multiple times (e.g., n=3) to ensure reproducibility.
-
Data Analysis:
-
Overlay the Chromatograms: A visual overlay is the fastest way to spot differences.
-
Compare Retention Times: The retention time of the main peak should be consistent (typically within ±2%).
-
Compare Purity: Calculate the area percent of the main peak for both batches.
-
Compare Impurity Profiles: Note the number, retention times, and area percentages of all impurity peaks. The profiles should be qualitatively and quantitatively similar.
-
Batch Acceptance Workflow
Part 4: Frequently Asked Questions (FAQs)
-
4.1. Storage and Handling:
-
Q: What are the optimal storage conditions for this compound to ensure long-term stability?
-
A: Based on the nature of aromatic amines and hydrochloride salts, storage in a tightly sealed container at 2-8°C, protected from light and moisture, is recommended. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
-
4.2. Stability in Solution:
-
Q: How stable is this compound in common organic solvents?
-
A: While specific data is limited, benzimidazole derivatives can be susceptible to degradation in solution, especially when exposed to light (photodegradation) or reactive solvents.[2] It is best practice to prepare solutions fresh for each experiment. If you must store solutions, keep them refrigerated, protected from light, and for the shortest duration possible. Perform a preliminary stability study by analyzing a solution via HPLC over 24-48 hours to check for the appearance of degradation products.
-
-
4.3. Interpreting the Certificate of Analysis (CoA):
-
Q: What are the most critical parameters to check on the supplier's CoA?
-
A: Beyond the compound's identity, pay close attention to:
-
Purity (by HPLC): This is the most important value. A purity of <98% should be scrutinized.
-
Water Content: High water content will affect your weighing accuracy.
-
Date of Analysis: An old CoA may not reflect the current state of the material, especially if it is hygroscopic or has been stored improperly.
-
-
Part 5: References
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from
-
Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
Fluorochem. (n.d.). 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride. Retrieved from
-
Singh, B., & Sharma, D. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 57. Retrieved from [Link]
-
Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2133-2144. Retrieved from
-
Patil, S., et al. (2015). Identification, synthesis and characterization of impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride Against Established Agents
In the landscape of cellular signaling and drug discovery, protein kinases stand out as pivotal regulators and therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. This guide provides an in-depth comparison of a novel benzimidazole derivative, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, with two well-characterized kinase inhibitors: the selective EGFR inhibitor Gefitinib and the broad-spectrum inhibitor Staurosporine .
Through a detailed examination of their mechanisms, and by providing robust experimental protocols, this document serves as a technical resource for researchers and drug development professionals. The data presented for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is hypothetical, based on the known activities of similar benzimidazole scaffolds, to illustrate a comparative framework.
Introduction to Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of drug targets.[2]
Kinase inhibitors are broadly classified based on their binding mode and selectivity. Type I inhibitors bind to the active, "DFG-in" conformation of the kinase, competing directly with ATP.[3] Type II inhibitors bind to the inactive, "DFG-out" conformation.[3] The selectivity of an inhibitor for its target kinase(s) is a critical determinant of its therapeutic efficacy and side-effect profile.[4][5]
Compound Profiles
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (Hypothetical Profile)
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing potent kinase inhibitory activity.[6][7][8][9] For the purpose of this guide, we will consider 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride as a novel, ATP-competitive inhibitor with potential activity against receptor tyrosine kinases. Its small size and chemical features suggest it may interact with the hinge region of the kinase ATP-binding pocket.
Gefitinib
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] It functions by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[11][12] Gefitinib is particularly effective in cancers with activating mutations in the EGFR gene.[10]
Staurosporine
Staurosporine is a natural product that acts as a potent, but non-selective, kinase inhibitor.[13] It binds to the ATP-binding site of a wide range of kinases with high affinity, leading to broad inhibition of cellular signaling and induction of apoptosis.[14][15] Due to its lack of selectivity, staurosporine is primarily used as a research tool.
Comparative Experimental Analysis
To objectively compare the performance of these three inhibitors, a series of standardized in vitro and cell-based assays are essential. The following protocols are designed to be self-validating and provide a clear basis for comparison.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[16]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro radiometric kinase assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified recombinant kinase (e.g., EGFR) and its corresponding substrate in an appropriate kinase reaction buffer. The enzyme concentration should be optimized to ensure the reaction is in the linear range.[17]
-
Inhibitor Preparation: Prepare a 10-point serial dilution of each inhibitor (2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, Gefitinib, Staurosporine) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the substrate to each well. Then, add the serially diluted inhibitors. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The ATP concentration should be at the Kₘ for the specific kinase to allow for accurate IC₅₀ determination.[4]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Detection and Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the amount of ³²P incorporated into the substrate using a phosphorimager. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay for Inhibition of Kinase Signaling
This assay measures the effect of the inhibitors on a specific signaling pathway within a cellular context. For this comparison, we will assess the inhibition of EGFR phosphorylation in a cancer cell line that overexpresses EGFR (e.g., A549).
Experimental Workflow: Western Blot for Phospho-EGFR
Caption: Workflow for assessing cellular kinase inhibition via Western blot.
Step-by-Step Protocol:
-
Cell Culture: Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-16 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of each inhibitor for 2 hours.
-
EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL of EGF for 10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal. Determine the IC₅₀ for the inhibition of EGFR phosphorylation in a cellular context.
Quantitative Data Summary
The following tables present hypothetical data for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride alongside representative data for Gefitinib and Staurosporine.
Table 1: In Vitro Kinase Inhibition (IC₅₀ values in nM)
| Kinase Target | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (Hypothetical) | Gefitinib | Staurosporine |
| EGFR | 50 | 25 | 5 |
| VEGFR2 | 250 | >10,000 | 10 |
| PDGFRβ | 400 | >10,000 | 8 |
| CDK2 | >10,000 | >10,000 | 3 |
| PKA | >10,000 | >10,000 | 7 |
Table 2: Cell-Based Inhibition of EGFR Phosphorylation (IC₅₀ values in nM)
| Cell Line | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (Hypothetical) | Gefitinib | Staurosporine |
| A549 (EGFR wild-type) | 200 | 150 | 20 |
Interpretation of Results and Comparative Analysis
The hypothetical data suggests that 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a potent inhibitor of EGFR, though less so than Gefitinib and Staurosporine in a purified enzyme assay. Importantly, it shows a degree of selectivity for EGFR over other kinases like VEGFR2 and PDGFRβ, but is less selective than Gefitinib. As expected, Staurosporine demonstrates potent, broad-spectrum activity across all tested kinases.
In the cell-based assay, the IC₅₀ values are generally higher than in the in vitro assays, which can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and off-target effects. The trend in potency among the three compounds is maintained, with Staurosporine being the most potent, followed by Gefitinib and then the hypothetical benzimidazole derivative.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by the compounds discussed.
Caption: EGFR signaling pathway and points of kinase inhibition.
Conclusion
This guide provides a framework for the comparative analysis of kinase inhibitors, using 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride as a hypothetical example alongside the established inhibitors Gefitinib and Staurosporine. The provided experimental protocols offer a robust methodology for determining key performance metrics such as potency and selectivity.
The hypothetical data illustrates that while 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride could be a promising EGFR inhibitor, further optimization would likely be required to enhance its potency and selectivity to match or exceed that of clinically approved drugs like Gefitinib. The broad-spectrum activity of Staurosporine highlights the importance of selectivity profiling in drug development to minimize off-target effects.[18][19]
By applying these principles and methodologies, researchers can effectively characterize novel kinase inhibitors and make informed decisions in the drug discovery and development process.
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib? [Link]
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Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887. [Link]
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Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9153-9171. [Link]
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Gardner, L. B., et al. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PeerJ, 3, e1279. [Link]
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Bantscheff, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Wu, P., et al. (2016). A comprehensive review of protein kinase inhibitors for cancer therapy. Oncotarget, 7(13), 17353-17377. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Chae, H. J., et al. (2004). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 24(5A), 2877-2883. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]
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Belmokhtar, C. A., et al. (2001). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G989-G999. [Link]
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Nawrocka, J., et al. (2018). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 23(11), 2949. [Link]
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Wilson, C. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976. [Link]
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Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. [Link]
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ResearchGate. (2020). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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FDA. Drug Development and Drug Interactions. [Link]
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Zhang, X., et al. (2018). Staurosporine targets the Hippo pathway to inhibit cell growth. Carcinogenesis, 39(8), 1064-1073. [Link]
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ResearchGate. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
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Jiang, L., et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Oncology Letters, 11(5), 3137-3140. [Link]
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Taylor & Francis. Gefitinib – Knowledge and References. [Link]
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ResearchGate. (2019). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. [Link]
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Bautista-Aguilera, Ó. M., et al. (2021). (1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Zhang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 62, 116728. [Link]
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Held, A. M., et al. (2022). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 13(17), 2608-2624. [Link]
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Taha, M. O., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(7), 8355-8367. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9153-9171. [Link]
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Comparative analysis of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" and known topoisomerase inhibitors
For drug development professionals and researchers in oncology, the identification of novel small molecules that modulate critical cellular processes is a primary objective. Topoisomerase enzymes, essential for resolving DNA topological challenges during replication and transcription, represent a validated and highly valuable target for anticancer therapies.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of a putative topoisomerase inhibitor, "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," against well-established topoisomerase inhibitors. While this specific benzimidazole derivative is noted as an intermediate in the synthesis of biologically active molecules, its potential interaction with topoisomerases warrants a thorough investigation, especially given that other novel 1H-benzo[d]imidazole derivatives have been explored as potential topoisomerase I inhibitors.[4][5][6]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation. We will delve into the mechanisms of action of known inhibitors, provide detailed experimental workflows for biochemical and cell-based assays, and present a logical structure for data interpretation and comparison.
Part 1: Understanding the Landscape of Topoisomerase Inhibition
DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA.[7] They are broadly classified into two types: Type I topoisomerases, which introduce transient single-strand breaks, and Type II topoisomerases that create temporary double-strand breaks.[1][2][8] Both are critical for cell proliferation, making them prime targets for anticancer drugs.[3]
Topoisomerase inhibitors are generally categorized as either catalytic inhibitors or poisons . Catalytic inhibitors interfere with the enzyme's function without stabilizing the DNA-enzyme complex, while topoisomerase poisons trap the enzyme-DNA covalent intermediate, known as the cleavable complex.[1][2][9] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death, particularly in rapidly dividing cancer cells.[3][10][11]
The Archetypal Topoisomerase I Inhibitor: Camptothecin
Camptothecin and its derivatives, such as topotecan and irinotecan, are the only clinically approved topoisomerase I (Top1) inhibitors.[12][13] Their mechanism of action is a classic example of topoisomerase poisoning.
-
Mechanism: Camptothecin binds to the covalent Top1-DNA complex, stabilizing it and preventing the enzyme from re-ligating the single-strand break.[14][][16] This trapped complex becomes a cytotoxic lesion when it collides with the replication fork during the S-phase of the cell cycle, converting the single-strand break into a lethal double-strand break.[14][17]
The Established Topoisomerase II Inhibitors: Etoposide and Doxorubicin
Etoposide and Doxorubicin are widely used chemotherapeutic agents that target topoisomerase II (Top2).[9][18]
-
Etoposide: A derivative of podophyllotoxin, etoposide is a non-intercalating Top2 poison.[9][19] It forms a ternary complex with Top2 and DNA, stabilizing the cleavable complex and preventing the re-ligation of the double-strand breaks.[7][11][20] This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[11]
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action, but its primary anticancer effect is attributed to Top2 poisoning.[21] Doxorubicin intercalates into the DNA and stabilizes the Top2-DNA cleavable complex, inhibiting the re-ligation step. It has also been shown to inhibit topoisomerase I at higher concentrations.[22]
Part 2: Experimental Framework for Comparative Analysis
To evaluate "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" as a potential topoisomerase inhibitor, a series of well-defined experiments must be conducted in parallel with known inhibitors. This allows for a direct comparison of potency and mechanism.
Biochemical Assays: Direct Evaluation of Enzyme Inhibition
These in vitro assays directly measure the effect of a compound on the enzymatic activity of purified topoisomerase I and II.
This assay is the foundational experiment to determine if a compound inhibits Top1 activity. It relies on the principle that Top1 relaxes supercoiled plasmid DNA.[23][24]
Principle: Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. In the presence of Top1, the supercoiled plasmid is converted to its relaxed form. An effective Top1 inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band on the gel.
Detailed Protocol:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
-
200-500 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Varying concentrations of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" or a known inhibitor (e.g., Camptothecin) dissolved in an appropriate solvent (e.g., DMSO). Include a solvent-only control.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 unit of purified human topoisomerase I enzyme (1 µL) to each reaction tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[25]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x stop buffer/loading dye (containing SDS and EDTA to denature the enzyme and chelate metal ions).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.[26]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative, destain with water, and visualize the DNA bands under UV transillumination.[25][26]
Data Interpretation:
-
No Enzyme Control: Should show only the fast-migrating supercoiled DNA band.
-
Enzyme Only Control: Should show predominantly the slow-migrating relaxed DNA band.
-
Inhibitor Samples: Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the relaxed DNA band and a corresponding increase in the supercoiled DNA band.
This assay is analogous to the relaxation assay but assesses the activity of Top2.
Principle: Topoisomerase II can decatenate, or unlink, catenated kinetoplast DNA (kDNA), a network of interlocked DNA circles. Decatenated kDNA migrates into an agarose gel, while the catenated network remains in the well. An inhibitor will prevent this decatenation.
Detailed Protocol:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).
-
10 mM ATP.
-
200 ng of kDNA.
-
Varying concentrations of the test compound or a known inhibitor (e.g., Etoposide).
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1-2 units of purified human topoisomerase II enzyme (1 µL) to each reaction tube.
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain and visualize as described for the Top1 relaxation assay.
Data Interpretation:
-
No Enzyme Control: kDNA remains in the well.
-
Enzyme Only Control: Decatenated kDNA (monomeric circles) migrates into the gel.
-
Inhibitor Samples: An effective inhibitor will prevent decatenation, causing the kDNA to remain in the well in a dose-dependent manner.
This assay specifically determines if a compound acts as a topoisomerase poison by stabilizing the cleavable complex.[27][28][29]
Principle: Topoisomerase poisons trap the covalent enzyme-DNA intermediate. When the reaction is stopped with a strong denaturant like SDS, the enzyme remains covalently attached to the DNA at the break site. This can be visualized as an increase in nicked (for Top1) or linear (for Top2) DNA from a supercoiled plasmid substrate.
Detailed Protocol:
-
Reaction Setup: Follow the same reaction setup as the relaxation (for Top1) or decatenation (for Top2) assays, using supercoiled plasmid DNA as the substrate for both.
-
Enzyme Addition and Incubation: Add the respective topoisomerase and incubate at 37°C for 30 minutes.
-
Reaction Termination and Protein Removal:
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain and visualize the DNA.
Data Interpretation:
-
Enzyme Only Control: Should show primarily relaxed DNA with minimal nicked or linear forms.
-
Inhibitor Samples: A topoisomerase poison will show a dose-dependent increase in the amount of nicked circular DNA (Top1) or linear DNA (Top2). Catalytic inhibitors will not show this increase.
Cell-Based Assays: Assessing Cytotoxicity
Biochemical assays confirm a direct interaction with the enzyme, but cell-based assays are crucial to determine if this interaction translates to cytotoxicity in a biological context.[31][32]
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[33][34]
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or the WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, HCT116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" and known inhibitors (Camptothecin, Etoposide, Doxorubicin). Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[35]
Data Interpretation: A lower IC₅₀ value indicates greater cytotoxic potency. Comparing the IC₅₀ of the novel compound to established inhibitors provides a direct measure of its relative efficacy.
Part 3: Data Visualization and Comparative Summary
Clear and concise data presentation is paramount for comparative analysis.
Summary of Expected Outcomes and Comparative Data
| Parameter | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | Camptothecin (Top1 Inhibitor) | Etoposide (Top2 Inhibitor) | Doxorubicin (Top2 Inhibitor) |
| Top1 Relaxation Assay | To be determined | Inhibition (prevents relaxation) | No significant inhibition | Possible weak inhibition |
| Top2 Decatenation Assay | To be determined | No inhibition | Inhibition (prevents decatenation) | Inhibition (prevents decatenation) |
| DNA Cleavage Assay | To be determined (increase in nicked/linear DNA indicates a "poison") | Increase in nicked DNA | Increase in linear DNA | Increase in linear DNA |
| Cytotoxicity (IC₅₀) | To be determined | Potent (nM to low µM range) | Potent (µM range) | Potent (nM to low µM range) |
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Mechanisms of Topoisomerase I and II Poisons.
Caption: Workflow for characterizing a novel topoisomerase inhibitor.
Conclusion
This guide provides a rigorous, step-by-step framework for the initial characterization and comparative analysis of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" or any novel compound with suspected topoisomerase inhibitory activity. By systematically comparing its effects against well-characterized drugs like camptothecin, etoposide, and doxorubicin, researchers can determine its potency, selectivity (Top1 vs. Top2), and mechanism of action (poison vs. catalytic inhibitor). This structured approach, grounded in established methodologies, ensures the generation of reliable and interpretable data, which is the cornerstone of successful drug discovery and development.
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Validating the Anticancer Potential of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated anticancer candidate is both intricate and demanding. This guide provides an in-depth, technical framework for validating the anticancer activity of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," a member of the promising benzimidazole class of heterocyclic compounds.[1][2][3] This document is structured to offer not just protocols, but the underlying scientific rationale, ensuring a robust and self-validating experimental approach. We will objectively compare its potential performance with established anticancer agents, Doxorubicin and Cisplatin, supported by illustrative experimental data.
The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleotides, allowing it to interact with various biological targets.[1][2] Numerous derivatives have demonstrated potent anticancer activities through mechanisms such as inhibition of topoisomerase I, induction of cell cycle arrest, and apoptosis.[2][4][5][6][7][8] This guide will delineate the experimental pathway to ascertain if "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" shares this therapeutic promise.
Section 1: Foundational Analysis of Anticancer Activity: Cell Viability Assays
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. Cell viability assays are fundamental to this process, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.[9]
The Principle of Tetrazolium-Based Assays
A widely accepted method for assessing cell viability is the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product.[10] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the number of living cells.[10]
Comparative Cytotoxicity Profile
To establish a benchmark for the anticancer potential of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," its cytotoxic activity should be compared against well-characterized chemotherapeutic agents across a panel of human cancer cell lines representing different tumor types. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HepG2: A human liver carcinoma cell line.
Table 1: Illustrative Comparative IC50 Values (µM) for Anticancer Compounds
| Compound | MCF-7 | A549 | HeLa | HepG2 |
| 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (Hypothetical) | 5.8 | 8.2 | 7.5 | 10.1 |
| Doxorubicin | ~0.8 - 2.5[11][12][13] | > 20[13] | ~0.34 - 2.9[13] | ~12.2[13] |
| Cisplatin | ~5 - 20 | ~6.14 - 16.48[14][15] | ~1 - 10 | ~4.49 - 4.94[16] |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[17][18] The values for "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" are hypothetical for illustrative purposes, based on reported activities of other benzimidazole derivatives.[4][6][19]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Cancer cell lines (MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
"2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride"
-
Doxorubicin and Cisplatin (as positive controls)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," Doxorubicin, and Cisplatin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
A potent anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells. Investigating the induction of apoptosis and its effect on the cell cycle provides deeper insights into the compound's mechanism of action.
Detecting Apoptosis: The Annexin V-FITC/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated with a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Analyzing Cell Cycle Progression
Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle.[16] Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing.[7] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle.[11][14]
Experimental Workflows and Data Interpretation
The following diagrams illustrate the experimental workflows for apoptosis and cell cycle analysis.
Caption: Workflow for Apoptosis Detection using Annexin V-FITC/PI Assay.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Table 2: Hypothetical Apoptosis Induction by Test Compounds in MCF-7 Cells (24h Treatment)
| Compound (Concentration) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (5 µM) | 65.4 | 18.7 | 12.3 | 3.6 |
| Doxorubicin (1 µM) | 45.8 | 25.3 | 20.1 | 8.8 |
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells after Treatment (24h)
| Compound (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride (8 µM) | 25.1 | 20.5 | 54.4 |
| Cisplatin (10 µM) | 30.2 | 15.8 | 54.0 |
Note: The data in Tables 2 and 3 are hypothetical, designed to illustrate the potential effects of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" based on the known mechanisms of other benzimidazole derivatives, which often induce apoptosis and G2/M cell cycle arrest.[4][5][7][8]
Section 3: The Broader Context and Future Directions
The validation of a novel anticancer compound is a multi-faceted process. The in vitro assays described in this guide provide a critical foundation for understanding the cytotoxic and mechanistic properties of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride." Positive results from these initial screens, such as potent cytotoxicity against a range of cancer cell lines and evidence of apoptosis induction and cell cycle arrest, would warrant further investigation.
Subsequent studies should aim to identify the specific molecular targets of the compound. For instance, many benzimidazole derivatives are known to target tubulin or topoisomerase enzymes.[4][5][19] Investigating these potential interactions through in vitro enzyme assays and in silico molecular docking studies would provide a more complete picture of its mechanism of action.
Ultimately, promising in vitro data must be validated in preclinical in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism system.[9]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the anticancer activity of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride." By employing a systematic workflow of cell viability, apoptosis, and cell cycle analysis, and by comparing its performance against established anticancer drugs, researchers can build a strong, evidence-based case for its therapeutic potential. The provided protocols and illustrative data serve as a blueprint for conducting these critical early-stage investigations in the quest for novel and effective cancer therapies.
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. [Link]
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Li, Y., Wang, Y., Zhang, J., Li, Y., & Li, J. (2018). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. Molecules, 23(10), 2645. [Link]
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Wagh, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. -D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]
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Al-Ostath, A., Alam, M. S., Ganaie, M. A., Hamid, H., & Al-Agamy, M. H. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]
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Wang, Y., Li, J., Zhang, Y., Wang, Y., & Chen, P. (2025). A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway. European Journal of Pharmacology, 1005, 178069. [Link]
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The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Novel Benzimidazole Derivatives Versus Standard-of-Care Drugs
In the relentless pursuit of more effective and targeted cancer therapies, the scientific community continuously explores novel chemical scaffolds with the potential to overcome the limitations of current treatments. One such scaffold generating significant interest is the benzimidazole ring system. This guide provides an in-depth technical comparison of the preclinical efficacy of derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride against established standard-of-care chemotherapeutic agents. By examining in vitro cytotoxicity data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this chemical class and the methodologies used for its evaluation.
Introduction: The Promise of the Benzimidazole Scaffold
2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules. The benzimidazole core, being a structural isostere of naturally occurring purines, allows these compounds to interact with various biological targets, including enzymes and nucleic acids, making them a fertile ground for anticancer drug discovery. This guide focuses on the cytotoxic potential of specific derivatives synthesized from this precursor and places their performance in the context of widely used chemotherapies for melanoma, non-small cell lung cancer, and small cell lung cancer.
Comparative Efficacy Analysis: Novel Benzimidazoles vs. Standard Chemotherapy
A pivotal study by El-Naem et al. explored the anticancer potential of a series of compounds synthesized from 5-amino-2-methylbenzimidazole. Among the synthesized molecules, two derivatives, a dimethylpyrazolyl derivative (Compound 7) and a dimethyloxazolyl derivative (Compound 9), were identified as the most potent cytotoxic agents against a panel of 60 human cancer cell lines.
To contextualize the efficacy of these novel compounds, their in vitro cytotoxic activities (IC50 values) are compared with those of standard-of-care drugs: Dacarbazine (for melanoma), Paclitaxel (for non-small cell lung cancer), and Etoposide (for small cell lung cancer). The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Data Presentation
The following tables summarize the available IC50 data for the novel benzimidazole derivatives and the standard-of-care drugs against representative cancer cell lines. It is important to note that direct head-to-head comparisons are most accurate when conducted in the same study under identical experimental conditions. The data presented here is compiled from various sources and serves as a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Benzimidazole Derivatives
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Compound 7 (Dimethylpyrazolyl derivative) | Leukemia | CCRF-CEM | < 0.1 |
| Leukemia | HL-60(TB) | < 0.1 | |
| Non-Small Cell Lung | NCI-H522 | < 0.1 | |
| Colon Cancer | HCT-116 | < 0.1 | |
| CNS Cancer | SNB-75 | < 0.1 | |
| Melanoma | SK-MEL-28 | 0.12 | |
| Ovarian Cancer | OVCAR-3 | < 0.1 | |
| Renal Cancer | 786-0 | 0.11 | |
| Prostate Cancer | PC-3 | < 0.1 | |
| Breast Cancer | MCF7 | < 0.1 | |
| Compound 9 (Dimethyloxazolyl derivative) | Leukemia | CCRF-CEM | < 0.1 |
| Leukemia | HL-60(TB) | < 0.1 | |
| Non-Small Cell Lung | NCI-H522 | < 0.1 | |
| Colon Cancer | HCT-116 | < 0.1 | |
| CNS Cancer | SNB-75 | < 0.1 | |
| Melanoma | SK-MEL-28 | 0.15 | |
| Ovarian Cancer | OVCAR-3 | < 0.1 | |
| Renal Cancer | 786-0 | 0.13 | |
| Prostate Cancer | PC-3 | < 0.1 | |
| Breast Cancer | MCF7 | < 0.1 |
Source: Data extrapolated from the findings of El-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. The original study screened against 60 cell lines; representative lines are shown here.
Table 2: In Vitro Cytotoxicity (IC50) of Standard-of-Care Drugs
| Drug | Cancer Type | Cell Line | IC50 (µM) |
| Dacarbazine | Melanoma | SK-MEL-28 | 10 - 100 |
| Melanoma | M14 | ~100 | |
| Paclitaxel | Non-Small Cell Lung | NCI-H522 | 0.01 - 0.1 |
| Non-Small Cell Lung | A549 | 0.005 - 0.05 | |
| Etoposide | Small Cell Lung | NCI-H446 | 0.1 - 1.0 |
| Small Cell Lung | DMS 114 | 0.5 - 5.0 |
Source: Data compiled from various publicly available NCI-60 database results and related publications. IC50 values for standard drugs can vary significantly between studies and experimental conditions.
Causality Behind Experimental Choices
The selection of the NCI-60 cell line panel for screening is a strategic choice rooted in its diversity. This panel represents a broad spectrum of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Screening against this panel provides a comprehensive initial assessment of a compound's anticancer activity and can reveal patterns of selectivity.
The use of a standardized cytotoxicity assay, such as the Sulforhodamine B (SRB) assay employed by the NCI, ensures reproducibility and allows for the comparison of data across a vast number of compounds. The choice of standard-of-care drugs for comparison is based on their established clinical use in the corresponding cancer types, providing a relevant benchmark for the performance of novel agents.
Experimental Protocols
To ensure scientific integrity, the following is a detailed, self-validating protocol for a typical in vitro cytotoxicity assay used in anticancer drug screening.
Protocol: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
1. Cell Culture and Plating:
- Maintain the desired human cancer cell lines in their appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells in the exponential growth phase using trypsin.
- Determine cell density using a hemocytometer or automated cell counter.
- Seed cells into 96-well microtiter plates at a predetermined optimal density for each cell line and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the test compound (e.g., benzimidazole derivative or standard drug) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Add the diluted compounds to the appropriate wells of the 96-well plates containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 48 hours).
3. Cell Fixation and Staining:
- After the incubation period, gently discard the culture medium.
- Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Wash the plates several times with water to remove the TCA.
- Stain the fixed cells with a solution of Sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.
4. Absorbance Measurement and Data Analysis:
- Wash the plates with 1% acetic acid to remove unbound dye.
- Allow the plates to air dry.
- Solubilize the bound SRB dye with a Tris base solution.
- Measure the absorbance of each well at a specific wavelength (e.g., 515 nm) using a microplate reader.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Key Concepts
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for in vitro cytotoxicity testing using the SRB assay.
Caption: Potential mechanisms of action for anticancer benzimidazole derivatives.
Conclusion and Future Directions
The preliminary in vitro data for derivatives of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, particularly the dimethylpyrazolyl and dimethyloxazolyl analogs, demonstrate potent cytotoxic activity against a broad range of human cancer cell lines. In many instances, the IC50 values are significantly lower than those of standard-of-care drugs like dacarbazine, suggesting a promising therapeutic window. However, it is crucial to acknowledge that in vitro efficacy is only the first step in a long and complex drug development process.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these novel benzimidazole derivatives.
-
In Vivo Efficacy: Evaluating the antitumor activity of these compounds in animal models of cancer to assess their efficacy and safety in a more complex biological system.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to identify the key structural features responsible for their potent anticancer activity and to potentially enhance their selectivity for cancer cells over normal cells.
References
-
El-Naem, S. I., El-Nzhawy, A. O., El-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of food and drug administration-approved anticancer agents in the NCI-60 panel of human tumor cell lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]
Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Development
In the relentless pursuit of novel cancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among these, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and its analogs are gaining significant attention for their potential as anticancer agents. However, the specter of drug resistance, both intrinsic and acquired, looms large over the clinical translation of any new therapeutic. Understanding the cross-resistance profile of a novel compound is not merely an academic exercise; it is a critical determinant of its potential clinical utility, informing patient selection, combination therapy strategies, and the development of next-generation agents.
This guide provides a comprehensive framework for conducting and interpreting cross-resistance studies with 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. We will delve into the mechanistic underpinnings of benzimidazole-mediated cytotoxicity, explore the common pathways of resistance, and provide detailed, field-proven protocols for establishing resistant cell lines and assessing cross-resistance. This document is intended for researchers, scientists, and drug development professionals dedicated to overcoming the challenge of resistance in cancer therapy.
The Mechanistic Dichotomy of Benzimidazole Anticancer Agents: A Foundation for Understanding Resistance
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, with two of the most prominent being the disruption of microtubule dynamics and the inhibition of protein kinases. This mechanistic duality is a key factor to consider when investigating cross-resistance, as the pathways to resistance will likely differ depending on the primary mode of action.
1. Tubulin Targeting: A Classic Anticancer Strategy
A significant number of benzimidazole compounds, including well-known anthelmintics with repurposed anticancer activity, function as microtubule-destabilizing agents.[1][2] They bind to β-tubulin, a key component of microtubules, preventing its polymerization into functional microtubules.[3] This disruption of the microtubule network leads to mitotic arrest, ultimately triggering apoptosis.
2. Kinase Inhibition: A Targeted Approach
The structural similarity of the benzimidazole core to the purine ring of ATP makes it an effective scaffold for designing competitive inhibitors of protein kinases.[4][5] Various benzimidazole derivatives have been developed to target key kinases implicated in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling pathways crucial for tumor growth.
The specific molecular target of 2-Methyl-1H-benzo[d]imidazol-5-amine is not yet definitively established in publicly available literature. However, based on the broader class of benzimidazole derivatives, it is plausible that it functions as either a tubulin-targeting agent or a kinase inhibitor. A preliminary study on related 2-(aminomethyl)benzimidazole derivatives showed cytotoxic activity against the T47D breast cancer cell line, while the A549 lung cancer cell line was highly resistant, suggesting a potential for differential sensitivity that warrants further investigation.[8][9]
Unraveling the Mechanisms of Resistance: A Predictive Framework
Resistance to benzimidazole-based anticancer agents can arise through several well-characterized mechanisms. Understanding these provides a predictive framework for designing cross-resistance studies.
-
Target Alterations: Mutations in the target protein can reduce the binding affinity of the drug. For tubulin-targeting benzimidazoles, mutations in the β-tubulin gene are a common cause of resistance.[3][10] Similarly, mutations in the kinase domain of target proteins can confer resistance to kinase inhibitors.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major mechanism of multidrug resistance (MDR).[11][12] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump a wide range of xenobiotics, including anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[13][14] Some benzimidazole derivatives have been shown to be substrates of BCRP.[13][15]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, in response to the inhibition of a specific kinase, cells may upregulate a parallel pathway that promotes survival and proliferation.[16]
Experimental Design for Cross-Resistance Studies: A Step-by-Step Guide
A robust investigation of cross-resistance involves the generation of resistant cell lines and subsequent comparative cytotoxicity assays.
Part 1: Development of Resistant Cell Lines
The establishment of cell lines with acquired resistance to a specific drug is a cornerstone of cross-resistance studies. The following protocol outlines a standard method for developing resistant cell lines through continuous exposure to escalating drug concentrations.
Protocol 1: Establishment of Drug-Resistant Cancer Cell Lines
-
Determine the Initial Inhibitory Concentration (IC50):
-
Culture the parental cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in its recommended growth medium.
-
Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with the selecting drug (e.g., a standard-of-care chemotherapeutic like Paclitaxel or Doxorubicin, or the investigational compound 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride) to determine the IC50 value.
-
-
Initiate Drug Selection:
-
Begin by continuously exposing the parental cells to the selecting drug at a concentration equal to or slightly below the IC50 value.
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is a common strategy.
-
Monitor the cells closely for signs of recovery and proliferation. This process can take several weeks to months.
-
-
Characterize the Resistant Phenotype:
-
Periodically assess the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically >10-fold) indicates the development of a resistant phenotype.
-
Once a stable resistant cell line is established, it can be cryopreserved for future experiments.
-
Part 2: Comparative Cytotoxicity and Cross-Resistance Profiling
Once resistant cell lines are established, they can be used to assess the cross-resistance profile of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and other relevant compounds.
Protocol 2: MTT Cytotoxicity Assay for Cross-Resistance Profiling
-
Cell Seeding:
-
Seed both the parental and resistant cell lines in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and a panel of comparator compounds. The comparator panel should include:
-
The drug used to generate the resistant cell line.
-
Standard-of-care agents with known mechanisms of action (e.g., a tubulin-targeting agent like Paclitaxel, a topoisomerase inhibitor like Doxorubicin, and a kinase inhibitor relevant to the cancer type).
-
-
Treat the cells with the compounds for a defined period (e.g., 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the dose-response curves and determine the IC50 values for each compound in both the parental and resistant cell lines.
-
The Resistance Factor (RF) can be calculated as follows:
-
RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
An RF value significantly greater than 1 indicates cross-resistance. An RF value close to 1 suggests a lack of cross-resistance. An RF value less than 1 may indicate collateral sensitivity.
-
-
Data Presentation and Interpretation: A Comparative Framework
The results of cross-resistance studies should be presented in a clear and comparative manner to facilitate interpretation.
Table 1: Comparative Cytotoxicity (IC50, µM) and Resistance Factors (RF) of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and Standard Chemotherapeutic Agents in Parental and Resistant Cancer Cell Lines.
| Compound | Mechanism of Action | Parental Cell Line (IC50) | Resistant Cell Line (IC50) | Resistance Factor (RF) |
| 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride | (Putative) | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Paclitaxel | Microtubule Stabilizer | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Doxorubicin | Topoisomerase II Inhibitor | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Gefitinib | EGFR Inhibitor | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| (Other relevant comparators) | (Mechanism) | (Experimental Value) | (Experimental Value) | (Calculated Value) |
Interpreting the Results:
-
Scenario 1: No Cross-Resistance: If the RF for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is close to 1 in a cell line resistant to a standard agent (e.g., Paclitaxel), it suggests that the investigational compound may have a different mechanism of action or is not a substrate for the resistance mechanism present in that cell line (e.g., it may not be effluxed by the same ABC transporter). This is a favorable outcome, indicating potential utility in patients who have failed prior therapies.
-
Scenario 2: Cross-Resistance: An RF significantly greater than 1 indicates cross-resistance. This suggests that the investigational compound may share a common mechanism of action or be susceptible to the same resistance mechanism as the selecting drug. For example, if the compound shows cross-resistance in a Paclitaxel-resistant cell line known to overexpress P-gp, it is likely that the compound is also a P-gp substrate.
-
Scenario 3: Collateral Sensitivity: In some cases, resistant cells may become more sensitive to another compound (RF < 1). This phenomenon, known as collateral sensitivity, is of significant clinical interest as it suggests a potential therapeutic strategy for treating resistant tumors.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and resistance, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Diagram 1: Putative Signaling Pathways Targeted by Benzimidazole Derivatives
Caption: Putative mechanisms of action for benzimidazole anticancer agents.
Diagram 2: Experimental Workflow for Cross-Resistance Studies
Caption: A streamlined workflow for establishing and evaluating cross-resistance.
Conclusion and Future Directions
The investigation of cross-resistance is an indispensable component of the preclinical evaluation of any novel anticancer agent. For 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride , a systematic approach as outlined in this guide will provide critical insights into its potential clinical positioning. By understanding its cross-resistance profile against a panel of clinically relevant drugs in well-characterized resistant cell lines, researchers can make informed decisions about its development path.
Future studies should aim to elucidate the precise molecular target of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and identify the specific molecular alterations that confer resistance to this compound. This knowledge will be instrumental in designing rational combination therapies to overcome resistance and ultimately improve patient outcomes. The journey from a promising scaffold to a clinically effective anticancer drug is fraught with challenges, but a thorough understanding of resistance mechanisms provides a crucial roadmap for navigating this complex landscape.
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A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Cell Death & Disease. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1H-benzo[d]imidazol-5-amine Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Methyl-1H-benzo[d]imidazol-5-amine, a privileged scaffold in medicinal chemistry. We will explore how structural modifications to this core influence inhibitory activity against key oncogenic kinases, namely Aurora Kinase and VEGFR-2. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical backbone for the design of novel therapeutics.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole nucleus is a cornerstone in the development of targeted therapies, largely due to its structural resemblance to endogenous purines, enabling it to effectively compete for the ATP-binding site of various kinases.[1] Its bicyclic system offers a rigid framework that can be strategically functionalized at multiple positions to achieve high potency and selectivity. The 2-Methyl-1H-benzo[d]imidazol-5-amine core, in particular, presents several key points for chemical modification: the 2-methyl group, the 5-amino group, the N1 and N3 positions of the imidazole ring, and the C4, C6, and C7 positions of the benzene ring. Understanding the impact of substitutions at these sites is crucial for optimizing drug-like properties.
I. SAR Analysis of 2-Methyl-1H-benzo[d]imidazol-5-amine Analogs as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[3] The 2-aminobenzimidazole scaffold has been identified as a potent bioisostere of the biaryl urea moiety found in known Aurora kinase inhibitors.[4]
Key Structural Modifications and Their Impact on Aurora Kinase Inhibition:
-
Modification of the 5-Amino Group: The 5-amino group serves as a crucial anchor point for introducing larger substituents that can interact with the solvent-exposed region of the kinase domain. Acylation of the 5-amino group with a quinazolin-4(3H)-one moiety has been shown to yield potent Aurora A kinase inhibitors.[3]
-
Rationale: The quinazolinone ring system can form additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, thereby enhancing inhibitory activity.
-
-
Substitution on the Benzene Ring: The electronic and steric properties of substituents on the benzene portion of the benzimidazole ring can significantly modulate activity.
-
Electron-withdrawing groups, such as halogens, at the C6 position can enhance potency.
-
Bulky groups may be detrimental if they cause steric clashes with the enzyme.
-
-
The Role of the 2-Methyl Group: The 2-methyl group generally contributes to favorable hydrophobic interactions. Replacement with larger alkyl or aryl groups can be explored to probe for additional binding pockets.
Comparative Data for Aurora Kinase Inhibitors:
| Compound ID | Core Scaffold | R1 (Modification at 5-amino) | Aurora A IC50 (nM) | Reference |
| 1a | 2-Amino-1H-benzo[d]imidazole | 6-Quinazolin-4(3H)-one | 150 | [3] |
| 1b | 2-Amino-1H-benzo[d]imidazole | 6-(2-Methylquinazolin-4(3H)-one) | 85 | [3] |
| 16h | 2-Amino-1H-benzo[d]imidazole | 6-(2-amino-quinazolin-4(3H)-one) | 21.94 | [3] |
Analysis: The data clearly indicates that substitution on the quinazolinone ring significantly impacts Aurora A kinase inhibition. The introduction of a 2-amino group on the quinazolinone moiety in compound 16h leads to a substantial increase in potency compared to the unsubstituted and 2-methyl substituted analogs. This suggests a key hydrogen bond interaction is formed by this group.
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora kinases in cell cycle progression.
Caption: Aurora Kinase Signaling in Mitosis.
II. SAR Analysis of 2-Methyl-1H-benzo[d]imidazol-5-amine Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for treating various solid tumors by cutting off their blood supply.[5] Benzimidazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[6]
Key Structural Modifications and Their Impact on VEGFR-2 Inhibition:
-
N-Arylation of the 5-Amino Group: The introduction of an aryl group, such as a quinoline moiety, at the 5-amino position can lead to highly potent VEGFR-2 inhibitors.[5]
-
Rationale: The extended aromatic system can engage in π-π stacking and other hydrophobic interactions in the kinase hinge region and the adjacent hydrophobic pocket.
-
-
Substitution on the 2-Aryl Group: When the 2-methyl group is replaced by a phenyl ring, substitutions on this ring become critical for activity.
-
Electron-withdrawing groups (e.g., chlorine, fluorine) on the 2-phenyl ring generally enhance potency. For instance, a 3,4-dichlorophenyl substitution was found to be highly effective.[5]
-
-
The Benzimidazole N1-H: The N1-H of the benzimidazole core is a crucial hydrogen bond donor, typically interacting with the hinge region of the kinase.
Comparative Data for VEGFR-2 Inhibitors:
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at C5) | VEGFR-2 IC50 (µM) | Reference |
| 2a | 1H-benzo[d]imidazol-5-amine | Phenyl | 4-Quinolinamine | 0.15 | [5] |
| 7o | 1H-benzo[d]imidazol-5-amine | 4-Fluorophenyl | 4-Quinolinamine | 0.08 | [5] |
| 7s | 1H-benzo[d]imidazol-5-amine | 3,4-Dichlorophenyl | 4-Quinolinamine | 0.03 | [5] |
Analysis: This series clearly demonstrates the importance of substitutions on the 2-phenyl ring for VEGFR-2 inhibition. The introduction of a single fluorine atom at the 4-position of the phenyl ring doubles the potency compared to the unsubstituted phenyl analog. The most potent compound, 7s , features a 3,4-dichlorophenyl group, indicating that these electron-withdrawing substituents are critical for optimal interaction with the VEGFR-2 active site.
VEGFR-2 Signaling Pathway
The following diagram outlines the major downstream signaling cascades initiated by VEGFR-2 activation.
Caption: VEGFR-2 Signaling Cascade.
Experimental Protocols
General Synthesis of N-Substituted 2-Methyl-1H-benzo[d]imidazol-5-amines
The synthesis of the title compounds and their analogs typically involves a multi-step sequence. A representative protocol is provided below.[7][8]
Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine
-
To a solution of 4-nitro-o-phenylenediamine in ethanol, add a catalytic amount of Pd/C (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (40 psi) for 5 hours.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield the diamine intermediate.
Step 2: Synthesis of 2-Methyl-5-nitro-1H-benzo[d]imidazole
-
Dissolve 4-nitro-o-phenylenediamine in 4N hydrochloric acid.
-
Add an equimolar amount of acetic acid and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 2-methyl-5-nitro-1H-benzo[d]imidazole.
Step 3: Synthesis of 2-Methyl-1H-benzo[d]imidazol-5-amine
-
Suspend 2-methyl-5-nitro-1H-benzo[d]imidazole in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) and reflux the mixture for 3 hours.
-
Cool the reaction, pour it into ice water, and basify with a 10% sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the title compound.
Step 4: N-Arylation of 2-Methyl-1H-benzo[d]imidazol-5-amine
-
To a solution of 2-Methyl-1H-benzo[d]imidazol-5-amine in a suitable solvent (e.g., DMF), add the desired aryl halide (e.g., 4-chloroquinoline) and a base (e.g., K2CO3).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final N-arylated analog.
In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[9]
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Synthesized benzimidazole analogs
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each benzimidazole analog in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The 2-Methyl-1H-benzo[d]imidazol-5-amine scaffold is a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight critical insights for lead optimization. Specifically, derivatization of the 5-amino group with extended aromatic systems and strategic substitution on the benzimidazole core are key to achieving high-affinity binding to both Aurora kinases and VEGFR-2. The provided experimental protocols offer a validated starting point for the synthesis and evaluation of novel analogs based on this promising scaffold. Future work should focus on exploring a wider range of substituents and evaluating the pharmacokinetic properties of the most potent compounds.
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Benchmarking 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride Against a Panel of Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. The benzimidazole core is a privileged heterocyclic pharmacophore that has garnered significant attention from medicinal chemists and biologists due to its resemblance to naturally occurring purine nucleotides and its presence in numerous clinically approved drugs.[1] This structural motif serves as a versatile scaffold for the development of agents that target various hallmarks of cancer.[1][2] This guide presents a comprehensive framework for benchmarking a representative benzimidazole derivative, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, against a panel of human cancer cell lines.
Our objective is to provide a rigorous, objective comparison of this compound's in vitro cytotoxic and apoptotic activity with that of two well-established chemotherapeutic agents: Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent.[3] The experimental design, protocols, and data interpretation strategies detailed herein are grounded in established methodologies to ensure scientific integrity and reproducibility.
The Rationale for Benchmarking: Unveiling Therapeutic Potential
Benzimidazole derivatives have been shown to exert their anticancer effects through a multitude of mechanisms.[4][5] These include the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, the inhibition of key signaling pathways driven by receptor tyrosine kinases such as EGFR and VEGFR-2, and the targeting of topoisomerase enzymes essential for DNA replication.[2][5][6] Given this mechanistic diversity, a systematic evaluation of a novel benzimidazole compound against a panel of cancer cell lines with varying genetic backgrounds is crucial to identify its potential therapeutic niche and elucidate its primary mechanism of action.
This guide will focus on establishing the half-maximal inhibitory concentration (IC50) as a primary metric of cytotoxic potency and will further explore the induction of apoptosis as a key indicator of programmed cell death.
Comparative Efficacy (IC50)
The following table summarizes the hypothetical IC50 values of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and the standard chemotherapeutic agents, Doxorubicin and Paclitaxel, against a representative panel of four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and HepG2 (hepatocellular carcinoma). Lower IC50 values are indicative of higher potency.[7] It is important to note that IC50 values can exhibit variability between different studies due to factors such as assay conditions, cell passage number, and exposure time.[7][8]
| Cell Line | Cancer Type | 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 5.8 | ~0.02 - 1[8] | ~1 - 5[8] |
| A549 | Lung Carcinoma | 8.2 | ~0.1 - 1[8] | ~5 - 50[8] |
| HeLa | Cervical Adenocarcinoma | 3.5 | ~0.05 - 0.5[8] | ~2 - 10[8] |
| HepG2 | Hepatocellular Carcinoma | 10.1 | 14.72[3] | - |
Experimental Design and Protocols
A robust and well-controlled experimental design is fundamental to generating high-quality, reproducible data. The following sections detail the step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of the compounds.
Experimental Workflow
The overall experimental workflow is designed to progress from a broad assessment of cytotoxicity to a more detailed investigation of the mechanism of cell death.
Caption: A schematic of the experimental workflow for benchmarking the test compound.
Protocol 1: Cytotoxicity Determination using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[9][10] It is a reliable and widely used method for cytotoxicity screening, including in the National Cancer Institute's NCI-60 screen.[9][11]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a pre-determined optimal density (typically 5,000 to 40,000 cells/well depending on the cell line's doubling time) in a final volume of 100 µL of complete culture medium.[11]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds (2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, Doxorubicin, Paclitaxel) in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Wash the plates five times with slow-running tap water to remove the TCA and unbound components.[11]
-
Allow the plates to air-dry completely at room temperature.
-
-
Staining:
-
Absorbance Measurement:
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[14][15]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (e.g., 1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Potential Mechanism of Action: Microtubule Disruption
Many benzimidazole derivatives have been identified as microtubule-targeting agents.[1][17][18] They function by binding to tubulin, the protein subunit of microtubules, and disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: A diagram illustrating the potential mechanism of action of benzimidazole derivatives as microtubule-targeting agents.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro benchmarking of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride. The presented protocols for the SRB and Annexin V/PI assays are robust and widely accepted methods for assessing cytotoxicity and apoptosis, respectively. The hypothetical data presented serves as a template for the expected outcomes of such a study.
The potent and diverse anticancer activities of the benzimidazole scaffold warrant further investigation.[1][2][5] Future studies should aim to expand the panel of cancer cell lines to include those from different tissues of origin and with known mutations in key oncogenes and tumor suppressor genes. This will aid in identifying potential biomarkers of sensitivity or resistance. Furthermore, mechanistic studies, such as cell cycle analysis, tubulin polymerization assays, and kinase inhibition profiling, will be crucial in elucidating the precise molecular targets of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and guiding its further development as a potential anticancer therapeutic.
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Kasinski, A. L., and Kelnar, K. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. 2016;6(21):e1984. Available from: [Link]
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MDPI. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. 2020. Available from: [Link]
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Oncotarget. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. 2017. Available from: [Link]
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National Institutes of Health. Mechanisms of the anti-tumor activity of Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. 2017. Available from: [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" in Oncology Models
Foreword for the Drug Development Professional
In the landscape of modern oncology, the identification of novel small molecules with therapeutic potential is a critical first step. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including promising anticancer effects.[1] This guide focuses on a specific derivative, "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," a compound of interest for its potential as an anticancer agent.[2] While extensive in vitro characterization is a prerequisite, the true test of a compound's therapeutic promise lies in its in vivo efficacy and safety profile.
This document provides a comprehensive framework for the in vivo validation of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" in relevant animal models. As a Senior Application Scientist, my objective is to not only present a series of protocols but to also elucidate the scientific rationale behind the experimental design, ensuring a robust and translatable preclinical data package. We will explore a head-to-head comparison with a standard-of-care agent and another investigational compound from the same chemical class, providing a clear context for evaluating the therapeutic potential of our lead candidate.
Hypothesized Mechanism of Action and Selection of an Indication
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription.[1] For the purpose of this validation guide, we will hypothesize that "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" functions as a topoisomerase I inhibitor. This hypothesis informs our selection of a relevant cancer indication. Colorectal cancer is a solid tumor type where topoisomerase I inhibitors, such as irinotecan, are a cornerstone of standard-of-care chemotherapy. Therefore, a colorectal cancer xenograft model will be employed for this efficacy study.
Comparative Compounds
To rigorously assess the efficacy of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride," it is essential to include relevant comparators:
-
Vehicle Control: The formulation used to deliver the test compounds, essential for establishing a baseline for tumor growth.
-
Standard-of-Care: Irinotecan, a well-established topoisomerase I inhibitor used in the treatment of colorectal cancer. This provides a benchmark for clinical relevance.
-
Alternative Benzimidazole: We will include a previously studied benzimidazole derivative with known topoisomerase I inhibitory activity and in vivo data, referred to here as "Compound B," to compare our lead candidate against a compound with a similar chemical backbone.[1]
In Vivo Efficacy Study Design in a Colorectal Cancer Xenograft Model
The following protocol outlines a robust study design for evaluating the in vivo efficacy of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride."
Animal Model and Cell Line
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks of age. These mice are immunodeficient, allowing for the growth of human tumor xenografts.[3][4]
-
Cell Line: HCT116 human colorectal carcinoma cells. This is a well-characterized and commonly used cell line for colorectal cancer research.
-
Cell Culture and Implantation: HCT116 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. A suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) will be implanted subcutaneously into the right flank of each mouse.
Experimental Groups and Treatment Regimen
Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=10 mice per group):
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily for 14 days |
| 2 | "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" | 10 mg/kg | Intraperitoneal (IP) | Daily for 14 days |
| 3 | "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" | 30 mg/kg | Intraperitoneal (IP) | Daily for 14 days |
| 4 | Irinotecan | 50 mg/kg | Intraperitoneal (IP) | Once weekly for 2 weeks |
| 5 | Compound B | 20 mg/kg | Intraperitoneal (IP) | Daily for 14 days |
Endpoints and Monitoring
-
Primary Endpoint: Tumor growth inhibition. Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Secondary Endpoints:
-
Body Weight: Monitored twice weekly as an indicator of systemic toxicity.
-
Survival: Animals will be monitored daily, and the study will be terminated when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Tumor Histology and Biomarker Analysis: At the end of the study, tumors will be excised for histological analysis and to assess markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67).
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow and the hypothesized signaling pathway.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate a successful outcome for "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride."
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" (10 mg/kg) | 800 ± 150 | 46.7% |
| "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" (30 mg/kg) | 450 ± 100 | 70.0% |
| Irinotecan (50 mg/kg) | 600 ± 120 | 60.0% |
| Compound B (20 mg/kg) | 750 ± 140 | 50.0% |
Table 2: Systemic Toxicity
| Treatment Group | Mean Body Weight Change at Day 21 (%) |
| Vehicle Control | +5% |
| "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" (10 mg/kg) | +2% |
| "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" (30 mg/kg) | -3% |
| Irinotecan (50 mg/kg) | -10% |
| Compound B (20 mg/kg) | -8% |
Interpretation and Future Directions
The hypothetical data presented above suggests that "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride" demonstrates superior, dose-dependent antitumor efficacy compared to both the standard-of-care, Irinotecan, and the alternative benzimidazole, Compound B. Furthermore, our lead compound exhibits a more favorable safety profile, with minimal impact on body weight compared to the comparator arms.
Should these results be borne out in practice, the next logical steps would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's exposure-response relationship.
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[3][4]
-
Combination Studies: To explore synergistic effects with other anticancer agents.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride." By employing a well-characterized xenograft model, relevant comparators, and robust endpoints, the proposed study design is poised to generate a high-quality preclinical data package. The successful execution of these studies will be a critical step in advancing this promising compound through the drug development pipeline.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a heterocyclic amine derivative. The protocols outlined herein are synthesized from established best practices for analogous compounds and overarching regulatory guidelines, ensuring a self-validating system of safety and compliance.
I. Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, is governed by a hierarchy of controls and regulatory frameworks established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The fundamental principle is to manage hazardous waste from its point of generation to its final disposal in a manner that safeguards human health and the environment.[3][6]
Key tenets include:
-
Waste Identification: Properly characterizing the waste to understand its hazards.
-
Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[3][6][7]
-
Containment: Using appropriate, labeled containers for waste accumulation.[3][6][7]
-
Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal facility.[1][8][9][10][11]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride should be handled as a hazardous substance.
| Hazard Classification (Anticipated) | Description | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed.[2][12] | Standard laboratory PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][9][10][12] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][9][10][12] | Safety glasses with side shields or chemical splash goggles.[8][10] |
| Respiratory Irritation | May cause respiratory irritation.[2][12] | Use in a well-ventilated area or under a chemical fume hood.[8][9][10][12] |
Causality Behind PPE Selection: The selection of PPE is a direct response to the anticipated hazards. Chemical-resistant gloves prevent dermal absorption and irritation. Eye protection is crucial to shield against accidental splashes, which could cause serious damage. Working in a fume hood mitigates the risk of inhaling airborne particles, a potential route of exposure that could lead to respiratory irritation.
III. Step-by-Step Disposal Protocol
This protocol provides a self-validating workflow for the safe disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride waste.
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing accidental and potentially hazardous reactions between incompatible chemicals is a cornerstone of laboratory safety.[3][6]
-
Procedure:
-
Designate a specific, labeled hazardous waste container for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride and its contaminated materials.
-
Do not mix this waste with other waste streams such as solvents, acids, or bases.[3][6] Incompatible materials for similar compounds include strong oxidizing agents, strong acids, and strong bases.[8][10][11]
-
This dedicated container should be part of a satellite accumulation area (SAA) within the laboratory.[7][13]
-
Step 2: Proper Waste Containment
-
Rationale: The integrity of the waste container is essential to prevent leaks and environmental contamination.
-
Procedure:
-
Select a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid amine hydrochloride salts.
-
The container must be in good condition, with a secure, tightly-fitting lid.[3][6][7]
-
Keep the container closed at all times, except when adding waste.[3][6][7][13]
-
Step 3: Accurate Labeling
-
Rationale: Clear and accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Label the waste container with the words "HAZARDOUS WASTE".[3][7]
-
Clearly write the full chemical name: "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride". Avoid using abbreviations or chemical formulas.[7]
-
List the approximate percentage of each component if it is a mixed waste.
-
Indicate the date when waste was first added to the container.
-
Step 4: Managing Contaminated Materials
-
Rationale: Items that have come into contact with the chemical are also considered hazardous waste and must be disposed of accordingly.
-
Procedure:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and paper towels directly into the designated solid hazardous waste container for this chemical.
-
Aqueous Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container, also properly labeled. Do not dispose of aqueous solutions down the drain.[8][9][11]
-
Decontamination: Decontaminate surfaces and non-disposable equipment by washing with an appropriate solvent (e.g., water, followed by ethanol), and collect the rinsate as hazardous waste.
-
Step 5: Storage and Disposal
-
Rationale: Proper storage while awaiting pickup prevents accidents and ensures compliance with accumulation limits.
-
Procedure:
-
Store the sealed and labeled waste container in the designated satellite accumulation area.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[14] These entities are equipped to handle the transportation and final disposal in accordance with all federal and state regulations.
-
IV. Workflow Visualization
The following diagram illustrates the decision-making process for the disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Caption: Disposal workflow for 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- Safety Data Sheet. (2009-09-22).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2014-01-08).
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - MedchemExpress.com. (2025-10-18).
- 2 - SAFETY DATA SHEET.
- 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride - Fluorochem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
- N-alkyl (C8-C18) Primary Amines and Acetate Salts; Exemption from the Requirement of a Tolerance - Federal Register. (2010-08-18).
- Chemical Waste Guidelines - Health, Safety & Risk Management. (2024-04-16).
- QA-0059 - Safety Data Sheet. (2023-01-02).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration.
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t - NYU.
- Chemical Waste - MIT EHS.
- Safety Data Sheet for 2M Imidazole (B1077) - NEB. (2023-12-13).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025-12-01).
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA.
- EPA HAZARDOUS WASTE CODES.
- Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA.
- OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration. (2014-02-11).
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- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
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- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
A Researcher's Guide to Safely Handling 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride, a compound of interest in various research and development endeavors. Beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work with confidence and safety.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation [1]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to minimize exposure and ensure a safe laboratory environment.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for various laboratory operations involving 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles with side shields- Laboratory coat- N95 or higher rated respirator (if not handled in a certified chemical fume hood) |
| Dissolution and Solution Handling | - Nitrile gloves- Chemical splash goggles with side shields- Laboratory coat |
| Reaction Workup and Purification | - Nitrile gloves (consider thicker, chemical-resistant gloves for solvent handling)- Chemical splash goggles and a face shield- Laboratory coat (consider a chemical-resistant apron over the lab coat)- Work exclusively within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Expert Insight: The dihydrochloride salt form can make this compound dusty. Fine powders can easily become airborne, increasing the risk of inhalation.[1][2] Therefore, when handling the solid, especially during weighing, it is crucial to work within a chemical fume hood or a powder containment hood to minimize the generation of airborne dust. If this is not feasible, a respirator is mandatory.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe and efficient handling. The following diagram and procedural steps outline the lifecycle of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride in the laboratory.
Caption: Workflow for Handling 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride.
Step-by-Step Handling Procedures:
A. Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Designate a specific area within a certified chemical fume hood for weighing.
-
Don PPE: Put on your laboratory coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Weighing: Carefully weigh the desired amount of 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride on a tared weigh boat or glassine paper. Use a spatula to handle the solid and avoid generating dust.
-
Transfer: Gently tap the weigh boat or paper to transfer the solid into your reaction vessel. If any solid is spilled, decontaminate the area immediately (see Section 4).
B. Dissolution and Reaction:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the solid. Swirl gently or use a magnetic stirrer to aid dissolution.
-
Reaction Setup: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the release of vapors.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
C. Post-Reaction Workup:
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Purification: Perform any extractions or purifications within the fume hood. When using separatory funnels, vent them frequently and away from your face.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent cross-contamination and ensure the safety of all laboratory personnel.
A. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residual compound. Collect this rinse as hazardous waste.
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Cleaning: For any spills on benchtops or inside the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite or sand).[2] Gently sweep the absorbent material into a designated waste container. Clean the surface with a suitable solvent and then with soap and water.
B. Waste Disposal:
-
Segregation: All solid waste (e.g., contaminated weigh boats, gloves, absorbent material) and liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in separate, clearly labeled hazardous waste containers.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[3] Do not pour any waste down the drain.[4]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can confidently and safely incorporate 2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride into your research, ensuring the integrity of your work and the safety of your laboratory environment.
References
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. geneseo.edu [geneseo.edu]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. amzole.com [amzole.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
